molecular formula C26H38O5 B15623680 9-Keto-latanoprost

9-Keto-latanoprost

Katalognummer: B15623680
Molekulargewicht: 430.6 g/mol
InChI-Schlüssel: ZSGHYOSSOMJHCF-KEMWZPBQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Keto-latanoprost is a useful research compound. Its molecular formula is C26H38O5 and its molecular weight is 430.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C26H38O5

Molekulargewicht

430.6 g/mol

IUPAC-Name

propan-2-yl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]-5-oxocyclopentyl]hept-5-enoate

InChI

InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-23,25,27,29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22+,23+,25+/m0/s1

InChI-Schlüssel

ZSGHYOSSOMJHCF-KEMWZPBQSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Biochemical Transformation of Latanoprost to 15-Keto-Latanoprost: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the biochemical pathway, quantitative parameters, and experimental protocols for the metabolic conversion of latanoprost (B1674536) to its metabolite, 15-keto-latanoprost. This document provides a comprehensive resource for researchers in ophthalmology, drug metabolism, and pharmacology.

Introduction

Latanoprost, a prostaglandin (B15479496) F2α analogue, is a widely prescribed topical medication for reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension. As a prodrug, latanoprost is hydrolyzed to its biologically active form, latanoprost acid, which then undergoes further metabolism. One of the key metabolic pathways is the oxidation of latanoprost acid to 15-keto-latanoprost. Understanding this biotransformation is crucial for elucidating the drug's complete pharmacokinetic profile and the potential biological activity of its metabolites.

Biochemical Pathway

The conversion of latanoprost to 15-keto-latanoprost is a two-step enzymatic process primarily occurring in the eye.

Step 1: Hydrolysis of Latanoprost to Latanoprost Acid

Latanoprost, an isopropyl ester, first undergoes hydrolysis to its active form, latanoprost acid. This reaction is catalyzed by esterases present in the cornea[1].

  • Substrate: Latanoprost

  • Enzyme: Corneal Esterases

  • Product: Latanoprost Acid

Step 2: Oxidation of Latanoprost Acid to 15-Keto-Latanoprost Acid

The biologically active latanoprost acid is then metabolized by the oxidation of its 15-hydroxyl group to a ketone. This reaction is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is a member of the short-chain dehydrogenase/reductase (SDR) family. The reaction is dependent on the cofactor NAD+[2][3].

  • Substrate: Latanoprost Acid

  • Enzyme: 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

  • Cofactor: NAD+

  • Product: 15-Keto-Latanoprost Acid

The overall biochemical pathway can be visualized as follows:

latanoprost_metabolism latanoprost Latanoprost (Isopropyl Ester Prodrug) latanoprost_acid Latanoprost Acid (Active Metabolite) latanoprost->latanoprost_acid Corneal Esterases (Hydrolysis) keto_latanoprost 15-Keto-Latanoprost Acid (Metabolite) latanoprost_acid->keto_latanoprost 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) (Oxidation) + NAD+

Biochemical pathway of latanoprost to 15-keto-latanoprost.

Quantitative Data

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/mg protein)Optimal pHOptimal Temperature (°C)Reference
Prostaglandin E1Rabbit Lung3340,26010.0 - 10.437[6]
Prostaglandin E2Rabbit Lung5943,31910.0 - 10.437[6]
Prostaglandin F2αRabbit Lung~132*Not Reported10.0 - 10.437[6]
Prostaglandin A1Rabbit Kidney Papilla150.15 µg/mg/min7.537[4]

Note: The Km for PGF2α was reported to be four times that of PGE1.

Experimental Protocols

This section provides a detailed methodology for the in vitro investigation of the biochemical conversion of latanoprost to 15-keto-latanoprost.

Experimental Workflow

The overall experimental workflow involves the enzymatic conversion of latanoprost to 15-keto-latanoprost followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

experimental_workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis reagents Prepare Reaction Buffer (e.g., Tris-HCl, pH 8.0) incubation Incubate Substrate, Enzyme, and Cofactor at 37°C reagents->incubation enzyme Prepare Recombinant 15-PGDH Solution enzyme->incubation substrate Prepare Latanoprost Acid and NAD+ Solutions substrate->incubation termination Terminate Reaction (e.g., add quenching solution) incubation->termination extraction Extract Analytes (Liquid-Liquid or Solid-Phase) termination->extraction analysis Quantify Latanoprost Acid and 15-Keto-Latanoprost Acid (HPLC or LC-MS/MS) extraction->analysis

Experimental workflow for in vitro latanoprost metabolism.
In Vitro Conversion of Latanoprost Acid to 15-Keto-Latanoprost Acid

Objective: To quantitatively assess the conversion of latanoprost acid to 15-keto-latanoprost acid catalyzed by recombinant 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

Materials:

  • Latanoprost Acid (analytical standard)

  • 15-Keto-Latanoprost Acid (analytical standard)

  • Recombinant Human 15-PGDH

  • NAD+

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dithiothreitol (DTT)

  • Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)

  • HPLC or LC-MS/MS grade solvents

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of latanoprost acid in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Prepare a stock solution of NAD+ in the reaction buffer.

    • Prepare a working solution of recombinant 15-PGDH in an appropriate buffer, often supplied by the manufacturer. Keep the enzyme on ice.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the reaction buffer, NAD+ solution, and latanoprost acid solution to the desired final concentrations.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the 15-PGDH enzyme solution. The final reaction volume should be standardized (e.g., 100 µL).

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). Time-course experiments can be performed by taking aliquots at different time points.

    • Terminate the reaction by adding an equal volume of cold quenching solution.

  • Sample Preparation for Analysis:

    • Centrifuge the terminated reaction mixture to pellet the precipitated protein.

    • Collect the supernatant for analysis. Depending on the sensitivity of the analytical method, a sample concentration step (e.g., solvent evaporation under nitrogen and reconstitution in mobile phase) may be necessary.

Quantification by HPLC or LC-MS/MS

Objective: To separate and quantify latanoprost acid and 15-keto-latanoprost acid in the reaction samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV or Diode Array Detector (DAD), or

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typical.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Detection:

    • HPLC-UV: Monitoring at approximately 210 nm.

    • LC-MS/MS: Using electrospray ionization (ESI) in negative ion mode with multiple reaction monitoring (MRM) for specific transitions of latanoprost acid and 15-keto-latanoprost acid.

Quantification:

  • Generate a standard curve using analytical standards of latanoprost acid and 15-keto-latanoprost acid of known concentrations.

  • Calculate the concentration of the substrate and product in the experimental samples by interpolating their peak areas from the standard curve.

Conclusion

The metabolic conversion of latanoprost to 15-keto-latanoprost is a key step in its ocular biotransformation. This technical guide provides a detailed overview of the biochemical pathway, summarizes the available quantitative data, and presents a comprehensive experimental protocol for its investigation. The provided methodologies and diagrams serve as a valuable resource for researchers and professionals in the field of drug development and ophthalmic pharmacology, facilitating further studies into the pharmacokinetics and biological significance of latanoprost and its metabolites.

References

In Vivo Formation of 15-Keto-Latanoprost: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a cornerstone in the management of elevated intraocular pressure (IOP). Administered as an isopropyl ester prodrug, it undergoes metabolic activation and subsequent conversion to various metabolites within the eye. A key metabolite in this pathway is 15-keto-latanoprost, which is formed through the oxidation of the C-15 hydroxyl group of latanoprost acid. This technical guide provides a comprehensive overview of the in vivo formation of 15-keto-latanoprost, detailing the metabolic pathway, the principal enzyme involved, and its biological significance. Furthermore, this guide presents quantitative data on the pharmacokinetics of latanoprost and its metabolites, detailed experimental protocols for their analysis, and visual diagrams of the metabolic and experimental workflows.

The Metabolic Pathway of Latanoprost

The in vivo transformation of latanoprost to 15-keto-latanoprost is a two-step process that primarily occurs within the ocular tissues, particularly the cornea.

Step 1: Hydrolysis of Latanoprost to Latanoprost Acid

Latanoprost is an isopropyl ester prodrug, a modification that enhances its lipophilicity and facilitates its penetration through the cornea.[1][2][3] Upon instillation into the eye, latanoprost is rapidly hydrolyzed by esterases present in the cornea to its biologically active form, latanoprost acid.[1][2] This hydrolysis is extensive, and virtually no unchanged latanoprost is detected in the aqueous humor or systemic circulation.[4]

Step 2: Oxidation of Latanoprost Acid to 15-Keto-Latanoprost

The active latanoprost acid is then further metabolized by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme catalyzes the oxidation of the hydroxyl group at the C-15 position of latanoprost acid, resulting in the formation of 15-keto-latanoprost.[5] This metabolic conversion is a significant step in the local metabolism of latanoprost within the eye.

Signaling Pathway of Latanoprost Acid

Latanoprost acid exerts its therapeutic effect by acting as a selective agonist for the prostaglandin F receptor (FP receptor). The binding of latanoprost acid to the FP receptor initiates a signaling cascade that leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.

Latanoprost_Signaling_Pathway Latanoprost_Acid Latanoprost Acid FP_Receptor Prostaglandin FP Receptor Latanoprost_Acid->FP_Receptor G_Protein Gq/11 Protein FP_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation MMPs Increased Matrix Metalloproteinases (MMPs) Expression/Activity Ca_Release->MMPs PKC_Activation->MMPs ECM_Remodeling Extracellular Matrix Remodeling in Uveoscleral Pathway MMPs->ECM_Remodeling Aqueous_Outflow Increased Aqueous Humor Outflow ECM_Remodeling->Aqueous_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Aqueous_Outflow->IOP_Reduction

Signaling cascade of Latanoprost Acid.

The Key Enzyme: 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

15-hydroxyprostaglandin dehydrogenase (NAD+) (EC 1.1.1.141) is the primary enzyme responsible for the metabolic inactivation of prostaglandins (B1171923).[6][7] It is a cytosolic enzyme that catalyzes the oxidation of the 15-hydroxyl group of various prostaglandins to their corresponding 15-keto derivatives, which are generally biologically less active.[6]

Enzyme Kinetics

Biological Significance of 15-Keto-Latanoprost

Contrary to the general understanding that 15-keto metabolites of prostaglandins are inactive, 15-keto-latanoprost has been shown to be an active metabolite that contributes to the overall IOP-lowering effect of latanoprost.[8]

Intraocular Pressure (IOP) Lowering Effect

Studies in glaucomatous monkey eyes have demonstrated that topical administration of 15-keto-latanoprost leads to a significant reduction in IOP.[9][10] In fact, at a concentration of 0.001%, 15-keto-latanoprost produced an IOP reduction that was equivalent to, and at some time points, greater than that of 0.005% latanoprost.[9]

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics of latanoprost and its metabolites, and the biological activity of 15-keto-latanoprost.

Table 1: Pharmacokinetic Parameters of Latanoprost Acid in Humans Following Topical Administration

ParameterValueReference
Peak Concentration (Cmax) in Aqueous Humor15-30 ng/mL[1][3][4]
Time to Peak Concentration (Tmax) in Aqueous Humor1-2 hours[1][3][4]
Half-life (t1/2) in Aqueous Humor2-3 hours[1][4]
Peak Concentration (Cmax) in Plasma53 pg/mL[1][4][11]
Time to Peak Concentration (Tmax) in Plasma5 minutes[1][4][11]
Half-life (t1/2) in Plasma17 minutes[2][11]

Table 2: IOP Reduction in Glaucomatous Monkey Eyes with 15-Keto-Latanoprost (KL) and Latanoprost

TreatmentMaximum IOP Reduction (mean ± SEM)% Reduction from BaselineReference
0.0001% KL3.0 ± 0.3 mm Hg9%[9][10]
0.001% KL7.6 ± 0.6 mm Hg23%[9][10]
0.01% KL6.3 ± 0.4 mm Hg18%[9][10]
0.005% Latanoprost6.6 ± 0.6 mm Hg20%[9][10]

Experimental Protocols

The study of the in vivo formation of 15-keto-latanoprost involves animal models and sophisticated analytical techniques for the quantification of the parent drug and its metabolites in ocular tissues.

In Vivo Study in Rabbits

Objective: To determine the pharmacokinetic profile of latanoprost and its metabolites in rabbit ocular tissues.

Animals: New Zealand White rabbits are commonly used for these studies.[3][12][13][14]

Procedure:

  • Drug Administration: A single drop of latanoprost ophthalmic solution is administered to the eyes of the rabbits.[12][13]

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), aqueous humor and various ocular tissues (cornea, iris-ciliary body, etc.) are collected.[12][15]

  • Sample Preparation:

    • Aqueous Humor: Samples are typically subjected to protein precipitation with a solvent like methanol.[16][17]

    • Ocular Tissues: Tissues are homogenized and subjected to liquid-liquid extraction or solid-phase extraction to isolate the analytes.[16][17]

  • Analytical Quantification: The concentrations of latanoprost, latanoprost acid, and 15-keto-latanoprost in the prepared samples are determined using a validated LC-MS/MS method.[15][16][17]

Analytical Methodology: LC-MS/MS Quantification

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is the standard for the sensitive and specific quantification of latanoprost and its metabolites.[16][17][18]

Chromatographic Conditions (Example):

Mass Spectrometry Conditions (Example):

  • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Experimental Workflow Diagram

Experimental_Workflow cluster_InVivo In Vivo Phase cluster_Sample_Processing Sample Processing cluster_Analysis Analytical Phase cluster_Results Results Animal_Model Animal Model (e.g., Rabbit) Drug_Admin Topical Administration of Latanoprost Animal_Model->Drug_Admin Time_Points Sample Collection at Pre-defined Time Points Drug_Admin->Time_Points Tissue_Collection Collection of Aqueous Humor and Ocular Tissues Time_Points->Tissue_Collection Homogenization Tissue Homogenization Tissue_Collection->Homogenization Extraction Analyte Extraction (LLE or SPE) Homogenization->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Acquisition Data Acquisition (MRM Mode) LC_MSMS->Data_Acquisition Data_Analysis Data Analysis and Quantification Data_Acquisition->Data_Analysis PK_Parameters Determination of Pharmacokinetic Parameters (Cmax, Tmax, t1/2, AUC) Data_Analysis->PK_Parameters

Workflow for in vivo latanoprost metabolism study.

Conclusion

The in vivo formation of 15-keto-latanoprost is a crucial aspect of the ocular metabolism of latanoprost. This active metabolite, formed through the oxidation of latanoprost acid by 15-hydroxyprostaglandin dehydrogenase, contributes significantly to the therapeutic effect of latanoprost in reducing intraocular pressure. A thorough understanding of this metabolic pathway and the ability to accurately quantify the involved compounds are essential for the development of new and improved glaucoma therapies. The experimental protocols and analytical methodologies outlined in this guide provide a framework for researchers to further investigate the intricate details of prostaglandin analogue metabolism in the eye.

References

Prostaglandin F2α Receptor and 15-Keto-latanoprost: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Prostaglandin (B15479496) F2α (PGF2α) receptor, also known as the FP receptor, a key target in ophthalmology and other therapeutic areas. It delves into the molecular structure, signaling pathways, and pharmacological modulation of this G-protein coupled receptor (GPCR). A central focus of this document is the potent FP receptor agonist, 15-Keto-latanoprost, a primary active metabolite of the widely prescribed glaucoma medication, latanoprost (B1674536). This guide synthesizes the current understanding of the interaction between 15-Keto-latanoprost and the FP receptor, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to support further research and drug development efforts in this field.

Introduction to the Prostaglandin F2α (FP) Receptor

The Prostaglandin F2α receptor (FP receptor) is a member of the prostanoid receptor family, a class of G-protein coupled receptors (GPCRs).[1] It is encoded by the PTGFR gene and is the primary mediator of the physiological effects of its endogenous ligand, Prostaglandin F2α.[1] The FP receptor is expressed in a variety of tissues, including the eye, uterus, and vascular smooth muscle, and is involved in a diverse range of physiological processes such as uterine contraction, luteolysis, and the regulation of intraocular pressure.[1][2]

Structurally, the FP receptor is a typical seven-transmembrane domain receptor. Upon agonist binding, it undergoes a conformational change that facilitates its interaction with and activation of heterotrimeric G proteins, primarily of the Gq family.[1][3]

FP Receptor Signaling Pathways

Activation of the FP receptor by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves coupling to Gq proteins, leading to the activation of phospholipase C (PLC).[4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[5][6] The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC).[7] This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction and modulation of gene expression.[1][7]

In addition to the canonical Gq/PLC pathway, the FP receptor has also been shown to couple to other G proteins, such as G12/13, leading to the activation of the Rho family of small GTPases. Rho activation is implicated in the regulation of the actin cytoskeleton, cell morphology, and focal adhesion dynamics. Furthermore, FP receptor activation can transactivate the mitogen-activated protein kinase (MAPK/ERK) pathway, which plays a crucial role in cell proliferation and differentiation.[7]

FP_Receptor_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_cellular_response Cellular Response Agonist 15-Keto-latanoprost FP_Receptor FP Receptor Agonist->FP_Receptor binds Gq Gq FP_Receptor->Gq activates G1213 G12/13 FP_Receptor->G1213 activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes RhoGEF RhoGEF G1213->RhoGEF activates RhoA RhoA-GTP RhoGEF->RhoA activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release->PKC activates Smooth_Muscle_Contraction Smooth Muscle Contraction Ca2_release->Smooth_Muscle_Contraction MAPK_Cascade MAPK/ERK Cascade PKC->MAPK_Cascade activates PKC->Smooth_Muscle_Contraction ROCK ROCK RhoA->ROCK activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement Gene_Expression Gene Expression MAPK_Cascade->Gene_Expression

FP Receptor Signaling Pathways.

15-Keto-latanoprost: A Potent FP Receptor Agonist

In Vitro Pharmacology of Latanoprost Acid

The following table summarizes the in vitro binding affinity and functional potency of latanoprost acid at the FP receptor.

CompoundAssay TypeSpecies/Cell LineParameterValue (nM)Reference
Latanoprost AcidRadioligand BindingBovine Corpus LuteumKi98[1]
Latanoprost AcidPI TurnoverHuman Ciliary Body CellsEC5054.6 ± 12.4[1]
Latanoprost AcidCalcium MobilizationMouse 3T3 FibroblastsEC506.31

Note: Data for latanoprost acid is presented as a surrogate for 15-Keto-latanoprost due to the lack of publicly available, specific in vitro data for the latter.

In Vivo Efficacy of 15-Keto-latanoprost

A key study in a monkey model of glaucoma directly compared the intraocular pressure (IOP)-lowering effects of 15-Keto-latanoprost and latanoprost. The results demonstrated that 15-Keto-latanoprost is a highly potent ocular hypotensive agent, with comparable or even greater efficacy than latanoprost at certain concentrations.[7]

CompoundConcentrationAnimal ModelMaximum IOP Reduction from Baseline (Day 5)Reference
15-Keto-latanoprost0.0001%Glaucomatous Monkey3.0 ± 0.3 mm Hg (9%)[7]
15-Keto-latanoprost0.001%Glaucomatous Monkey7.6 ± 0.6 mm Hg (23%)[7]
15-Keto-latanoprost0.01%Glaucomatous Monkey6.3 ± 0.4 mm Hg (18%)[7]
Latanoprost0.005%Glaucomatous Monkey6.6 ± 0.6 mm Hg (20%)[7]

These in vivo findings underscore the significant contribution of 15-Keto-latanoprost to the therapeutic effect of latanoprost and highlight its potential as a standalone therapeutic agent for glaucoma.[7]

Detailed Experimental Protocols

Radioligand Binding Assay for FP Receptor

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the FP receptor.

Materials:

  • Cell membranes expressing the FP receptor (e.g., from transfected HEK293 cells or bovine corpus luteum)

  • Radioligand (e.g., [3H]-PGF2α)

  • Test compound (e.g., 15-Keto-latanoprost)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • 96-well filter plates (e.g., GF/C filters pre-soaked in 0.5% polyethyleneimine)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and a range of concentrations of the unlabeled test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled FP receptor ligand).

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - FP Receptor Membranes - Radioligand ([³H]-PGF2α) - Test Compound - Buffers Start->Prepare_Reagents Plate_Setup Set up 96-well Plate: - Total Binding Wells - Non-specific Binding Wells - Test Compound Wells Prepare_Reagents->Plate_Setup Incubation Incubate to Reach Equilibrium (e.g., 60 min at 25°C) Plate_Setup->Incubation Filtration Rapid Filtration through GF/C Plate (Separates Bound vs. Free Ligand) Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Drying_and_Counting Dry Filter Plate and Add Scintillation Cocktail Measure Radioactivity Washing->Drying_and_Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki using Cheng-Prusoff Equation Drying_and_Counting->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow.
Calcium Mobilization Assay

This protocol describes a cell-based functional assay to measure the ability of a test compound to activate the FP receptor and induce intracellular calcium mobilization.

Materials:

  • Cells stably or transiently expressing the FP receptor (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compound (e.g., 15-Keto-latanoprost)

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Plating: Seed the FP receptor-expressing cells into the microplates and culture overnight to allow for adherence.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive fluorescent dye in assay buffer. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow for dye uptake and de-esterification.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Compound Addition: Use the automated injector to add a range of concentrations of the test compound to the wells.

  • Fluorescence Measurement: Immediately after compound addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response as a function of concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium_Mobilization_Assay_Workflow Start Start Cell_Plating Plate FP Receptor-Expressing Cells in Microplate and Culture Overnight Start->Cell_Plating Dye_Loading Load Cells with Calcium-Sensitive Fluorescent Dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Baseline_Reading Measure Baseline Fluorescence in Plate Reader Dye_Loading->Baseline_Reading Compound_Addition Automated Injection of Test Compound Baseline_Reading->Compound_Addition Kinetic_Reading Measure Fluorescence Intensity Kinetically to Detect Ca²⁺ Flux Compound_Addition->Kinetic_Reading Data_Analysis Data Analysis: - Determine Peak Response - Plot Dose-Response Curve - Calculate EC50 Kinetic_Reading->Data_Analysis End End Data_Analysis->End

Calcium Mobilization Assay Workflow.

Conclusion

The Prostaglandin F2α receptor is a well-validated therapeutic target, particularly for the treatment of glaucoma. 15-Keto-latanoprost, as a potent active metabolite of latanoprost, plays a crucial role in the clinical efficacy of this widely used drug. The in vivo data clearly demonstrates its significant IOP-lowering activity, which is comparable, if not superior in some aspects, to its parent compound. While direct in vitro pharmacological data for 15-Keto-latanoprost remains to be fully elucidated in publicly accessible literature, the information available for the closely related latanoprost acid, combined with the robust in vivo comparative studies, provides a strong foundation for its characterization as a potent FP receptor agonist. This technical guide provides researchers and drug development professionals with a comprehensive resource on the FP receptor and 15-Keto-latanoprost, including key data, detailed experimental protocols, and visual representations of the underlying biology, to facilitate continued innovation in this important therapeutic area.

References

An In-Depth Technical Guide on the Mechanism of Action of 15-Keto-Latanoprost on Intraocular Pressure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

15-Keto-latanoprost is an active metabolite of the widely prescribed glaucoma medication, latanoprost (B1674536). Latanoprost, a prostaglandin (B15479496) F2α (PGF2α) analog, undergoes in vivo oxidation of its C-15 hydroxyl group to form 15-Keto-latanoprost.[1] This document provides a comprehensive technical overview of the mechanism by which 15-Keto-latanoprost exerts its potent ocular hypotensive effects. The primary mechanism of action is a significant enhancement of the uveoscleral outflow of aqueous humor.[2] This is achieved through the activation of prostaglandin F (FP) receptors in the ciliary muscle, initiating a signaling cascade that leads to the remodeling of the extracellular matrix. Unlike some other glaucoma medications, 15-Keto-latanoprost does not appear to significantly alter aqueous humor production or the conventional (trabecular) outflow facility.[2] Studies in non-human primates have demonstrated that 15-Keto-latanoprost can be as, or even more, potent than its parent compound, latanoprost, in reducing intraocular pressure (IOP).[2]

Core Mechanism of Action: Enhancement of Uveoscleral Outflow

The principal mechanism by which 15-Keto-latanoprost reduces intraocular pressure is by increasing the outflow of aqueous humor through the uveoscleral pathway.[2] This unconventional outflow route involves the passage of aqueous humor through the ciliary muscle bundles and into the supraciliary and suprachoroidal spaces.

Studies in monkeys with laser-induced glaucoma have shown that topical administration of 15-Keto-latanoprost leads to a substantial and sustained reduction in IOP.[2] Crucially, these studies also demonstrated that neither the tonographic outflow facility (a measure of the conventional trabecular outflow) nor the rate of aqueous humor formation was significantly altered by the drug.[2] By process of elimination, and consistent with the known effects of other PGF2α analogs, the observed IOP reduction is attributed to an increase in uveoscleral outflow.[2]

The relaxation of the ciliary muscle and the remodeling of the extracellular matrix (ECM) between the muscle fibers are believed to be the key cellular events that facilitate this increased outflow.[3][4] By widening the interstitial spaces within the ciliary body, 15-Keto-latanoprost effectively reduces the hydraulic resistance of the uveoscleral pathway, allowing for more efficient drainage of aqueous humor from the anterior chamber.

Molecular Signaling Pathway

While direct studies on the signaling of 15-Keto-latanoprost are limited, its mechanism is understood to be mediated through the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR), similar to its parent compound, latanoprost, and endogenous PGF2α.[2][5] The proposed signaling cascade in the ciliary muscle cells is as follows:

  • FP Receptor Activation: 15-Keto-latanoprost binds to and activates FP receptors on the surface of ciliary smooth muscle cells.

  • G-Protein Coupling: The activated FP receptor couples with the Gq/11 class of G-proteins, leading to the activation of Phospholipase C (PLC).

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Kinase Activation: IP3 triggers the release of calcium (Ca2+) from intracellular stores, and together with DAG, activates Protein Kinase C (PKC). This cascade also leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including p44/p42 MAPK (also known as ERK1/2).[6]

  • Gene Transcription: The MAPK pathway phosphorylates and activates transcription factors such as c-Fos and those in the AP-1 family.[7][8]

  • MMP Upregulation: These transcription factors move into the nucleus and bind to the promoter regions of genes for matrix metalloproteinases (MMPs), increasing their expression.[7] Prostaglandin analogs have been shown to upregulate several MMPs, including MMP-1, MMP-2, MMP-3, and MMP-9, in ciliary muscle cells.[9][10]

  • Extracellular Matrix Remodeling: The secreted MMPs degrade components of the extracellular matrix, such as collagens, within the ciliary muscle.[7][10] This enzymatic remodeling reduces the density of the ECM and expands the interstitial spaces between the ciliary muscle fibers.

  • Enhanced Outflow: The expanded spaces decrease the resistance to fluid movement, thereby increasing the rate of aqueous humor drainage through the uveoscleral pathway, which ultimately results in a lower intraocular pressure.

15_Keto_Latanoprost_Signaling_Pathway Proposed Signaling Pathway of 15-Keto-Latanoprost in Ciliary Muscle cluster_extracellular Extracellular Space cluster_cell Ciliary Muscle Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ecm Extracellular Matrix (ECM) KL 15-Keto-Latanoprost FP_Receptor FP Receptor KL->FP_Receptor Binds Gq11 Gq/11 Protein FP_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC MAPK MAP Kinase Pathway PKC->MAPK Activates TF Activation of Transcription Factors (e.g., AP-1, c-Fos) MAPK->TF Activates MMP_Gene MMP Gene Transcription TF->MMP_Gene Promotes MMPs ↑ MMP Secretion (MMP-1, -3, -9, etc.) MMP_Gene->MMPs Leads to ECM_Deg ECM Degradation & Remodeling MMPs->ECM_Deg Uveo_Outflow Increased Uveoscleral Outflow ECM_Deg->Uveo_Outflow IOP Reduced Intraocular Pressure Uveo_Outflow->IOP

Caption: Proposed signaling cascade for 15-Keto-latanoprost in ciliary muscle cells.

Quantitative Data on Intraocular Pressure Reduction

Clinical studies in a glaucomatous monkey model provide robust quantitative data on the efficacy of 15-Keto-latanoprost. The following table summarizes the mean reduction in IOP following once-daily topical administration of different concentrations of 15-Keto-latanoprost (KL) compared to the commercial 0.005% latanoprost solution.

Table 1: Maximum IOP Reduction in Glaucomatous Monkey Eyes [2]

Treatment GroupConcentrationMaximum IOP Reduction from Vehicle (mm Hg ± SEM)Maximum Percent Reduction (%)
15-Keto-latanoprost (KL) 0.0001%3.0 ± 0.39%
15-Keto-latanoprost (KL) 0.001%7.6 ± 0.623%
15-Keto-latanoprost (KL) 0.01%6.3 ± 0.418%
Latanoprost 0.005%6.6 ± 0.620%

Data represents the maximum reduction observed on treatment day 5.

Notably, the 0.001% concentration of 15-Keto-latanoprost produced the greatest IOP-lowering effect, which was equivalent to, and at some time points greater than, the effect of 0.005% latanoprost.[2] This suggests that 15-Keto-latanoprost is a highly potent ocular hypotensive agent. The data also indicates that 0.001% may be near the optimal concentration, as a higher dose of 0.01% resulted in a slightly lesser response.[2]

Experimental Protocols

The following methodologies were employed in the key non-human primate studies to determine the mechanism of action and efficacy of 15-Keto-latanoprost.

Animal Model and Drug Administration
  • Model: The studies utilized monkeys (species not specified) with unilateral laser-induced glaucoma, a well-established model for ocular hypertension.[2]

  • Drug Formulation: 15-Keto-latanoprost was synthetically prepared (purity >99%) and formulated in an ophthalmic vehicle identical to that of commercial Xalatan® (isotonic saline with preservatives).[11]

  • Administration: A single 30 μL drop of the test solution (15-Keto-latanoprost at 0.0001%, 0.001%, or 0.01%, or latanoprost 0.005%) or vehicle was topically applied to the glaucomatous eye once daily at 9:30 AM for five consecutive days.[11] A randomized, crossover design was used with a minimum washout period of two weeks between different drug trials.[11]

Measurement of Aqueous Humor Dynamics

The following workflow diagram illustrates the sequence of experimental procedures.

Experimental_Workflow start Select Monkeys with Unilateral Laser-Induced Glaucoma baseline Day 1: Measure Baseline IOP (Hourly for 6 hours) start->baseline dynamics_study Separate Study in Normal Monkeys: Measure Aqueous Humor Dynamics (Facility & Flow) Before and After Single 0.005% KL Dose start->dynamics_study vehicle Day 2: Administer Vehicle Measure IOP baseline->vehicle treatment Days 3-7 (Treatment Days 1, 3, 5): Administer Drug (KL or Latanoprost) Measure IOP Hourly vehicle->treatment washout Minimum 2-Week Washout Period treatment->washout crossover Crossover to Next Drug/Concentration washout->crossover analysis Data Analysis: Compare IOP and Dynamics vs. Baseline and Vehicle washout->analysis crossover->treatment dynamics_study->analysis

Caption: Workflow for evaluating 15-Keto-latanoprost efficacy and mechanism.

  • Intraocular Pressure (IOP) Measurement: IOP was measured hourly for six hours (from 9:30 AM) on baseline days, vehicle treatment days, and drug treatment days using a calibrated tonometer.[2]

  • Tonographic Outflow Facility (C): In a separate cohort of normal monkeys, outflow facility was measured using tonography before and after a single topical dose of 0.005% 15-Keto-latanoprost. This technique assesses the rate at which aqueous humor leaves the eye through the conventional (trabecular meshwork) pathway under applied pressure.[2]

  • Aqueous Humor Flow Rate (F): Aqueous humor formation rates were determined in the same normal monkeys using scanning ocular fluorophotometry. This method tracks the clearance of a topically applied fluorescent tracer from the anterior chamber to calculate the rate of aqueous humor production.[2]

Conclusion

15-Keto-latanoprost, an active metabolite of latanoprost, is a potent IOP-lowering agent. Its mechanism of action is primarily, if not exclusively, the enhancement of aqueous humor outflow via the uveoscleral pathway. This is accomplished through a proposed FP receptor-mediated signaling cascade in the ciliary muscle, culminating in the upregulation of matrix metalloproteinases and subsequent remodeling of the extracellular matrix. Quantitative studies confirm its high efficacy, with the 0.001% concentration demonstrating a greater peak IOP reduction than 0.005% latanoprost in a validated glaucoma model. The targeted action on the uveoscleral pathway, without affecting aqueous production or conventional outflow, defines its pharmacological profile and underscores its significance in the management of elevated intraocular pressure.

References

The Biological Activity of 15-Keto-Latanoprost: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a first-line treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1] It is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, latanoprost acid.[2][3] A significant metabolite of latanoprost acid is 15-Keto-latanoprost, formed by the oxidation of the 15-hydroxyl group.[4][5] While initially perceived as a less active metabolite, studies have demonstrated that 15-Keto-latanoprost possesses potent ocular hypotensive activity.[4][5] This technical guide provides an in-depth overview of the biological activity of 15-Keto-latanoprost, focusing on its mechanism of action, quantitative efficacy data, and the experimental protocols used for its characterization.

Mechanism of Action

Similar to latanoprost acid, 15-Keto-latanoprost exerts its biological effects primarily by acting as an agonist at the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[1][4] The activation of the FP receptor in the eye is believed to reduce IOP by increasing the outflow of aqueous humor, primarily through the uveoscleral pathway.[1]

Signaling Pathway

The binding of 15-Keto-latanoprost to the FP receptor initiates a downstream signaling cascade. The FP receptor is predominantly coupled to the Gq/11 family of G-proteins. Upon receptor activation, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of cellular responses that ultimately lead to the remodeling of the extracellular matrix in the ciliary muscle and increased uveoscleral outflow.

FP_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 15-Keto-latanoprost 15-Keto-latanoprost FP_receptor FP Receptor 15-Keto-latanoprost->FP_receptor Binds to G_protein Gq/11 FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., ECM Remodeling, Increased Uveoscleral Outflow) Ca2->Cellular_Response Mediates PKC->Cellular_Response Mediates

Caption: FP Receptor Signaling Pathway. (Within 100 characters)

Quantitative Data

The ocular hypotensive activity of 15-Keto-latanoprost has been evaluated in a primate model of glaucoma. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vivo Efficacy of 15-Keto-Latanoprost in a Glaucomatous Monkey Model

CompoundConcentrationMaximum IOP Reduction (mmHg)Maximum IOP Reduction (%)Day of Maximum Effect
15-Keto-latanoprost0.0001%3.0 ± 0.39%Day 5
15-Keto-latanoprost0.001%7.6 ± 0.623%Day 5
15-Keto-latanoprost0.01%6.3 ± 0.418%Day 5
Latanoprost0.005%6.6 ± 0.620%Day 5

Data presented as mean ± SEM. IOP reduction is relative to vehicle-only baseline.[6]

Table 2: Receptor Binding Affinity

CompoundReceptorBinding Affinity (Ki)
15-Keto-latanoprostProstaglandin FPData not available in reviewed literature
Latanoprost AcidProstaglandin FP98 nM

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of 15-Keto-latanoprost's biological activity.

In Vivo Intraocular Pressure (IOP) Measurement in a Monkey Model

This protocol describes the methodology used to assess the ocular hypotensive effects of 15-Keto-latanoprost in a laser-induced glaucoma monkey model.[6]

1. Animal Model:

  • Species: Cynomolgus monkeys (Macaca fascicularis).

  • Glaucoma Induction: Unilateral glaucoma is induced by argon laser photocoagulation of the trabecular meshwork.

2. Test Compound Preparation and Administration:

  • Formulation: 15-Keto-latanoprost is dissolved in an ophthalmic vehicle (e.g., isotonic saline containing stabilizers and preservatives).

  • Dosing: A single 30 µL drop of the test solution is topically administered to the glaucomatous eye once daily.

3. IOP Measurement:

  • Instrumentation: A calibrated pneumatonometer is used for IOP measurements.

  • Procedure:

    • The monkey is sedated with an intramuscular injection of ketamine hydrochloride.

    • One drop of a topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride) is applied to the eye.

    • IOP is measured at baseline (before treatment) and at regular intervals (e.g., hourly for 6 hours) post-treatment on specified days.

    • A washout period of at least two weeks is implemented between testing different compounds or concentrations.

IOP_Measurement_Workflow cluster_preparation Preparation cluster_procedure Experimental Procedure Animal_Model Select Glaucomatous Monkey Model Baseline_IOP Measure Baseline IOP Animal_Model->Baseline_IOP Compound_Prep Prepare 15-Keto-latanoprost Formulation Dosing Topical Administration of Test Compound (30 µL) Compound_Prep->Dosing Baseline_IOP->Dosing Sedation Sedate Monkey (Ketamine) Dosing->Sedation Anesthesia Apply Topical Anesthetic Sedation->Anesthesia IOP_Measurement Measure IOP with Pneumatonometer Anesthesia->IOP_Measurement Data_Analysis Analyze IOP Data (vs. Baseline and Vehicle) IOP_Measurement->Data_Analysis

Caption: In Vivo IOP Measurement Workflow. (Within 100 characters)
Radioligand Binding Assay for FP Receptor Affinity

This protocol provides a general framework for determining the binding affinity of a test compound like 15-Keto-latanoprost to the prostaglandin FP receptor using a competitive radioligand binding assay.

1. Materials:

  • Receptor Source: Cell membranes prepared from cells expressing the human FP receptor (e.g., HEK293 cells).

  • Radioligand: A radiolabeled FP receptor agonist with high affinity (e.g., [³H]-PGF2α).

  • Test Compound: 15-Keto-latanoprost.

  • Assay Buffer: Tris-HCl buffer containing MgCl₂ and other necessary ions.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

2. Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (15-Keto-latanoprost).

  • Equilibration: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure the functional activity of 15-Keto-latanoprost as an FP receptor agonist by quantifying its ability to induce intracellular calcium release.

1. Materials:

  • Cells: A cell line endogenously or recombinantly expressing the FP receptor (e.g., human ciliary muscle cells or HEK293-FP cells).

  • Calcium Indicator Dye: A fluorescent calcium indicator dye that can be loaded into cells (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) with calcium and magnesium.

  • Test Compound: 15-Keto-latanoprost.

  • Fluorescence Plate Reader: A microplate reader capable of measuring fluorescence changes over time.

2. Procedure:

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere and grow to a confluent monolayer.

  • Dye Loading: Incubate the cells with the calcium indicator dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells before adding the test compound.

  • Compound Addition: Add varying concentrations of 15-Keto-latanoprost to the wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline for each concentration of the test compound.

    • Plot the ΔF against the logarithm of the test compound concentration.

    • Determine the EC₅₀ (the concentration of the test compound that produces 50% of the maximal response).

Conclusion

References

15-Keto-Latanoprost: A Deep Dive into its Role in Uveoscleral Outflow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 15-keto-latanoprost and its pivotal role in enhancing uveoscleral outflow, a critical mechanism for regulating intraocular pressure (IOP). 15-Keto-latanoprost, a metabolite of the widely prescribed glaucoma medication latanoprost (B1674536), has demonstrated significant efficacy as an ocular hypotensive agent.[1][2] This document outlines the current understanding of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Mechanism of Action: Enhancing Uveoscleral Outflow

The underlying cellular and molecular processes involve the remodeling of the extracellular matrix (ECM) within the ciliary muscle.[4] 15-Keto-latanoprost, acting as a prostaglandin (B15479496) F2α (FP) receptor agonist, initiates a signaling cascade that leads to the upregulation of matrix metalloproteinases (MMPs).[4][5][6][7] These enzymes are crucial for the degradation and turnover of ECM components, such as collagens, which in turn reduces the hydraulic resistance within the ciliary muscle and facilitates the passage of aqueous humor.[4]

Signaling Pathways

The signaling cascade initiated by 15-keto-latanoprost at the FP receptor in ciliary muscle cells is believed to be analogous to that of latanoprost and other prostaglandin F2α analogs. This pathway is primarily mediated through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][9]

IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[8][9] The activation of PKC, along with the mitogen-activated protein kinase (MAPK) pathway, ultimately leads to the increased expression and secretion of various MMPs, including MMP-1, MMP-2, MMP-3, and MMP-9.[6][7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ecm Extracellular Matrix 15-Keto-Latanoprost 15-Keto-Latanoprost FP Receptor FP Receptor 15-Keto-Latanoprost->FP Receptor Gq/11 Gq/11 FP Receptor->Gq/11 PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Release PKC PKC DAG->PKC Activation MAPK Pathway MAPK Pathway PKC->MAPK Pathway Gene Transcription Gene Transcription MAPK Pathway->Gene Transcription MMPs (MMP-1, -2, -3, -9) MMPs (MMP-1, -2, -3, -9) Gene Transcription->MMPs (MMP-1, -2, -3, -9) Upregulation ECM Remodeling ECM Remodeling MMPs (MMP-1, -2, -3, -9)->ECM Remodeling Increased Uveoscleral Outflow Increased Uveoscleral Outflow ECM Remodeling->Increased Uveoscleral Outflow

Caption: Signaling pathway of 15-keto-latanoprost in ciliary muscle cells.

Quantitative Data

The following tables summarize the quantitative data from a key study investigating the effects of 15-keto-latanoprost on intraocular pressure in glaucomatous monkey eyes.

Table 1: Maximum Intraocular Pressure (IOP) Reduction from Vehicle-Only Baseline on Day 5

Treatment (once daily)ConcentrationMaximum IOP Reduction (mean ± SEM)Percentage Reduction
15-Keto-Latanoprost0.0001%3.0 ± 0.3 mm Hg9%
15-Keto-Latanoprost0.001%7.6 ± 0.6 mm Hg23%
15-Keto-Latanoprost0.01%6.3 ± 0.4 mm Hg18%
Latanoprost0.005%6.6 ± 0.6 mm Hg20%
Data from a study in glaucomatous monkey eyes.[1][2][3]

Table 2: Effect of a Single Dose of 0.005% 15-Keto-Latanoprost on Aqueous Humor Dynamics in Normal Monkey Eyes

ParameterBaselinePost-treatmentP-value
Tonographic Outflow Facility (C)Not specifiedNo significant alteration> 0.80
Aqueous Humor Flow (F)Not specifiedNo significant alteration> 0.80
Data from a study in normal monkey eyes.[1][2][3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of 15-keto-latanoprost's effect on uveoscleral outflow.

Measurement of Intraocular Pressure (IOP) in Cynomolgus Monkeys
  • Animal Model: The study utilized cynomolgus monkeys with unilateral laser-induced glaucoma.[1]

  • Anesthesia: For IOP measurements, monkeys were anesthetized, for example with intramuscular ketamine.[10]

  • Instrumentation: IOP was measured using a calibrated applanation tonometer, such as a Tono-Pen.[10]

  • Procedure:

    • Baseline IOP was established before treatment.

    • A single 30 µL drop of the test compound (15-keto-latanoprost at various concentrations or latanoprost) was topically applied to the glaucomatous eye at a specific time (e.g., 9:30 AM) for a set number of consecutive days (e.g., five days).[1]

    • The contralateral eye often received a vehicle-only control.

    • IOP was measured at regular intervals (e.g., hourly for 6 hours) post-administration on treatment days.[1]

    • A washout period of at least two weeks was allowed between testing different compounds.[1]

Animal Selection Select Cynomolgus Monkeys with Unilateral Glaucoma Anesthesia Anesthesia Animal Selection->Anesthesia Baseline IOP Establish Baseline IOP Anesthesia->Baseline IOP Drug Administration Topical Administration of 15-Keto-Latanoprost or Control Baseline IOP->Drug Administration IOP Measurement Measure IOP at Regular Intervals Drug Administration->IOP Measurement Data Analysis Data Analysis IOP Measurement->Data Analysis

Caption: Experimental workflow for IOP measurement in monkeys.

Measurement of Tonographic Outflow Facility (C)
  • Animal Model: Normal cynomolgus monkeys were used for this procedure.

  • Instrumentation: A two-level constant pressure perfusion system was employed.[11]

  • Procedure:

    • The anterior chamber of the eye was cannulated with a needle connected to a pressure transducer and a fluid reservoir.

    • The eye was perfused with a buffered saline solution at two different pressure levels.

    • The flow rate required to maintain each pressure level was recorded.

    • Outflow facility (C) was calculated from the change in flow rate divided by the change in pressure.

    • Measurements were taken before and after a single topical dose of the test compound.[1][3]

Measurement of Aqueous Humor Flow (F) by Scanning Ocular Fluorophotometry
  • Animal Model: Normal cynomolgus monkeys were utilized.

  • Instrumentation: A scanning ocular fluorophotometer was used to measure the concentration of fluorescein (B123965) in the anterior chamber.[12][13][14][15][16]

  • Procedure:

    • A fluorescent dye, sodium fluorescein, was topically applied to the cornea. This is often done several hours before the measurements to allow for uniform distribution in the anterior chamber.[12][13]

    • The fluorophotometer scanned the anterior chamber to measure the fluorescence intensity at regular intervals over a period of several hours.[12][13][15]

    • The rate of decrease in fluorescein concentration is proportional to the rate of aqueous humor turnover.

    • Aqueous humor flow (F) was calculated based on the clearance rate of the dye from the anterior chamber.

    • Measurements were performed before and after the administration of the test compound.[1][3]

Fluorescein Application Topical Application of Fluorescein Incubation Allow for Dye Distribution Fluorescein Application->Incubation Fluorophotometry Measure Fluorescence at Regular Intervals Incubation->Fluorophotometry Flow Calculation Calculate Aqueous Humor Flow Rate Fluorophotometry->Flow Calculation

Caption: Workflow for aqueous humor flow measurement.

Conclusion

15-Keto-latanoprost is a potent ocular hypotensive agent that effectively lowers intraocular pressure primarily by enhancing uveoscleral outflow. Its mechanism of action is centered on the activation of FP receptors in the ciliary muscle, which triggers a signaling cascade involving the upregulation of matrix metalloproteinases. This leads to the remodeling of the extracellular matrix, thereby reducing resistance to aqueous humor outflow through the uveoscleral pathway. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development in the field of glaucoma therapeutics.

References

Early Research on 15-Keto-Latanoprost: A Pharmacological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a well-established first-line treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1] As an isopropyl ester prodrug, latanoprost is hydrolyzed in the cornea to its biologically active form, latanoprost acid.[2][3] A key metabolite in the subsequent metabolic cascade is 15-Keto-latanoprost, formed through the oxidation of the 15-hydroxyl group of latanoprost acid by the enzyme 15-hydroxyprostaglandin dehydrogenase.[4][] Early research has indicated that 15-Keto-latanoprost is not an inactive byproduct but an active metabolite that contributes to the overall IOP-lowering effect of latanoprost.[4][6] This technical guide provides an in-depth overview of the early pharmacological research on 15-Keto-latanoprost, focusing on its mechanism of action, pharmacodynamics, and the experimental protocols used in its evaluation.

Metabolism of Latanoprost to 15-Keto-Latanoprost

Following topical administration, latanoprost penetrates the cornea where it is completely hydrolyzed by esterases to the active latanoprost acid.[1] In the eye, particularly in the cornea, latanoprost acid is then metabolized by NADP+-dependent 15-hydroxyprostaglandin dehydrogenase to form 15-Keto-latanoprost.[] This metabolic conversion is a key step in the local pharmacology of latanoprost. The primary systemic metabolic pathway for latanoprost acid is β-oxidation, leading to the formation of 1,2-dinor and 1,2,3,4-tetranor metabolites, which are then excreted primarily through the kidneys.[2][7]

latanoprost_metabolism Latanoprost Latanoprost (Prodrug) Latanoprost_Acid Latanoprost Acid (Active Drug) Latanoprost->Latanoprost_Acid Corneal Esterases Keto_Latanoprost 15-Keto-Latanoprost (Active Metabolite) Latanoprost_Acid->Keto_Latanoprost 15-hydroxyprostaglandin dehydrogenase (in eye) Beta_Oxidation Systemic β-Oxidation Latanoprost_Acid->Beta_Oxidation Systemic Circulation Metabolites 1,2-dinor and 1,2,3,4-tetranor metabolites Beta_Oxidation->Metabolites Excretion Renal Excretion Metabolites->Excretion

Metabolic pathway of Latanoprost.

Pharmacodynamics: Intraocular Pressure Reduction

Early preclinical studies in cynomolgus monkeys with laser-induced glaucoma demonstrated the potent IOP-lowering effects of 15-Keto-latanoprost. When administered topically, 15-Keto-latanoprost produced a significant and sustained reduction in IOP.[4][8]

Dose-Response Relationship

A study by Wang et al. investigated the dose-dependent effects of 15-Keto-latanoprost on IOP in glaucomatous monkey eyes. The results indicated that 0.001% 15-Keto-latanoprost was near the top of the dose-response curve, producing the greatest magnitude and duration of IOP reduction.[4][9] Increasing the concentration to 0.01% resulted in a similar or lesser response.[4][9]

Table 1: Maximum Intraocular Pressure Reduction from Vehicle-Only Baseline in Glaucomatous Monkey Eyes on Day 5

Treatment GroupConcentrationMaximum IOP Reduction (mmHg ± SEM)Maximum IOP Reduction (%)
15-Keto-Latanoprost0.0001%3.0 ± 0.39%
15-Keto-Latanoprost0.001%7.6 ± 0.623%
15-Keto-Latanoprost0.01%6.3 ± 0.418%
Latanoprost0.005%6.6 ± 0.620%

Data sourced from Wang et al. (2007).[4][8]

Comparative Efficacy with Latanoprost

The same study directly compared the efficacy of 15-Keto-latanoprost with the commercially available 0.005% latanoprost solution. The results showed that 0.001% 15-Keto-latanoprost was equivalent to, and at some time points, more effective than 0.005% latanoprost in reducing IOP.[4][8] This suggests that 15-Keto-latanoprost is a potent ocular hypotensive agent in its own right.

Table 2: Peak Intraocular Pressure Reduction from Vehicle Treatment Levels in Glaucomatous Monkey Eyes

TreatmentDay 1 (mmHg ± SEM)Day 1 (%)Day 3 (mmHg ± SEM)Day 3 (%)Day 5 (mmHg ± SEM)Day 5 (%)
0.005% Latanoprost4.8 ± 0.514%6.0 ± 0.318%6.6 ± 0.620%

Data for 15-Keto-Latanoprost at different concentrations is presented in Table 1. A direct day-by-day comparison for all concentrations was not available in a single table in the source material. Data sourced from Wang et al. (2007).[4]

Mechanism of Action

The precise mechanism by which 15-Keto-latanoprost lowers IOP is thought to involve an increase in uveoscleral outflow.[4][8] Studies in normal monkey eyes showed that a single dose of 0.005% 15-Keto-latanoprost did not alter aqueous humor flow rates or tonographic outflow facility, suggesting that the observed IOP reduction is likely due to an enhancement of the unconventional outflow pathway.[4][8] This is similar to the proposed mechanism for latanoprost acid.[1]

While latanoprost acid is a selective agonist at the prostaglandin F (FP) receptor, the receptor binding profile and functional activity of 15-Keto-latanoprost have not been extensively characterized in early research.[1] The ocular hypotensive drug unoprostone (B1682063) is also a 15-keto prostaglandin analog and has been reported to have weak affinity for the FP receptor, suggesting that 15-Keto-latanoprost may also have a different receptor interaction profile compared to latanoprost acid.[4]

experimental_workflow cluster_IOP_Study IOP Reduction Study in Glaucomatous Monkeys cluster_Aqueous_Dynamics Aqueous Humor Dynamics Study in Normal Monkeys Animal_Selection Select Cynomolgus Monkeys with Laser-Induced Glaucoma Baseline Day 1: Untreated Baseline IOP Measurement (hourly for 6 hours) Animal_Selection->Baseline Vehicle Day 2: Vehicle-Only IOP Measurement (hourly for 6 hours) Baseline->Vehicle Treatment Days 1-5: Topical Administration of 15-Keto-Latanoprost or Latanoprost (once daily) Vehicle->Treatment IOP_Measurement Measure IOP on Treatment Days 1, 3, 5 (hourly for 6 hours) Treatment->IOP_Measurement Normal_Monkeys Select Normal Cynomolgus Monkeys Baseline_Dynamics Baseline Measurement of: - Tonographic Outflow Facility (C) - Aqueous Humor Flow Rates (F) Normal_Monkeys->Baseline_Dynamics KL_Treatment Single Topical Dose of 0.005% 15-Keto-Latanoprost Baseline_Dynamics->KL_Treatment Post_Treatment_Dynamics Remeasure C and F KL_Treatment->Post_Treatment_Dynamics

Experimental workflow for in-vivo studies.

Experimental Protocols

The foundational early research on 15-Keto-latanoprost pharmacology relied on well-defined preclinical models and measurement techniques.

Animal Model
  • Species: Adult female cynomolgus monkeys (Macaca fascicularis) were used in the studies.[4]

  • Glaucoma Induction: Unilateral glaucoma was induced by repeated diode laser photocoagulation of the mid-trabecular meshwork.[4]

Intraocular Pressure Measurement
  • Procedure: IOP was measured hourly for 6 hours, starting at 9:30 AM on each measurement day.[4][8]

  • Instrumentation: A calibrated pneumatonometer was used for IOP measurements in anesthetized monkeys.

  • Anesthesia: Anesthesia was induced with an intramuscular injection of ketamine.

  • Study Design: A randomized, crossover design with a minimum washout period of 2 weeks between different drug treatments was employed.[4][8]

Aqueous Humor Dynamics
  • Tonographic Outflow Facility (C): Measured using tonography in normal monkey eyes before and after a single topical dose of 0.005% 15-Keto-latanoprost.[4][8]

  • Aqueous Humor Flow Rates (F): Determined using fluorophotometry in normal monkey eyes before and after a single topical dose of 0.005% 15-Keto-latanoprost.[4][8]

Conclusion

Early research into the pharmacology of 15-Keto-latanoprost has established it as a potent, active metabolite of latanoprost with significant IOP-lowering capabilities. Preclinical studies in non-human primates have demonstrated its efficacy, which is comparable and in some instances superior to its parent compound, latanoprost. The primary mechanism of action appears to be an increase in uveoscleral outflow. While the in-vivo effects are well-documented, a comprehensive understanding of its in-vitro pharmacology, including its specific receptor binding affinities and functional activities at prostanoid receptors, requires further investigation. The data from these initial studies underscore the importance of considering the metabolic fate of prostaglandin analogues in drug development and highlight the potential of 15-keto prostaglandins (B1171923) as therapeutic agents for glaucoma.

References

Methodological & Application

Synthesis and Purification of 15-Keto-Latanoprost: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of 15-Keto-latanoprost, a key metabolite and important reference standard in the development and analysis of the glaucoma medication, Latanoprost. The protocols outlined below describe the selective oxidation of Latanoprost to yield 15-Keto-latanoprost, followed by comprehensive purification procedures to achieve high purity.

Introduction

15-Keto-latanoprost is the oxidized metabolite of Latanoprost, formed by the enzymatic action of 15-hydroxyprostaglandin dehydrogenase. In the context of pharmaceutical research and development, the availability of high-purity 15-Keto-latanoprost is crucial for various applications, including its use as a reference standard in analytical method development, impurity profiling, and metabolic studies. This document details two robust methods for the synthesis of 15-Keto-latanoprost via selective oxidation of the 15-hydroxyl group of Latanoprost: Swern oxidation and Dess-Martin periodinane (DMP) oxidation. Furthermore, it provides protocols for the purification of the target compound using silica (B1680970) gel column chromatography and preparative high-performance liquid chromatography (HPLC).

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of 15-Keto-latanoprost based on the described protocols. These values represent typical outcomes and may vary depending on experimental conditions and scale.

ParameterSwern OxidationDess-Martin OxidationSilica Gel ChromatographyPreparative HPLC
Typical Yield 85-95%90-98%>90% recovery>95% recovery
Purity >95% (crude)>97% (crude)>98%>99.5%
Reaction Time 1-2 hours1-3 hoursN/AN/A

Experimental Workflow

The overall experimental workflow for the synthesis and purification of 15-Keto-latanoprost is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_purification Purification start Latanoprost oxidation Selective Oxidation (Swern or Dess-Martin) start->oxidation Oxidizing Agent workup Reaction Quenching & Aqueous Work-up oxidation->workup crude Crude 15-Keto-latanoprost workup->crude column_chrom Silica Gel Column Chromatography crude->column_chrom Primary Purification prep_hplc Preparative HPLC column_chrom->prep_hplc High-Purity Polishing pure_product Pure 15-Keto-latanoprost prep_hplc->pure_product analysis Purity Analysis (HPLC, NMR, MS) pure_product->analysis

Caption: Workflow for the synthesis and purification of 15-Keto-latanoprost.

Experimental Protocols

Materials and Equipment:

  • Latanoprost (starting material)

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (B128534) (Et3N)

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Silica gel (for column chromatography)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system with a preparative column

  • Nuclear magnetic resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Protocol 1: Synthesis of 15-Keto-latanoprost via Swern Oxidation

This protocol describes the oxidation of Latanoprost to 15-Keto-latanoprost using Swern oxidation conditions. This method is known for its mildness and high selectivity.

1. Reaction Setup: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) to make a 0.5 M solution. b. Cool the solution to -78 °C using a dry ice/acetone bath.

2. Activation of DMSO: a. To the cooled solution of oxalyl chloride, add a solution of dimethyl sulfoxide (DMSO, 2.5 eq.) in anhydrous DCM dropwise over 10 minutes, ensuring the internal temperature does not exceed -60 °C. b. Stir the resulting mixture at -78 °C for 30 minutes.

3. Oxidation of Latanoprost: a. Dissolve Latanoprost (1.0 eq.) in a minimal amount of anhydrous DCM. b. Add the Latanoprost solution dropwise to the activated DMSO mixture over 15 minutes, maintaining the temperature at -78 °C. c. Stir the reaction mixture at -78 °C for 1 hour.

4. Reaction Quenching and Work-up: a. Add triethylamine (Et3N, 5.0 eq.) dropwise to the reaction mixture at -78 °C. b. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes. c. Quench the reaction by adding water. d. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 15-Keto-latanoprost.

Protocol 2: Synthesis of 15-Keto-latanoprost via Dess-Martin Periodinane (DMP) Oxidation

This protocol provides an alternative method for the oxidation of Latanoprost using the Dess-Martin periodinane, a highly selective and mild oxidizing agent.

1. Reaction Setup: a. In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Latanoprost (1.0 eq.) in anhydrous dichloromethane (DCM) to make a 0.1 M solution.

2. Oxidation: a. To the stirred solution of Latanoprost, add Dess-Martin periodinane (DMP, 1.2 eq.) in one portion at room temperature. b. Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

3. Reaction Quenching and Work-up: a. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. b. Stir vigorously for 15 minutes until the solid dissolves. c. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 15-Keto-latanoprost.

Protocol 3: Purification of 15-Keto-latanoprost by Silica Gel Column Chromatography

This protocol describes the primary purification of crude 15-Keto-latanoprost using silica gel column chromatography.

1. Column Packing: a. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). b. Pack a glass column with the silica gel slurry.

2. Sample Loading: a. Dissolve the crude 15-Keto-latanoprost in a minimal amount of DCM. b. Adsorb the crude product onto a small amount of silica gel and dry it. c. Carefully load the dried silica gel with the adsorbed product onto the top of the packed column.

3. Elution: a. Elute the column with a gradient of ethyl acetate in hexane. A typical gradient could be from 10% to 50% ethyl acetate. b. Collect fractions and monitor by TLC to identify the fractions containing the pure product.

4. Isolation: a. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 15-Keto-latanoprost.

Protocol 4: High-Purity Polishing by Preparative HPLC

For applications requiring very high purity, a final purification step using preparative HPLC is recommended.

1. System Preparation: a. Equilibrate a preparative reverse-phase C18 column with the initial mobile phase.

2. Sample Preparation: a. Dissolve the 15-Keto-latanoprost obtained from column chromatography in the mobile phase.

3. Chromatographic Conditions: a. Mobile Phase: A gradient of acetonitrile in water is typically effective. For example, a linear gradient from 40% to 80% acetonitrile over 30 minutes. b. Flow Rate: Adjust the flow rate according to the column dimensions. c. Detection: Monitor the elution at a suitable wavelength (e.g., 210 nm).

4. Fraction Collection and Isolation: a. Collect the peak corresponding to 15-Keto-latanoprost. b. Combine the pure fractions and remove the organic solvent under reduced pressure. c. Lyophilize the remaining aqueous solution to obtain the highly pure 15-Keto-latanoprost.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

By following these detailed protocols, researchers, scientists, and drug development professionals can reliably synthesize and purify 15-Keto-latanoprost for their specific research and analytical needs.

Analytical Methods for the Quantification of 15-Keto-latanoprost: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 15-Keto-latanoprost, a key metabolite of the prostaglandin (B15479496) F2α analog, latanoprost (B1674536). The methods described herein are essential for pharmacokinetic studies, metabolism research, and quality control in the development of ophthalmic formulations.

Introduction

Latanoprost is a widely prescribed medication for reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension.[1] As a prodrug, latanoprost is hydrolyzed in the cornea to its biologically active form, latanoprost acid.[2] A significant metabolic pathway for latanoprost acid involves the oxidation of the 15-hydroxyl group to form 15-Keto-latanoprost. This conversion is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase.[3] Accurate and precise quantification of 15-Keto-latanoprost is crucial for understanding the metabolic fate and pharmacokinetic profile of latanoprost.

This document outlines two primary analytical techniques for the quantification of 15-Keto-latanoprost: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Latanoprost

The metabolic conversion of latanoprost to 15-Keto-latanoprost is a critical step in its biotransformation. The following diagram illustrates this pathway.

Latanoprost Metabolism Metabolic Pathway of Latanoprost to 15-Keto-latanoprost Latanoprost Latanoprost (Isopropyl Ester Prodrug) Latanoprost_Acid Latanoprost Acid (Active Metabolite) Latanoprost->Latanoprost_Acid Esterases (in Cornea) Keto_Latanoprost 15-Keto-latanoprost Latanoprost_Acid->Keto_Latanoprost 15-hydroxyprostaglandin dehydrogenase

Caption: Metabolic conversion of latanoprost to 15-Keto-latanoprost.

Analytical Method 1: HPLC-UV for Quantification in Ophthalmic Formulations

This method is suitable for the simultaneous determination of latanoprost, latanoprost acid, and 15-Keto-latanoprost in ophthalmic solutions.[4][5]

Experimental Workflow

HPLC-UV Workflow HPLC-UV Experimental Workflow for 15-Keto-latanoprost Quantification cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Ophthalmic Solution Dilution Dilute with Mobile Phase Sample->Dilution Filtration Filter through 0.45 µm filter Dilution->Filtration Injection Inject into HPLC system Filtration->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Quantification Quantification based on peak area and calibration curve Detection->Quantification

Caption: HPLC-UV workflow for 15-Keto-latanoprost analysis.

Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Data acquisition and processing software.

2. Chemicals and Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • 15-Keto-latanoprost reference standard

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidified water.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.[5]

  • Injection Volume: 20 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the 15-Keto-latanoprost reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dilute the ophthalmic solution with the mobile phase to bring the expected concentration of 15-Keto-latanoprost within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of 15-Keto-latanoprost against the concentration of the calibration standards.

  • Determine the concentration of 15-Keto-latanoprost in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary
ParameterLatanoprost and Related Substances15-Keto-latanoprost (as a related substance)
Linearity Range0.05 - 2.77 µg/mLTypically falls within the range for related substances
Correlation Coefficient (r²)≥ 0.999≥ 0.999
Limit of Detection (LOD)0.025 µg/mL (for latanoprost)Expected to be in a similar range for related substances
Limit of Quantification (LOQ)0.035 - 0.35 µg/mL (for latanoprost)Expected to be in a similar range for related substances
Recovery90.0 - 110.0% (for impurities)90.0 - 110.0%

Note: The data presented is based on a method developed for latanoprost and its related substances. Specific validation for 15-Keto-latanoprost is recommended.[5][7]

Analytical Method 2: LC-MS/MS for Quantification in Biological Matrices

This highly sensitive and selective method is ideal for quantifying the low concentrations of 15-Keto-latanoprost typically found in biological samples such as plasma and aqueous humor.[8]

Experimental Workflow

LCMSMS_Workflow LC-MS/MS Experimental Workflow for 15-Keto-latanoprost Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Aqueous Humor) Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Sample->Extraction Evaporation Evaporate to dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS system Reconstitution->Injection Separation Chromatographic Separation (C18 column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM mode) Ionization->Detection Quantification Quantification using stable isotope-labeled internal standard Detection->Quantification

Caption: LC-MS/MS workflow for 15-Keto-latanoprost analysis.

Protocol

1. Instrumentation:

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • Data acquisition and processing software.

2. Chemicals and Reagents:

  • Acetonitrile and Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 15-Keto-latanoprost reference standard

  • Stable isotope-labeled internal standard (e.g., 15-Keto-latanoprost-d4)

3. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma or aqueous humor, add the internal standard solution.

  • Add 1 mL of an extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of ethyl acetate and isopropanol).[8]

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for 15-Keto-latanoprost and its internal standard need to be optimized.

Quantitative Data Summary
Parameter15-Keto-latanoprost in Biological Matrices (Representative Values)
Linearity Range0.5 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (%RSD)< 15% (< 20% at LLOQ)
Recovery> 80%

Note: These are representative values and will need to be established during method validation for the specific matrix and instrumentation used.[9]

Conclusion

The choice of analytical method for the quantification of 15-Keto-latanoprost depends on the sample matrix and the required sensitivity. The HPLC-UV method is robust and suitable for the analysis of ophthalmic formulations where concentrations are relatively high. For the analysis of biological matrices, the LC-MS/MS method provides the necessary high sensitivity and selectivity for accurate quantification of this important metabolite. Both methods require proper validation to ensure reliable and reproducible results.

References

Application Notes and Protocols for HPLC Analysis of 15-Keto-latanoprost and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 15-Keto-latanoprost and its related isomers using High-Performance Liquid Chromatography (HPLC). The protocols are designed to ensure accuracy, precision, and robustness in the separation and quantification of these compounds, which is critical for quality control and stability studies in pharmaceutical development.

Latanoprost (B1674536), a prostaglandin (B15479496) F2α analogue, is a widely used medication for the treatment of glaucoma and ocular hypertension.[1] During its synthesis and storage, various related substances, including isomers and degradation products, can emerge as impurities. Among these, 15-Keto-latanoprost is a known minor degradation product.[1][2][3] The accurate separation and quantification of latanoprost from its isomers and degradation products are crucial for ensuring the safety, efficacy, and quality of ophthalmic drug products.

Two primary HPLC methods, Normal-Phase (NP-HPLC) and Reversed-Phase (RP-HPLC), have been successfully employed for the analysis of latanoprost and its related substances.

Method 1: Normal-Phase HPLC (NP-HPLC) for Isomer Separation

This method is particularly effective for achieving baseline separation of latanoprost from its structurally similar isomers, the 15(S)-epimer and the 5,6-trans isomer.

Experimental Protocol

Chromatographic Conditions:

  • Column: Amino (NH2) column[4][5]

  • Mobile Phase: Heptane:2-propanol:acetonitrile (93:6:1, v/v/v) with the addition of a small amount of water.[4][5][6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm[1]

  • Injection Volume: 100 μL

Sample Preparation:

  • Dissolve the latanoprost bulk drug substance or sample in the mobile phase to achieve the desired concentration for analysis.

Quantitative Data Summary
AnalyteLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Correlation Coefficient (r)
Latanoprost1 - 10--> 0.98[4]
15(S)-latanoprost (Impurity I)0.5 - 150.39-> 0.98[4]
5,6-trans-latanoprost (Impurity II)3 - 240.42-> 0.98[4]

Note: Specific LOD and LOQ values for each compound in this NP-HPLC method were not detailed in the provided search results, but the detection limits for known impurities were reported to be below the 0.05% reporting threshold.[4]

Method 2: Reversed-Phase HPLC (RP-HPLC) for Latanoprost and Related Substances

This stability-indicating method is capable of separating latanoprost from its isomers, including (15S)-latanoprost and 5,6-trans latanoprost, as well as its degradation products like latanoprost acid and 15-ketolatanoprost.[1]

Experimental Protocol

Chromatographic Conditions:

  • Column: A combined system with a chiral and a cyano column, or a C18 column (e.g., Zorbax SB-C18, 4.6 mm x 250 mm, 5 µm).[1][7]

  • Mobile Phase: A gradient elution using a mixture of water, acetonitrile, and orthophosphoric acid, or an isocratic mobile phase of methanol:acetonitrile:water (adjusted to pH 3.0 with acetic acid) (56:14:30, v/v/v).[1][7]

  • Flow Rate: 1.0 mL/min[7]

  • Detection: UV at 210 nm[1]

  • Injection Volume: 20 µL or 100 µL[7][8]

Sample Preparation:

  • For ophthalmic solutions, the sample may be lyophilized (freeze-dried) before being dissolved in the mobile phase to concentrate the analytes.[9]

  • Dilute the sample with the mobile phase to a concentration within the linear range of the assay.

Quantitative Data Summary
AnalyteLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Correlation Coefficient (r²)
Latanoprost40 - 600.0250.350.999[1]
Related Substances (general)0.05 - 2.77--0.999[1]
15-Keto-latanoprost--0.068-
Latanoprost Acid--0.030-
Impurity I (15(S)-epimer)0.04999 - 0.9998---
Impurity II (5,6-trans isomer)0.04994 - 0.9988---

Note: The linearity range for Latanoprost and its related substances can vary depending on the specific RP-HPLC method. The LOQ for 15-Keto-latanoprost and Latanoprost Acid are from a specific stability-indicating method.[10]

Experimental Workflow and Data Analysis

The following diagram illustrates the general workflow for the HPLC analysis of 15-Keto-latanoprost and its isomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Latanoprost Sample (Bulk Drug or Formulation) Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_System HPLC System (Pump, Injector, Column, Detector) Filtration->HPLC_System Separation Chromatographic Separation HPLC_System->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration (Area, Height) Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: HPLC analysis workflow.

Metabolic Pathway of Latanoprost

Latanoprost is an isopropyl ester prodrug that is hydrolyzed to its biologically active form, latanoprost acid, by esterases in the cornea.[1] The active acid is then further metabolized. 15-Keto-latanoprost is a metabolite formed during this process.

Metabolic_Pathway Latanoprost Latanoprost (Isopropyl Ester Prodrug) Latanoprost_Acid Latanoprost Acid (Active Drug) Latanoprost->Latanoprost_Acid Corneal Esterases Metabolites Further Metabolism (β-oxidation) Latanoprost_Acid->Metabolites Keto_Latanoprost 15-Keto-latanoprost Latanoprost_Acid->Keto_Latanoprost 15-hydroxyprostaglandin dehydrogenase

Caption: Latanoprost metabolic pathway.

References

In Vitro Assays for 15-Keto-latanoprost Receptor Binding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Keto-latanoprost is an active metabolite of the prostaglandin (B15479496) F2α (PGF2α) analog, latanoprost (B1674536), a widely used therapeutic agent for glaucoma.[1] Latanoprost exerts its ocular hypotensive effects by acting as a selective agonist at the prostaglandin F (FP) receptor. Understanding the interaction of its metabolites, such as 15-Keto-latanoprost, with the FP receptor is crucial for a comprehensive pharmacological profile. This document provides detailed application notes and protocols for in vitro assays to characterize the binding of 15-Keto-latanoprost to the FP receptor.

Data Presentation

The following table summarizes the receptor binding affinities (Ki) and functional potencies (EC50) of latanoprost acid and other common prostaglandin analogs at the FP receptor. This data provides a benchmark for interpreting experimental results for 15-Keto-latanoprost.

CompoundReceptorAssay TypeKi (nM)EC50 (nM)Cell Type
Latanoprost AcidFPRadioligand Binding98-Not Specified
Latanoprost AcidFPPhosphoinositide Turnover-32-124Various
Travoprost AcidFPRadioligand Binding35 ± 5-Not Specified
Travoprost AcidFPPhosphoinositide Turnover-1.4 - 3.6Human Ciliary Muscle, Human Trabecular Meshwork
Bimatoprost AcidFPRadioligand Binding83-Not Specified
Bimatoprost AcidFPPhosphoinositide Turnover-2.8 - 3.8Various

Data sourced from Sharif et al., 2003.[2]

Signaling Pathway

Activation of the FP receptor by an agonist like 15-Keto-latanoprost initiates a well-defined signaling cascade. The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates downstream targets, leading to a cellular response.

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand 15-Keto-latanoprost FP_Receptor FP Receptor Ligand->FP_Receptor G_Protein Gq Protein FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC hydrolyzes ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Response Cellular Response PKC->Response phosphorylates targets

Caption: FP Receptor Signaling Pathway.

Experimental Protocols

Two primary in vitro assays are recommended for characterizing the interaction of 15-Keto-latanoprost with the FP receptor: a competitive radioligand binding assay to determine binding affinity and a calcium mobilization assay to assess functional potency.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a non-radiolabeled compound (15-Keto-latanoprost) by measuring its ability to compete with a radiolabeled ligand for binding to the FP receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation and Detection cluster_analysis Data Analysis A1 Culture cells expressing FP receptor (e.g., HEK293-FP) A2 Harvest cells and prepare cell membranes A1->A2 A3 Determine protein concentration of membrane preparation A2->A3 B1 Incubate membranes with radioligand (e.g., [³H]-PGF2α) and varying concentrations of 15-Keto-latanoprost A3->B1 C1 Separate bound from free radioligand via rapid vacuum filtration B1->C1 B2 Include controls: - Total binding (radioligand only) - Non-specific binding (radioligand + excess unlabeled PGF2α) C2 Wash filters to remove unbound radioligand C1->C2 C3 Measure radioactivity on filters using a scintillation counter C2->C3 D1 Plot % specific binding vs. log[15-Keto-latanoprost] C3->D1 D2 Determine IC50 value from the competition curve D1->D2 D3 Calculate Ki value using the Cheng-Prusoff equation D2->D3

Caption: Competitive Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human FP receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).

    • Harvest cells at 80-90% confluency by scraping into ice-cold phosphate-buffered saline (PBS).

    • Centrifuge the cell suspension at 1000 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

    • Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Store membrane preparations at -80°C.

  • Binding Assay:

    • Perform the assay in a 96-well plate format.

    • To each well, add in the following order:

      • Assay buffer.

      • A fixed concentration of a suitable radioligand (e.g., [³H]-PGF2α at a concentration close to its Kd).

      • Varying concentrations of unlabeled 15-Keto-latanoprost (typically from 10⁻¹¹ to 10⁻⁵ M).

      • Cell membrane preparation (typically 20-50 µg of protein per well).

    • For total binding, omit the unlabeled competitor.

    • For non-specific binding, add a high concentration of an unlabeled FP receptor agonist (e.g., 10 µM PGF2α).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Detection:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a buffer containing polyethyleneimine to reduce non-specific binding.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of 15-Keto-latanoprost.

    • Determine the IC50 value (the concentration of 15-Keto-latanoprost that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of 15-Keto-latanoprost to activate the FP receptor and trigger the downstream signaling cascade, resulting in an increase in intracellular calcium concentration. The potency of the compound is determined by its EC50 value.

Calcium_Mobilization_Workflow cluster_cell_prep Cell Preparation cluster_dye_loading Dye Loading cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A1 Seed cells expressing FP receptor (e.g., HEK293-FP) into a 96-well black-walled, clear-bottom plate A2 Culture cells to form a confluent monolayer A1->A2 B1 Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) A2->B1 B2 Incubate to allow for dye de-esterification B1->B2 C1 Measure baseline fluorescence using a fluorescence plate reader B2->C1 C2 Add varying concentrations of 15-Keto-latanoprost to the wells C1->C2 C3 Monitor the change in fluorescence over time C2->C3 D1 Calculate the peak fluorescence response for each concentration C3->D1 D2 Plot the response vs. log[15-Keto-latanoprost] D1->D2 D3 Determine the EC50 value from the dose-response curve D2->D3

Caption: Calcium Mobilization Assay Workflow.

Detailed Methodology:

  • Cell Culture:

    • Seed HEK293 cells stably expressing the human FP receptor into 96-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). An anion-exchange inhibitor like probenecid (B1678239) may be included to prevent dye leakage.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate for 60-90 minutes at 37°C in the dark to allow for dye uptake and de-esterification.

    • Wash the cells gently with assay buffer to remove excess dye.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).

    • Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Measure the baseline fluorescence for a short period.

    • Inject varying concentrations of 15-Keto-latanoprost into the wells and immediately begin monitoring the fluorescence signal over time (typically for 1-3 minutes).

    • Include a positive control (e.g., PGF2α) and a negative control (vehicle).

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of 15-Keto-latanoprost.

    • Normalize the data to the baseline fluorescence and express it as a percentage of the maximal response to the positive control.

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro characterization of 15-Keto-latanoprost's interaction with the FP receptor. By employing competitive radioligand binding assays and functional calcium mobilization assays, researchers can determine the binding affinity and functional potency of this important metabolite. This information is essential for a complete understanding of the pharmacology of latanoprost and for the development of new prostaglandin-based therapeutics.

References

Application Notes and Protocols for Cell-based Assays of Prostaglandin Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins are a class of bioactive lipid compounds that play a crucial role in a wide array of physiological and pathological processes, including inflammation, pain, fever, reproduction, and cancer. Their diverse effects are mediated through a family of nine distinct G protein-coupled receptors (GPCRs): the DP1 and DP2 receptors for prostaglandin (B15479496) D2 (PGD2), the EP1, EP2, EP3, and EP4 receptors for prostaglandin E2 (PGE2), the FP receptor for prostaglandin F2α (PGF2α), the IP receptor for prostacyclin (PGI2), and the TP receptor for thromboxane (B8750289) A2 (TXA2).[1] These receptors represent important therapeutic targets for a variety of diseases.

This document provides detailed application notes and protocols for common cell-based assays used to identify and characterize the activation of prostaglandin receptors. These assays are essential tools for drug discovery and for elucidating the complex signaling pathways governed by these receptors.

Prostaglandin Receptor Signaling Pathways

Prostaglandin receptors are coupled to different heterotrimeric G proteins, leading to the activation of distinct downstream signaling cascades. The choice of a suitable cell-based assay is therefore dependent on the specific receptor subtype and its primary signaling mechanism. The table below summarizes the principal G protein coupling and subsequent second messenger modulation for each prostaglandin receptor subtype.

Receptor SubtypePrimary G Protein CouplingPrimary Second Messenger
DP1 Gs↑ cAMP
DP2 (CRTH2) Gi↓ cAMP
EP1 Gq↑ Ca2+, ↑ IP3
EP2 Gs↑ cAMP
EP3 Gi↓ cAMP
EP4 Gs↑ cAMP
FP Gq↑ Ca2+, ↑ IP3
IP Gs↑ cAMP
TP Gq↑ Ca2+, ↑ IP3

Table 1: Prostaglandin Receptor Subtypes and their Primary Signaling Pathways.

The activation of these signaling pathways can be visualized as follows:

Gs_Coupled_Signaling Agonist Prostaglandin Agonist Receptor Gs-Coupled Receptor (e.g., EP2, EP4, DP1, IP) Agonist->Receptor Binds Gs_Protein Gs Protein Receptor->Gs_Protein Activates AC Adenylyl Cyclase (AC) Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Gi_Coupled_Signaling Agonist Prostaglandin Agonist Receptor Gi-Coupled Receptor (e.g., EP3, DP2) Agonist->Receptor Binds Gi_Protein Gi Protein Receptor->Gi_Protein Activates AC Adenylyl Cyclase (AC) Gi_Protein->AC Inhibits cAMP Reduced cAMP AC->cAMP Conversion Inhibited PKA Protein Kinase A (PKA) cAMP->PKA Response Cellular Response PKA->Response Forskolin Forskolin (optional) Forskolin->AC Stimulates Gq_Coupled_Signaling Agonist Prostaglandin Agonist Receptor Gq-Coupled Receptor (e.g., EP1, FP, TP) Agonist->Receptor Binds Gq_Protein Gq Protein Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves to DAG DAG PLC->DAG Cleaves to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response PKC->Response Phosphorylates Targets Experimental_Workflow cluster_prep Assay Preparation cluster_exec Assay Execution cluster_analysis Data Acquisition & Analysis Cell_Culture Cell Culture (with receptor of interest) Plate_Cells Plate Cells in Microplate Cell_Culture->Plate_Cells Add_Compounds Add Test Compounds (Agonists) Plate_Cells->Add_Compounds Incubate Incubate Add_Compounds->Incubate Add_Detection Add Detection Reagent (e.g., cAMP kit, Ca2+ dye) Incubate->Add_Detection Read_Plate Read Plate (Luminescence/Fluorescence) Add_Detection->Read_Plate Data_Analysis Data Analysis (Dose-Response Curves, EC50) Read_Plate->Data_Analysis

References

Application Notes and Protocols for 15-Keto-latanoprost Studies in Animal Models of Glaucoma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive loss of retinal ganglion cells and optic nerve damage, often associated with elevated intraocular pressure (IOP). Prostaglandin (B15479496) analogs are a first-line treatment for glaucoma, effectively lowering IOP by increasing aqueous humor outflow. 15-Keto-latanoprost, a metabolite of the widely prescribed prostaglandin analog latanoprost (B1674536), has shown significant ocular hypotensive effects. This document provides detailed application notes and protocols for the study of 15-Keto-latanoprost in established animal models of glaucoma, focusing on the non-human primate model, which closely mimics human ocular anatomy and physiology. Additionally, considerations for rodent models are discussed.

Animal Models for 15-Keto-latanoprost Studies

The most relevant and widely used animal model for evaluating the efficacy of prostaglandin analogs, including 15-Keto-latanoprost, is the laser-induced glaucoma model in non-human primates, particularly cynomolgus (Macaca fascicularis) and rhesus (Macaca mulatta) monkeys.[1][2] This model effectively mimics the elevated IOP characteristic of human glaucoma.[1] Rodent models of ocular hypertension are also valuable for initial screening and mechanistic studies due to their cost-effectiveness and amenability to genetic manipulation.[3][4][5][6]

Non-Human Primate Model: Laser-Induced Ocular Hypertension

This model involves using a laser to photocoagulate the trabecular meshwork, which obstructs aqueous humor outflow and leads to a sustained elevation of IOP.[1] This method has been shown to create a stable and reproducible model of ocular hypertension suitable for testing the efficacy of IOP-lowering drugs.[1]

Rodent Models: Ocular Hypertension

Various methods can be used to induce ocular hypertension in rodents, including laser photocoagulation of the trabecular meshwork, injection of hypertonic saline into episcleral veins, or intracameral injection of microbeads.[3][5] While not as anatomically similar to humans as primate models, rodent models are useful for high-throughput screening of potential therapeutic agents.[3][4][5]

Data Presentation: Efficacy of 15-Keto-latanoprost in a Laser-Induced Glaucoma Monkey Model

The following tables summarize the quantitative data on the IOP-lowering effects of 15-Keto-latanoprost compared to latanoprost in cynomolgus monkeys with laser-induced glaucoma.

Table 1: Maximum Intraocular Pressure (IOP) Reduction from Vehicle-Only Baseline on Day 5 of Treatment [7]

Treatment GroupConcentrationMaximum IOP Reduction (mmHg ± SEM)Maximum IOP Reduction (%)
15-Keto-latanoprost0.0001%3.0 ± 0.39%
15-Keto-latanoprost0.001%7.6 ± 0.623%
15-Keto-latanoprost0.01%6.3 ± 0.418%
Latanoprost0.005%6.6 ± 0.620%

Table 2: Time Course of Mean IOP Reduction from Vehicle-Only Baseline on Day 5

Time (hours post-dose)15-Keto-latanoprost (0.001%) IOP Reduction (mmHg)Latanoprost (0.005%) IOP Reduction (mmHg)
15.84.9
27.66.6
37.26.2
46.95.5
56.14.8
65.34.1

Data adapted from published studies for illustrative comparison.

Experimental Protocols

Protocol 1: Induction of Ocular Hypertension in Non-Human Primates via Laser Photocoagulation

This protocol describes the procedure for creating a chronic ocular hypertension (COHT) model in rhesus or cynomolgus monkeys.

Materials:

Procedure:

  • Animal Preparation: Anesthetize the monkey with ketamine hydrochloride. Instill one drop of topical proparacaine hydrochloride for local anesthesia and pilocarpine nitrate eye drops to constrict the pupil.

  • Laser Application: Place a goniolens on the cornea. Using an argon laser, deliver approximately 50-70 laser spots (50 µm spot size, 0.5-1.0 W power, 0.5-second duration) to 180-360 degrees of the trabecular meshwork.

  • Post-Procedure Care: Apply a topical antibiotic ointment to the treated eye to prevent infection.

  • IOP Monitoring: Monitor IOP weekly using a calibrated pneumatonometer or Tono-Pen.[8][9][10] Repeat laser treatments may be necessary to achieve a stable, elevated IOP (typically >25 mmHg).

Protocol 2: Measurement of Intraocular Pressure (Tonometry) in Non-Human Primates

Materials:

  • Pneumatonometer (e.g., Mentor 30 Classic) or Tono-Pen

  • Topical proparacaine hydrochloride (0.5%)

  • Ketamine hydrochloride for sedation

Procedure:

  • Animal Sedation: Sedate the monkey with intramuscular ketamine hydrochloride (2-5 mg/kg).

  • Topical Anesthesia: Instill one drop of 0.5% proparacaine hydrochloride into the eye to be measured.

  • IOP Measurement: Gently hold the eyelids open. For the pneumatonometer, align the sensor tip perpendicular to the central cornea. For the Tono-Pen, gently tap the covered sensor tip on the central cornea until a reading with an acceptable coefficient of variation is obtained.[8][9]

  • Data Recording: Record the IOP measurement. Take multiple readings and average them for accuracy.

Protocol 3: Measurement of Aqueous Humor Outflow Facility (Tonography)

Materials:

  • Electronic Schiotz tonometer with a tonography setting or a pneumatonometer with tonography capabilities

  • Topical proparacaine hydrochloride (0.5%)

  • Ketamine hydrochloride for anesthesia

Procedure:

  • Animal Preparation: Anesthetize the monkey and instill topical proparacaine.

  • Baseline IOP: Measure the baseline IOP.

  • Tonography: Place the tonometer probe on the cornea for a sustained period (typically 4 minutes). The instrument will record the change in IOP over time as a result of the pressure applied by the probe.

  • Calculation: The outflow facility (C) is calculated from the rate of IOP decay, the initial and final IOPs, and the volume of corneal indentation, based on established formulas.

Protocol 4: Measurement of Aqueous Humor Flow Rate (Fluorophotometry)

Materials:

  • Scanning ocular fluorophotometer

  • Fluorescein (B123965) sodium (10%)

  • Topical proparacaine hydrochloride (0.5%)

  • Ketamine hydrochloride for anesthesia

Procedure:

  • Fluorescein Instillation: Anesthetize the monkey and instill topical proparacaine. Apply a known amount of fluorescein sodium to the cornea.

  • Fluorophotometer Scans: At set time intervals (e.g., every 30-60 minutes), perform scans of the anterior chamber using the fluorophotometer to measure the concentration of fluorescein.

  • Data Analysis: The rate of decrease in fluorescein concentration in the anterior chamber is used to calculate the aqueous humor flow rate (F).[11][12]

Signaling Pathways and Experimental Workflows

Signaling Pathway of 15-Keto-latanoprost

15-Keto-latanoprost, similar to latanoprost acid, is an agonist for the prostaglandin F2α (FP) receptor.[1] There is also evidence suggesting that some prostaglandin analogs may exert their effects through the EP3 receptor.[13] The activation of these receptors in the ciliary body and trabecular meshwork is believed to be the primary mechanism for IOP reduction.[14][15][16][17]

The binding of 15-Keto-latanoprost to FP receptors on ciliary muscle cells is thought to increase the expression of matrix metalloproteinases (MMPs).[18] These enzymes remodel the extracellular matrix of the ciliary muscle and sclera, reducing hydraulic resistance and increasing the outflow of aqueous humor through the uveoscleral pathway.[19] Activation of EP3 receptors may also contribute to the regulation of aqueous humor dynamics.[13]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Physiological Effect 15_Keto_latanoprost 15-Keto-latanoprost FP_receptor FP Receptor 15_Keto_latanoprost->FP_receptor binds EP3_receptor EP3 Receptor 15_Keto_latanoprost->EP3_receptor binds (potential) G_protein Gq/11 Protein FP_receptor->G_protein PLC Phospholipase C G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Increased Intracellular Ca2+ IP3_DAG->Ca_release PKC Protein Kinase C IP3_DAG->PKC MAPK_pathway MAPK Pathway PKC->MAPK_pathway MMP_expression Increased MMP Gene Expression MAPK_pathway->MMP_expression ECM_remodeling Extracellular Matrix Remodeling in Ciliary Muscle MMP_expression->ECM_remodeling Uveoscleral_outflow Increased Uveoscleral Outflow ECM_remodeling->Uveoscleral_outflow IOP_reduction Reduced Intraocular Pressure Uveoscleral_outflow->IOP_reduction

Caption: Signaling pathway of 15-Keto-latanoprost for IOP reduction.

Experimental Workflow: Glaucoma Induction and Drug Efficacy Testing

The following diagram illustrates the logical flow of an experiment to test the efficacy of 15-Keto-latanoprost in a non-human primate model of glaucoma.

G start Start: Select Healthy Non-Human Primates baseline_iop Baseline IOP Measurement (Tonometry) start->baseline_iop glaucoma_induction Induce Ocular Hypertension (Laser Photocoagulation) baseline_iop->glaucoma_induction stabilization Allow IOP to Stabilize (Monitor Weekly) glaucoma_induction->stabilization confirm_oht Confirm Stable Ocular Hypertension (IOP > 25 mmHg) stabilization->confirm_oht confirm_oht->glaucoma_induction Unstable IOP drug_administration Topical Administration: - 15-Keto-latanoprost - Latanoprost (Control) - Vehicle (Control) confirm_oht->drug_administration Stable OHT iop_monitoring Monitor IOP at Multiple Time Points Post-Dose drug_administration->iop_monitoring data_analysis Data Analysis: Compare IOP Reduction between Groups iop_monitoring->data_analysis end End: Determine Efficacy data_analysis->end

References

Application Notes and Protocols for Measuring Intraocular Pressure in Cynomolgus Monkeys with 15-Keto-Latanoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Keto-latanoprost is an active metabolite of the prostaglandin (B15479496) F2α analog, latanoprost (B1674536), a widely used medication for reducing intraocular pressure (IOP) in glaucoma patients.[1][2] Understanding the ocular hypotensive effects and mechanism of action of 15-Keto-latanoprost is crucial for the development of novel glaucoma therapies. This document provides detailed application notes and protocols for measuring IOP in cynomolgus monkeys treated with 15-Keto-latanoprost, based on established research methodologies. The cynomolgus monkey is a relevant non-human primate model for glaucoma research due to its anatomical and physiological similarities to the human eye.[3]

Signaling Pathway and Mechanism of Action

Latanoprost, a prodrug, is hydrolyzed to its active form, latanoprost acid, which then may be metabolized to 15-Keto-latanoprost.[4][5][6] Prostaglandin analogs like latanoprost are known to lower IOP primarily by increasing uveoscleral outflow.[7] Studies in monkeys suggest that 15-Keto-latanoprost also reduces IOP by enhancing uveoscleral outflow, as it does not appear to alter aqueous humor production or tonographic outflow facility.[8][9] This effect is mediated through prostaglandin F (FP) receptors located in the ciliary muscle and other tissues of the eye.

cluster_drug_delivery Drug Administration & Metabolism cluster_cellular_action Cellular Action in Ciliary Muscle cluster_physiological_outcome Physiological Outcome Latanoprost Latanoprost Latanoprost_Acid Latanoprost Acid (Active Form) Latanoprost->Latanoprost_Acid Hydrolysis in Cornea 15_Keto_Latanoprost 15-Keto-Latanoprost Latanoprost_Acid->15_Keto_Latanoprost Metabolism FP_Receptor FP Receptor 15_Keto_Latanoprost->FP_Receptor Binds to MMPs Matrix Metalloproteinases (MMPs) Upregulation FP_Receptor->MMPs ECM Extracellular Matrix (ECM) Remodeling MMPs->ECM Uveoscleral_Outflow Increased Uveoscleral Outflow ECM->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP_Reduction

Caption: Proposed signaling pathway for 15-Keto-latanoprost in reducing IOP.

Experimental Protocols

Animal Model
  • Species: Adult female cynomolgus monkeys (Macaca fascicularis).[8]

  • Weight: 3 to 6 kg.[7]

  • Glaucoma Induction (Optional but Recommended): Unilateral glaucoma can be induced by laser photocoagulation of the trabecular meshwork to create a more clinically relevant model.[7]

  • Animal Care: All experimental procedures should comply with the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research and be approved by an Institutional Animal Care and Use Committee.[7]

Materials
  • 15-Keto-latanoprost solution (concentrations of 0.0001%, 0.001%, and 0.01% in vehicle).[8]

  • Latanoprost (0.005% commercial solution, e.g., Xalatan®) for comparison.[8]

  • Vehicle control solution.[8]

  • Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride).

  • Tonometer (e.g., Tono-Pen, rebound tonometer like TonoVet™, or applanation tonometer).[3][10][11]

  • Animal restraint system.[12]

Experimental Workflow

G cluster_setup Pre-Experiment Setup cluster_treatment Treatment Protocol (Crossover Design) cluster_measurement IOP Measurement cluster_analysis Data Analysis A Acclimatize Cynomolgus Monkeys B Induce Unilateral Glaucoma (Optional) A->B C Establish Baseline IOP B->C D Administer Vehicle (Day 2) C->D Day 1: Untreated Baseline E Topical Instillation of Test Compound (30 µL) D->E Treatment Day 1, 3, 5 F Washout Period (≥ 2 weeks) E->F After 5-day treatment G Measure IOP Hourly for 6 Hours E->G F->E Start next compound G->E Repeat for each treatment day H Compare IOP Changes to Baseline and Vehicle G->H

Caption: Experimental workflow for IOP measurement in cynomolgus monkeys.
Detailed Protocol for IOP Measurement

  • Animal Preparation:

    • The monkeys should be conscious and appropriately restrained for the procedure. Training the animals to tolerate applanation tonometry can improve the reliability of the measurements.[11][12]

    • Alternatively, anesthesia may be used, but it's important to note that different anesthetics can affect IOP levels. Ketamine has been shown to maintain a steady IOP.[3]

    • Administer a drop of topical anesthetic to the cornea of each eye before measurement.

  • Dosing Regimen:

    • A randomized, crossover study design is recommended, with a washout period of at least two weeks between different drug treatments.[9]

    • Day 1: Establish untreated baseline IOP by measuring hourly for 6 hours, starting at 9:30 AM.[9]

    • Day 2: Administer 30 µL of the vehicle solution to the glaucomatous eye and measure IOP as on Day 1.[9]

    • Treatment Days 1, 3, and 5: At 9:30 AM, topically apply a single 30 µL drop of the test compound (e.g., 0.001% 15-Keto-latanoprost) to the glaucomatous eye.[8][9] Measure IOP hourly for the next 6 hours.[9]

  • Tonometry:

    • Use a calibrated tonometer to measure IOP. The Tono-Pen is a reproducible method for IOP measurement in cynomolgus monkeys.[10][13][14]

    • Ensure consistent technique and positioning of the tonometer for all measurements to minimize variability.[3]

Data Presentation

The following tables summarize the expected quantitative data based on published studies.

Table 1: Maximum IOP Reduction on Day 5 of Treatment
Treatment GroupConcentrationMaximum IOP Reduction (mm Hg ± SEM)Maximum IOP Reduction (%)
15-Keto-latanoprost0.0001%3.0 ± 0.39%
15-Keto-latanoprost0.001%7.6 ± 0.623%
15-Keto-latanoprost0.01%6.3 ± 0.418%
Latanoprost0.005%6.6 ± 0.620%
Data adapted from a study in glaucomatous monkey eyes. The reduction is compared to the vehicle-only baseline IOP.[9]
Table 2: Peak Mean IOP Reduction from Vehicle Treatment
TreatmentDay 1 (mm Hg ± SEM)Day 3 (mm Hg ± SEM)Day 5 (mm Hg ± SEM)
Latanoprost (0.005%)4.8 ± 0.5 (14%)6.0 ± 0.3 (18%)6.6 ± 0.6 (20%)
Data represents the peak mean reduction in IOP from vehicle treatment levels.[7][8]

Conclusion

The protocols outlined in this document provide a robust framework for evaluating the IOP-lowering effects of 15-Keto-latanoprost in cynomolgus monkeys. Key findings from existing research indicate that 0.001% 15-Keto-latanoprost produces a significant reduction in IOP, comparable or even slightly greater than 0.005% latanoprost.[8][9] The mechanism of action appears to be an increase in uveoscleral outflow, a desirable characteristic for glaucoma medications.[8][9] Consistent and careful application of these methodologies will ensure the generation of high-quality, reproducible data for preclinical drug development.

References

Protocol for Topical Administration of 15-Keto-Latanoprost in Rabbits: Application Notes for Ocular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the topical administration of 15-Keto-latanoprost to rabbits for ophthalmic research, particularly for studies investigating its effect on intraocular pressure (IOP). 15-Keto-latanoprost is an active metabolite of latanoprost (B1674536), a prostaglandin (B15479496) F2α analog widely used in the treatment of glaucoma.[1][2] Latanoprost and its metabolites lower IOP by increasing the uveoscleral outflow of aqueous humor.[3][4][5] The protocols and data presented herein are synthesized from studies on latanoprost in rabbits and 15-Keto-latanoprost in non-human primates, providing a comprehensive guide for preclinical ocular research.

Data Presentation

Table 1: Pharmacokinetic Parameters of Latanoprost Acid in Rabbit Ocular Tissues Following a Single Topical Administration
Ocular TissueCmax (ng eq/mg or /mL)Elimination Half-life (t½) (hours)
Aqueous Humor0.093.0
Cornea1.591.8
Iris0.392.1
Ciliary Body0.392.8
Anterior Sclera1.491.8
Conjunctiva1.411.4

Source: Adapted from studies on tritium-labeled latanoprost in rabbits. The data represents the concentration of total radioactivity, with latanoprost acid being the major component.

Table 2: Intraocular Pressure (IOP) Reduction Following Topical Administration of Prostaglandin Analogs
CompoundAnimal ModelConcentrationMaximum IOP Reduction (mmHg)Time to Maximum Effect (hours)
15-Keto-LatanoprostMonkey (Glaucomatous)0.001%7.6 ± 0.6Not Specified
LatanoprostMonkey (Glaucomatous)0.005%6.6 ± 0.6Not Specified
LatanoprostRabbit (Normotensive)0.005%4.85 (37% reduction)6

Source: Data compiled from separate studies on 15-Keto-latanoprost in monkeys and latanoprost in rabbits. Direct comparison should be made with caution due to species and experimental differences.[1][5][6]

Experimental Protocols

Animal Model
  • Species: New Zealand White or Dutch Belted rabbits are commonly used for ocular irritation and pharmacokinetic studies.

  • Health Status: Animals should be healthy, with no signs of ocular inflammation or disease. A baseline ophthalmic examination is recommended.

  • Housing: Rabbits should be housed in individual cages under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

Formulation of 15-Keto-Latanoprost
  • Vehicle: A sterile, isotonic ophthalmic solution is required. A common vehicle consists of a buffer (e.g., phosphate (B84403) buffer), a tonicity-adjusting agent (e.g., sodium chloride), and a preservative (e.g., benzalkonium chloride), adjusted to a pH of approximately 6.7.

  • Concentration: Based on studies with related compounds, concentrations ranging from 0.001% to 0.01% can be investigated.

  • Preparation: 15-Keto-latanoprost should be dissolved in the vehicle under sterile conditions. The solution should be protected from light and stored at the recommended temperature.

Topical Administration Protocol
  • Animal Restraint: Gently restrain the rabbit to prevent head movement.

  • Dosage Volume: Instill a single drop (approximately 30-50 µL) of the 15-Keto-latanoprost solution into the conjunctival sac of one eye. The contralateral eye can receive the vehicle as a control.

  • Application: Gently pull down the lower eyelid to form a pouch and administer the drop without touching the cornea with the applicator tip.

  • Post-application: Hold the eyelids closed for a few seconds to facilitate the distribution of the solution and prevent immediate washout.

  • Frequency: For single-dose studies, measurements are taken at various time points post-instillation. For multiple-dose studies, administration is typically once daily.

Measurement of Intraocular Pressure (IOP)
  • Instrumentation: A calibrated applanation tonometer (e.g., Tono-Pen) is used to measure IOP.

  • Anesthesia: A topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride) should be applied to the cornea before each measurement to minimize discomfort and blinking.

  • Procedure:

    • Administer the topical anesthetic.

    • Gently hold the rabbit's eyelids open.

    • Take multiple readings from the central cornea and average them to obtain a single IOP value.

  • Measurement Schedule:

    • Baseline: Measure IOP before the first administration to establish a baseline.

    • Post-administration: Measure IOP at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) after administration to determine the time course of the effect.

Ocular Irritation Assessment
  • Observation: The eyes should be examined for any signs of irritation, such as conjunctival redness, chemosis (swelling), and discharge, at each time point.

  • Scoring: A standardized scoring system (e.g., Draize eye test) can be used to quantify the level of irritation.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for latanoprost and its active metabolites, including 15-Keto-latanoprost, is through the activation of the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[7] This initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the ciliary muscle and an increase in the uveoscleral outflow of aqueous humor, thereby reducing IOP.[5][7][8]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space 15-Keto-Latanoprost 15-Keto-Latanoprost FP_Receptor FP Receptor (GPCR) 15-Keto-Latanoprost->FP_Receptor G_Protein Gq/11 FP_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC MAPK MAPK Pathway Activation PKC->MAPK Gene_Expression Altered Gene Expression MAPK->Gene_Expression MMP_Upregulation ↑ MMPs (e.g., MMP-1, -3, -9) Gene_Expression->MMP_Upregulation ECM_Remodeling Extracellular Matrix Remodeling MMP_Upregulation->ECM_Remodeling Uveoscleral_Outflow ↑ Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction ↓ Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

Caption: Signaling pathway of 15-Keto-Latanoprost in ciliary muscle cells.

Experimental_Workflow cluster_treatment Treatment Phase Animal_Acclimatization Rabbit Acclimatization (7 days) Baseline_Measurements Baseline Measurements (Ophthalmic Exam, IOP) Animal_Acclimatization->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization Topical_Administration Topical Administration (15-Keto-Latanoprost or Vehicle) Randomization->Topical_Administration Post_Dose_Monitoring Post-Dose Monitoring (IOP, Ocular Irritation) Topical_Administration->Post_Dose_Monitoring Data_Analysis Data Analysis (Statistical Comparison) Post_Dose_Monitoring->Data_Analysis Results Results & Interpretation Data_Analysis->Results

Caption: Experimental workflow for topical administration in rabbits.

References

Application Notes and Protocols for 15-Keto-latanoprost in Ophthalmic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Keto-latanoprost is a significant metabolite of the widely prescribed glaucoma medication, latanoprost (B1674536). Latanoprost, a prostaglandin (B15479496) F2α analogue, is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, latanoprost acid. Subsequently, latanoprost acid can be oxidized to 15-keto-latanoprost.[1] While initially perceived as a less active metabolite, research has demonstrated that 15-keto-latanoprost possesses potent intraocular pressure (IOP) lowering effects, comparable and in some instances, potentially greater than latanoprost itself.[1][2][3] This makes 15-keto-latanoprost a molecule of significant interest in ophthalmic research and for the development of new glaucoma therapies.

These application notes provide a comprehensive overview of the use of 15-keto-latanoprost in ophthalmic research, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Mechanism of Action

The primary mechanism by which 15-keto-latanoprost reduces intraocular pressure is by increasing the uveoscleral outflow of aqueous humor.[1][2][3] This is the same principal mechanism as latanoprost acid. The uveoscleral outflow pathway is a network of connective tissue spaces within the ciliary body and sclera, and enhancing fluid drainage through this route effectively lowers IOP.

The molecular mechanism is initiated by the binding of 15-keto-latanoprost to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[4] Activation of the FP receptor in ocular tissues, particularly the ciliary muscle, triggers a downstream signaling cascade. This cascade is believed to involve the remodeling of the extracellular matrix (ECM) within the uveoscleral pathway, reducing hydraulic resistance and facilitating aqueous humor drainage.[4] This ECM remodeling is mediated by the upregulation of matrix metalloproteinases (MMPs), enzymes that degrade collagen and other ECM components.[4]

Data Presentation

The following tables summarize the quantitative data available for 15-keto-latanoprost and its parent compound, latanoprost, from preclinical ophthalmic research.

Table 1: In Vivo Efficacy - Reduction of Intraocular Pressure (IOP) in a Glaucomatous Monkey Model

CompoundConcentrationMaximum IOP Reduction (Mean ± SEM)% IOP Reduction
15-Keto-latanoprost0.0001%3.0 ± 0.3 mmHg9%
15-Keto-latanoprost0.001%7.6 ± 0.6 mmHg23%
15-Keto-latanoprost0.01%6.3 ± 0.4 mmHg18%
Latanoprost0.005%6.6 ± 0.6 mmHg20%

Data extracted from Wang et al., Investigative Ophthalmology & Visual Science, 2007.[1][2][3]

Table 2: Comparative In Vitro Activity of Latanoprost Acid and Other Prostaglandin Analogs

CompoundFP Receptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM) in Human Ciliary Muscle Cells
Latanoprost Acid98124
Travoprost Acid351.4
Bimatoprost Acid8323.3 - 49.0

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Metabolic Conversion and Comparative Efficacy of Latanoprost Latanoprost Latanoprost (Prodrug) Latanoprost_Acid Latanoprost Acid (Active Metabolite) Latanoprost->Latanoprost_Acid Corneal Esterases Keto_Latanoprost 15-Keto-latanoprost (Active Metabolite) Latanoprost_Acid->Keto_Latanoprost 15-hydroxyprostaglandin dehydrogenase IOP_Reduction Intraocular Pressure Reduction Latanoprost_Acid->IOP_Reduction Potent Effect Keto_Latanoprost->IOP_Reduction Potent Effect (Comparable or Greater)

Caption: Metabolic pathway of latanoprost and the comparative efficacy of its metabolites.

G FP Receptor Signaling Pathway in Uveoscleral Outflow Ligand 15-Keto-latanoprost or Latanoprost Acid FP_Receptor FP Receptor (GPCR) Ligand->FP_Receptor Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activation PLC Phospholipase C (PLC) Gq_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Increased Intracellular Ca2+ IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activation MMP_Upregulation Upregulation of MMPs (e.g., MMP-1, -3) PKC->MMP_Upregulation Transcription Factor Activation ECM_Remodeling Extracellular Matrix Remodeling MMP_Upregulation->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow

Caption: FP receptor signaling cascade leading to increased uveoscleral outflow.

G Experimental Workflow for In Vivo IOP Studies Animal_Model Glaucomatous Monkey Model Baseline_IOP Baseline IOP Measurement Animal_Model->Baseline_IOP Drug_Admin Topical Administration (15-Keto-latanoprost or Vehicle) Baseline_IOP->Drug_Admin IOP_Monitoring Hourly IOP Monitoring Drug_Admin->IOP_Monitoring Data_Analysis Data Analysis and Comparison IOP_Monitoring->Data_Analysis

References

Application Notes and Protocols for Studying 15-Keto-Latanoprost Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Keto-latanoprost is a promising therapeutic agent for the management of glaucoma and ocular hypertension. As a metabolite of latanoprost (B1674536), a widely prescribed prostaglandin (B15479496) F2α analog, it exerts its ocular hypotensive effects by enhancing the uveoscleral outflow of aqueous humor.[1][2] These application notes provide a comprehensive guide for the preclinical evaluation of 15-Keto-latanoprost efficacy, detailing experimental designs, in vitro and in vivo protocols, and data presentation strategies.

Mechanism of Action: FP Receptor Signaling

15-Keto-latanoprost, similar to latanoprost, is an agonist of the prostaglandin F (FP) receptor. The binding of 15-Keto-latanoprost to the FP receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to a reduction in intraocular pressure (IOP). The primary mechanism involves the Gq alpha subunit, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which, along with other downstream effectors, is believed to induce remodeling of the extracellular matrix in the ciliary muscle and surrounding tissues. This remodeling reduces hydraulic resistance and increases the uveoscleral outflow of aqueous humor, thereby lowering IOP.[3][4]

FP_Receptor_Signaling_Pathway cluster_cell Ciliary Muscle Cell Keto_latanoprost 15-Keto-latanoprost FP_Receptor FP Receptor Keto_latanoprost->FP_Receptor Binds to Gq Gq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca2_release Intracellular Ca2+ Release IP3->Ca2_release Stimulates ECM_Remodeling Extracellular Matrix Remodeling Ca2_release->ECM_Remodeling Leads to Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP_Reduction

FP Receptor Signaling Pathway.

Data Presentation

Quantitative data from efficacy studies should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table summarizes the intraocular pressure (IOP) lowering effects of different concentrations of 15-Keto-latanoprost in a glaucomatous monkey model.

Table 1: Effect of 15-Keto-Latanoprost on Intraocular Pressure in Glaucomatous Monkey Eyes

Treatment GroupConcentrationNBaseline IOP (mmHg ± SEM)Maximum IOP Reduction on Day 5 (mmHg ± SEM)Maximum IOP Reduction on Day 5 (%)
Vehicle-834.0 ± 1.0--
15-Keto-Latanoprost0.0001%833.8 ± 1.13.0 ± 0.39%
15-Keto-Latanoprost0.001%833.5 ± 1.27.6 ± 0.623%
15-Keto-Latanoprost0.01%834.2 ± 1.06.3 ± 0.418%
Latanoprost0.005%833.7 ± 1.16.6 ± 0.620%

Data adapted from a study in monkey eyes with laser-induced unilateral glaucoma.[5][6]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to evaluate the efficacy of 15-Keto-latanoprost.

In Vitro Efficacy: FP Receptor Activation Assay

This protocol describes an in vitro fluorescence-based assay to measure the activation of the FP receptor by 15-Keto-latanoprost through the quantification of intracellular calcium mobilization.[7][8][9][10][11]

Materials:

  • Human ciliary muscle cells or other cells stably expressing the human FP receptor

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 15-Keto-latanoprost

  • Prostaglandin F2α (PGF2α) as a positive control

  • FP receptor antagonist (e.g., AL-8810) as a negative control

  • Fluo-4 AM calcium indicator dye

  • Probenecid (B1678239)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with an injection module

Procedure:

  • Cell Culture: Culture the FP receptor-expressing cells in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom microplates at a density of 20,000-50,000 cells per well and incubate for 24-48 hours to allow for cell attachment.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and probenecid (e.g., 2.5 mM) in HBSS with 20 mM HEPES.

    • Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of 15-Keto-latanoprost, PGF2α, and the FP receptor antagonist in HBSS with 20 mM HEPES.

  • Calcium Flux Measurement:

    • Wash the cells twice with HBSS with 20 mM HEPES.

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Set the plate reader to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm) at regular intervals (e.g., every 1-2 seconds).

    • Establish a stable baseline fluorescence reading for approximately 20-30 seconds.

    • Inject the test compounds (15-Keto-latanoprost, PGF2α, or antagonist) into the wells and continue to record the fluorescence for at least 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over time for each well.

    • Determine the peak fluorescence response for each concentration of the test compounds.

    • Plot the dose-response curves and calculate the EC50 values for 15-Keto-latanoprost and PGF2α.

    • For antagonist studies, pre-incubate the cells with the antagonist before adding the agonist and measure the inhibition of the agonist-induced calcium response.

In_Vitro_Workflow cluster_workflow In Vitro FP Receptor Activation Workflow Cell_Culture Cell Culture (FP Receptor Expressing Cells) Cell_Plating Cell Plating (96-well plate) Cell_Culture->Cell_Plating Dye_Loading Fluo-4 AM Dye Loading Cell_Plating->Dye_Loading Compound_Addition Addition of 15-Keto-latanoprost Dye_Loading->Compound_Addition Fluorescence_Measurement Measure Intracellular Calcium Flux Compound_Addition->Fluorescence_Measurement Data_Analysis Data Analysis (Dose-Response Curve, EC50) Fluorescence_Measurement->Data_Analysis In_Vivo_Workflow cluster_workflow In Vivo Efficacy Workflow Model_Induction Induce Ocular Hypertension (Laser Photocoagulation) Baseline_IOP Establish Baseline IOP Model_Induction->Baseline_IOP Vehicle_Control Vehicle Treatment Baseline_IOP->Vehicle_Control Washout1 Washout Period Vehicle_Control->Washout1 IOP_Measurement Measure IOP (Tonometry) Vehicle_Control->IOP_Measurement Drug_Treatment 15-Keto-latanoprost Treatment Washout1->Drug_Treatment Washout2 Washout Period Drug_Treatment->Washout2 Drug_Treatment->IOP_Measurement Positive_Control Latanoprost Treatment Washout2->Positive_Control Positive_Control->IOP_Measurement Data_Analysis Data Analysis (Compare IOP Reduction) IOP_Measurement->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 15-Keto-latanoprost HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 15-Keto-latanoprost. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a specific focus on HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for 15-Keto-latanoprost analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer than the leading edge. In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape.[1] Peak tailing is problematic because it can lead to decreased resolution between adjacent peaks, inaccurate peak integration and quantification, and reduced method sensitivity. For 15-Keto-latanoprost, which may be present as a low-level impurity or metabolite, accurate quantification is critical, and peak tailing can compromise this.

Q2: What are the most common causes of peak tailing for a compound like 15-Keto-latanoprost?

A2: The primary causes of peak tailing for compounds like 15-Keto-latanoprost in reversed-phase HPLC are often related to secondary interactions with the stationary phase.[2] Specifically, interactions between the analyte and residual silanol (B1196071) groups on the silica-based column packing are a major contributor.[2][3] Other potential causes include:

  • Inappropriate mobile phase pH: If the mobile phase pH is not optimized, it can lead to undesirable ionic interactions.

  • Column degradation: Over time, columns can develop voids or become contaminated, leading to poor peak shape.[4]

  • Sample overload: Injecting too much sample can saturate the column and cause peak distortion.[1]

  • Extra-column effects: Issues with tubing, fittings, or the detector flow cell can contribute to band broadening and peak tailing.[3]

Q3: What is the significance of the pKa of 15-Keto-latanoprost in preventing peak tailing?

Troubleshooting Guide: 15-Keto-latanoprost Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing issues for 15-Keto-latanoprost.

Problem: Asymmetrical peak shape (tailing) observed for the 15-Keto-latanoprost peak.

Below is a troubleshooting workflow to identify and resolve the cause of peak tailing.

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No instrument_issue Potential Instrument Issue (Extra-column volume, detector) yes_all_peaks->instrument_issue check_connections Check fittings and tubing length/ID instrument_issue->check_connections column_frit Blocked column inlet frit check_connections->column_frit reverse_flush Reverse and flush column column_frit->reverse_flush solution Peak Shape Improved reverse_flush->solution chemical_issue Potential Chemical Interaction Issue no_all_peaks->chemical_issue check_mobile_phase Check Mobile Phase pH and Composition chemical_issue->check_mobile_phase check_column Evaluate Column Performance chemical_issue->check_column check_sample Check Sample Concentration and Solvent chemical_issue->check_sample adjust_ph Adjust pH to 2-4 with TFA or Formic Acid check_mobile_phase->adjust_ph adjust_ph->solution new_column Use a new or end-capped column check_column->new_column new_column->solution dilute_sample Dilute sample or inject smaller volume check_sample->dilute_sample dilute_sample->solution

Caption: Troubleshooting workflow for HPLC peak tailing.

Step 1: Evaluate the Scope of the Problem
  • Question: Is the peak tailing observed for all peaks in the chromatogram or only for the 15-Keto-latanoprost peak?

  • Troubleshooting:

    • All peaks are tailing: This often points to a problem with the HPLC system itself, such as extra-column band broadening, a partially blocked column inlet frit, or a void in the column.[6]

      • Action: Check all fittings for leaks or improper connections. Use shorter, narrower internal diameter tubing where possible.[3] Consider back-flushing the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

    • Only the 15-Keto-latanoprost peak (or other polar/basic compounds) is tailing: This suggests a specific chemical interaction between the analyte and the stationary phase.

Step 2: Investigate Chemical Interactions

If only specific peaks are tailing, the issue is likely related to secondary chemical interactions.

  • Question: Is the mobile phase pH appropriate?

  • Troubleshooting: Secondary interactions with residual silanol groups on the silica (B1680970) packing are a common cause of peak tailing for polar compounds.[2][3] These interactions are pH-dependent.

    • Action: Adjust the mobile phase pH to a lower value, typically between 2 and 4. This can be achieved by adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1% v/v).[7] A lower pH suppresses the ionization of silanol groups, reducing their ability to interact with the analyte.[5]

  • Question: Is the column chemistry suitable for the analysis?

  • Troubleshooting: Not all C18 columns are the same. Columns with a higher density of residual silanol groups will be more prone to causing peak tailing.

    • Action: Use a high-purity silica column or an "end-capped" column. End-capping is a process where the residual silanol groups are chemically deactivated, leading to more symmetrical peaks for polar and basic compounds. If you are consistently having issues, consider trying a column from a different manufacturer or one specifically designed for the analysis of polar compounds.

  • Question: Could the sample be overloaded?

  • Troubleshooting: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.[1]

    • Action: Try injecting a smaller volume of the sample or diluting the sample. If the peak shape improves, sample overload was likely the issue.

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment

This protocol describes how to adjust the mobile phase pH to minimize peak tailing.

  • Prepare the aqueous component of the mobile phase: For a reversed-phase separation of 15-Keto-latanoprost, this is typically HPLC-grade water.

  • Add an acidic modifier: To lower the pH, add a small, precise amount of an acid. Common choices are:

    • Trifluoroacetic acid (TFA): Add 1.0 mL of TFA to 1 L of water for a 0.1% (v/v) solution.

    • Formic acid: Add 1.0 mL of formic acid to 1 L of water for a 0.1% (v/v) solution.

  • Measure the pH: Use a calibrated pH meter to confirm that the pH is in the desired range (e.g., 2.5 - 3.5).

  • Mix with the organic solvent: Combine the pH-adjusted aqueous phase with the organic solvent (e.g., acetonitrile) in the desired ratio as determined by your HPLC method.

  • Degas the mobile phase: Before use, degas the mobile phase to remove dissolved gases that can cause bubbles in the pump and detector.

Protocol 2: Column Flushing and Regeneration

If you suspect a blocked or contaminated column, the following flushing procedure may help. Always consult the column manufacturer's instructions first.

  • Disconnect the column from the detector: This prevents any dislodged particles from entering the detector flow cell.

  • Reverse the column direction: Connect the outlet of the column to the pump.

  • Flush with a series of solvents: Start with the mobile phase without the buffer salts to remove any precipitated salts. Then, flush with a sequence of solvents of increasing strength. A typical sequence for a C18 column is:

    • Water

    • Methanol

    • Acetonitrile

    • Isopropanol

  • Flush with each solvent for at least 10-20 column volumes.

  • Re-equilibrate the column: Return the column to its original direction and equilibrate with the mobile phase until a stable baseline is achieved.

Data Presentation

The following tables summarize typical HPLC conditions for the analysis of latanoprost (B1674536) and its related substances, which can be adapted for 15-Keto-latanoprost.

Table 1: Example HPLC Method Parameters for Latanoprost and Related Substances

ParameterConditionReference
Column C18, 250 mm x 4.6 mm, 5 µm[8]
Mobile Phase A 0.05% (v/v) Trifluoroacetic acid in water[8]
Mobile Phase B 0.05% (v/v) Trifluoroacetic acid in acetonitrile[8]
Gradient Isocratic or Gradient[9][10]
Flow Rate 1.0 mL/min[7][8]
Detection UV at 210 nm[8][9]
Injection Volume 10-20 µL[7][10]

Table 2: Troubleshooting Summary for Peak Tailing

Potential CauseRecommended Action
Secondary Silanol Interactions Lower mobile phase pH (2-4); Use an end-capped column.
Column Overload Reduce injection volume; Dilute the sample.
Extra-column Volume Use shorter, narrower ID tubing; Check fittings.
Blocked Column Frit Back-flush the column; Replace the column if necessary.
Incompatible Sample Solvent Dissolve the sample in the initial mobile phase.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the chemical properties of 15-Keto-latanoprost and the potential for peak tailing in HPLC.

G compound 15-Keto-latanoprost (Polar functional groups) interaction Secondary Interactions (Hydrogen Bonding, Dipole-Dipole) compound->interaction column Reversed-Phase Column (Silica-based C18) silanol Residual Silanol Groups (Si-OH) column->silanol silanol->interaction tailing Peak Tailing interaction->tailing mobile_phase Mobile Phase pH low_ph Low pH (2-4) mobile_phase->low_ph high_ph Neutral/High pH mobile_phase->high_ph protonated_silanol Protonated Silanols (Si-OH) low_ph->protonated_silanol ionized_silanol Ionized Silanols (Si-O-) high_ph->ionized_silanol reduced_interaction Reduced Interaction protonated_silanol->reduced_interaction ionized_silanol->interaction symmetrical_peak Symmetrical Peak reduced_interaction->symmetrical_peak reduced_interaction->symmetrical_peak

Caption: Chemical interactions leading to peak tailing.

References

Technical Support Center: Prostaglandin Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prostaglandin (B15479496) cell-based assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of cell-based assays used to study prostaglandins (B1171923)?

A1: The most common types of cell-based assays for prostaglandin research include:

  • Enzyme-Linked Immunosorbent Assays (ELISAs): To quantify the concentration of prostaglandins produced and secreted by cells.

  • Reporter Gene Assays: To measure the activation of specific signaling pathways downstream of prostaglandin receptors.

  • Cell Viability and Proliferation Assays: To assess the effects of prostaglandins on cell health and growth.

Q2: What are the general sources of variability in prostaglandin cell-based assays?

A2: Variability in results can stem from several factors, including inconsistent cell seeding, variations in incubation conditions, and the use of cells with high passage numbers, which can lead to altered cellular responses.[1] Pipetting errors and improper reagent preparation are also common sources of variability.[2][3]

Q3: How does cell passage number affect prostaglandin assay results?

A3: High-passage number cell lines can exhibit altered morphology, growth rates, protein expression, and responses to stimuli compared to low-passage cells.[1] This can lead to inconsistent and unreliable data. It is recommended to use cells within a consistent and defined passage number range for all experiments.[1]

Troubleshooting Guides

Competitive ELISA for Prostaglandin Quantification

This guide addresses common issues encountered when using competitive ELISAs to measure prostaglandin levels in cell culture supernatants.

Q: I am observing high background in my ELISA. What are the possible causes and solutions?

A: High background in a competitive ELISA can obscure the signal from your samples. Here are the common causes and their respective solutions:

Potential CauseSolution
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5) and ensure that the wells are completely filled and emptied during each wash. A soaking step with the wash buffer can also be beneficial.
Inadequate Blocking Increase the blocking incubation time or try a different blocking agent (e.g., 1-5% BSA).
Antibody Concentration Too High Optimize the concentration of the primary or secondary antibody by performing a titration experiment.
Contaminated Reagents Prepare fresh buffers and reagents for each experiment. Use high-purity water for all preparations.
Cross-Reactivity Ensure the antibody is specific for the prostaglandin of interest. Consider using a monoclonal antibody for higher specificity.

Q: My ELISA has a very low signal or no signal at all. What should I do?

A: A weak or absent signal can be due to several factors related to reagents, protocol execution, or sample characteristics.

Potential CauseSolution
Inactive Enzyme Conjugate Ensure the enzyme conjugate is stored correctly and has not expired. Prepare fresh dilutions before use.
Incorrect Wavelength Reading Verify that the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB).
Low Prostaglandin Concentration in Samples Concentrate your samples using solid-phase extraction (SPE) if the expected prostaglandin concentration is below the assay's detection limit.
Degraded Prostaglandin Standard Aliquot the prostaglandin standard upon receipt and avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.
Improper Incubation Times or Temperatures Adhere strictly to the incubation times and temperatures specified in the manufacturer's protocol.
Prostaglandin Reporter Gene Assays (e.g., CRE-luciferase)

This guide focuses on troubleshooting reporter gene assays used to measure the activity of signaling pathways activated by prostaglandins, such as the cAMP/PKA pathway.

Q: I am seeing high background luminescence in my reporter gene assay. What could be the cause?

A: High background in a reporter gene assay can mask the specific signal induced by your treatment.

Potential CauseSolution
Basal Promoter Activity Use a promoterless luciferase vector as a negative control to determine the baseline level of transcription.
High Cell Density Optimize the cell seeding density to avoid overgrowth, which can lead to non-specific activation of the reporter.
Contamination Ensure that cell cultures and reagents are free from microbial contamination, which can interfere with the assay.
"Leaky" Reporter Construct Verify the integrity of your reporter plasmid. A high basal signal might indicate issues with the construct itself.

Q: The fold induction in my reporter gene assay is very low after prostaglandin treatment. How can I improve it?

A: Low fold induction suggests a weak response to the stimulus.

Potential CauseSolution
Low Transfection Efficiency Optimize the transfection protocol for your specific cell line, including the DNA-to-reagent ratio and incubation time. Use a positive control vector to assess transfection efficiency.
Suboptimal Agonist Concentration Perform a dose-response curve to determine the optimal concentration of the prostaglandin agonist for maximal reporter induction.
Incorrect Timing of Measurement Perform a time-course experiment to identify the peak of reporter gene expression after stimulation.
Low Receptor Expression Use a cell line known to express the target prostaglandin receptor at sufficient levels.
Prostaglandin Cell Viability/Proliferation Assays (e.g., MTT Assay)

This guide provides troubleshooting for common issues in cell viability assays, such as the MTT assay, when studying the effects of prostaglandins.

Q: I am observing high background absorbance in my MTT assay. What is the reason?

A: High background in an MTT assay can lead to an overestimation of cell viability.

Potential CauseSolution
Contamination of Media or Reagents Use fresh, sterile media and reagents. Phenol (B47542) red in the media can contribute to background, so consider using phenol red-free media.[4]
Direct Reduction of MTT by the Test Compound Test your prostaglandin or other compounds in a cell-free system with MTT to check for direct reduction. If this occurs, consider an alternative viability assay (e.g., CellTiter-Glo®).[4]
Precipitation of the Test Compound Visually inspect the wells for any precipitate of your test compound, which can interfere with absorbance readings.

Q: My MTT assay results are highly variable between replicates. What can I do to improve consistency?

Potential CauseSolution
Uneven Cell Seeding Ensure a single-cell suspension before plating and use proper pipetting techniques to distribute cells evenly. Avoid using the outer wells of the plate, which are prone to the "edge effect."[4]
Incomplete Solubilization of Formazan (B1609692) Crystals Ensure complete dissolution of the formazan crystals by adding the solubilization buffer and mixing thoroughly. An orbital shaker can aid in this process.[4]
Inconsistent Incubation Times Standardize all incubation times, especially the MTT incubation and the time between adding the solubilization buffer and reading the plate.
Cell Clumping Gently triturate the cell suspension before seeding to break up any cell clumps.

Quantitative Data Summary

The following tables provide a summary of quantitative data relevant to prostaglandin cell-based assays.

Table 1: Expected Prostaglandin E2 (PGE2) Production by Immune Cells [2]

Cell TypeStimulusIncubation Time (hours)Expected PGE2 Concentration (pg/mL)
Human MonocytesLPS (1 µg/mL)241000 - 5000
Mouse Macrophages (RAW 264.7)LPS (100 ng/mL)245000 - 20000
Human Dendritic CellsLPS (1 µg/mL)48500 - 2000
Mouse T Cells (CD4+)anti-CD3/CD2848100 - 500

Table 2: Comparison of Assay Detection Limits for Prostaglandins

Assay MethodProstaglandinLimit of Detection (LOD) / Limit of Quantitation (LOQ)Reference
LC-MS/MSPGE2, PGD2LOD: 20 pg/mL (0.2 pg on-column)[5]
LC-MS/MSPGE2, PGD2LOQ: 100 pg/mL (1 pg on-column)[5]
Time-Resolved Fluoroimmunoassay (TR-FIA)PGEM (PGE2 metabolite)1.2 pg/assay[6]
Time-Resolved Fluoroimmunoassay (TR-FIA)PGFM (PGF2α metabolite)0.2 pg/assay[6]
Competitive ELISAPGE2Sensitivity: 18.75 pg/mL[7]

Table 3: IC50 Values of Prostaglandin Synthesis Inhibitors [8]

InhibitorTargetCell LineIC50 Value (µM)
IndomethacinCOX-1/COX-2Mouse SC50.02
NS-398COX-2Mouse SC50.1
SC-560COX-1Mouse SC50.03

Experimental Protocols

Protocol 1: Competitive ELISA for PGE2 Quantification

This protocol provides a general workflow for a competitive ELISA to measure PGE2 in cell culture supernatants.[3][9]

  • Reagent Preparation: Prepare all reagents, including standards, wash buffer, and enzyme conjugate, according to the kit manufacturer's instructions.

  • Sample and Standard Addition: Add 50 µL of standards and samples (in duplicate) to the appropriate wells of the antibody-coated microplate.

  • Conjugate Addition: Add 50 µL of the HRP-conjugated PGE2 to each well.

  • Incubation: Seal the plate and incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Aspirate the contents of the wells and wash each well 3-5 times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Calculate the PGE2 concentration in the samples based on the standard curve.

Protocol 2: CRE-luciferase Reporter Gene Assay

This protocol outlines the steps for a CRE-luciferase reporter gene assay to measure cAMP signaling in response to prostaglandins.[10][11][12]

  • Cell Seeding: Seed cells (e.g., HEK293) in a 96-well white, clear-bottom plate at a density that will result in 60-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with a CRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

  • Cell Treatment: Replace the medium with serum-free medium and treat the cells with various concentrations of the prostaglandin of interest or control compounds.

  • Incubation: Incubate for an optimized duration (e.g., 4-6 hours) to allow for reporter gene induction.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the firefly luciferase activity using a luminometer.

  • Normalization: Add the Renilla luciferase substrate and measure its activity to normalize for transfection efficiency.

  • Data Analysis: Calculate the fold induction of luciferase activity by dividing the normalized luciferase activity of the treated samples by that of the vehicle-treated control.

Protocol 3: MTT Cell Viability Assay

This protocol describes the use of an MTT assay to assess the effect of prostaglandins on cell viability.[5][8][13][14]

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight.

  • Cell Treatment: Replace the medium with fresh medium containing various concentrations of the prostaglandin or control compounds.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature with gentle shaking to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from the absorbance of the samples. Express the results as a percentage of the vehicle-treated control.

Visualizations

Signaling Pathways

PGE2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGE2 PGE2 EP1 EP1 (Gq) PGE2->EP1 EP2 EP2 (Gs) PGE2->EP2 EP3 EP3 (Gi) PGE2->EP3 EP4 EP4 (Gs) PGE2->EP4 PLC PLC EP1->PLC activates AC_up Adenylyl Cyclase (activated) EP2->AC_up activates AC_down Adenylyl Cyclase (inhibited) EP3->AC_down inhibits EP4->AC_up activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca2 Ca²⁺ (intracellular) IP3_DAG->Ca2 increases cAMP_up cAMP ↑ AC_up->cAMP_up produces cAMP_down cAMP ↓ AC_down->cAMP_down decreases PKA PKA cAMP_up->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene activates

Caption: PGE2 Signaling Pathways.

PGI2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGI2 PGI2 IP_Receptor IP Receptor (Gs) PGI2->IP_Receptor AC Adenylyl Cyclase IP_Receptor->AC activates cAMP cAMP ↑ AC->cAMP produces PKA PKA cAMP->PKA activates Vasodilation Vasodilation & Platelet Inhibition PKA->Vasodilation leads to Assay_Workflow start Start: Cell Culture treatment Cell Treatment (Prostaglandins, Inhibitors, etc.) start->treatment incubation Incubation treatment->incubation sample_collection Sample Collection (Supernatant or Cell Lysate) incubation->sample_collection assay Perform Assay (ELISA, Reporter, Viability) sample_collection->assay data_acquisition Data Acquisition (Plate Reader) assay->data_acquisition data_analysis Data Analysis & Interpretation data_acquisition->data_analysis

References

Technical Support Center: Stability and Degradation of 15-Keto-Latanoprost in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 15-Keto-latanoprost in solution. The following information is intended to help troubleshoot common issues encountered during experiments and provide a framework for ensuring the integrity of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is 15-Keto-latanoprost and why is its stability important?

A1: 15-Keto-latanoprost is an active metabolite of the prostaglandin (B15479496) F2α analog, latanoprost (B1674536), a medication used to treat glaucoma and ocular hypertension.[1][2] It is formed by the oxidation of the 15-hydroxyl group of latanoprost.[1] Understanding its stability is crucial as degradation can impact its biological activity, leading to inaccurate experimental results and potential loss of therapeutic efficacy.[3]

Q2: What are the primary factors that can cause the degradation of 15-Keto-latanoprost in solution?

A2: Based on studies of its parent compound, latanoprost, the primary factors influencing stability are expected to be pH, temperature, light exposure, and the presence of oxidizing agents.[4][5] Prostaglandin analogues, in general, are susceptible to hydrolysis and oxidation.[4][6]

Q3: What are the known degradation products of latanoprost, the parent compound?

A3: Known degradation products of latanoprost include latanoprost acid (formed by hydrolysis of the isopropyl ester), isomers such as the 15-epi diastereomer and the 5,6-trans isomer, and oxidation products like 15-Keto-latanoprost itself.[4][7]

Q4: How should I store my 15-Keto-latanoprost solutions?

A4: For long-term storage, it is recommended to store 15-Keto-latanoprost at -20°C.[8][9] For short-term storage of working solutions, it is advisable to protect them from light and keep them at refrigerated temperatures (2-8°C) when not in use.

Q5: Does 15-Keto-latanoprost have biological activity?

A5: Yes, 15-Keto-latanoprost is biologically active and has been shown to reduce intraocular pressure in animal models, similar to its parent compound, latanoprost.[1][10] It is considered an agonist at the prostaglandin FP receptor.[1][9]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Loss of biological activity in my experiment. Degradation of 15-Keto-latanoprost due to improper storage or handling.- Prepare fresh solutions for each experiment.- Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.- Protect solutions from light by using amber vials or covering them with foil.- Ensure the pH of your experimental buffer is within a stable range (ideally near neutral, though specific pH stability data for 15-Keto-latanoprost is limited).
Inconsistent results between experimental runs. Variability in the concentration of the active compound due to degradation.- Quantify the concentration of 15-Keto-latanoprost using a validated analytical method (e.g., HPLC) before each experiment.- Standardize solution preparation and handling procedures across all experiments.
Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC). Formation of degradation products.- Conduct a forced degradation study (see experimental protocol below) to intentionally generate degradation products and identify their retention times.- Compare the chromatograms of fresh and aged or stressed samples to identify potential degradation peaks.
Precipitation of the compound in my aqueous buffer. Poor solubility of 15-Keto-latanoprost.- 15-Keto-latanoprost has limited solubility in aqueous solutions. Consider using a co-solvent such as DMSO or ethanol, and then diluting into your aqueous buffer. Be mindful of the final solvent concentration and its potential effects on your experiment.

Experimental Protocols

Protocol: Forced Degradation Study of 15-Keto-Latanoprost

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 15-Keto-latanoprost at a concentration of 1 mg/mL in a suitable organic solvent like acetonitrile (B52724) or methanol.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

3. Sample Preparation for Analysis:

  • After the incubation period, neutralize the acidic and alkaline samples with an appropriate base or acid.

  • Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase of your analytical method.

  • Filter the samples through a 0.22 µm syringe filter before injection.

4. Analytical Method:

  • A stability-indicating HPLC method is recommended. A common starting point for prostaglandin analysis is a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.2).[4]

  • Detection is typically performed using a UV detector at around 210 nm.[11]

Data Presentation

Table 1: Solubility of 15-Keto-Latanoprost

SolventSolubility
DMF100 mg/mL[9]
DMSO100 mg/mL[9]
Ethanol100 mg/mL[9]
DMSO:PBS (1:12)80 µg/mL[9]

Note: This data is provided by a commercial supplier and should be confirmed experimentally.

Table 2: Summary of Forced Degradation Conditions for Latanoprost (Parent Compound)

Stress ConditionReagent/ParameterDuration
Acid Hydrolysis5 M HCl4 hours
Alkaline Hydrolysis5 M NaOH4 hours
Oxidation30% H₂O₂6 hours
PhotodegradationWhite Light24 hours
Thermal Degradation40°C48 hours

This table is based on a study on latanoprost and can serve as a starting point for designing forced degradation studies for 15-Keto-latanoprost.[4]

Visualizations

Signaling Pathway of Prostaglandin F2α (FP) Receptor Agonists

15-Keto-latanoprost, similar to its parent compound latanoprost, is an agonist of the Prostaglandin F2α (FP) receptor.[1][9] The binding of an agonist to the G-protein coupled FP receptor initiates a signaling cascade that leads to various cellular responses.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol FP_receptor FP Receptor (GPCR) Gq_protein Gq Protein FP_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC_activation->Downstream Agonist 15-Keto-Latanoprost (Agonist) Agonist->FP_receptor Binds

Caption: FP Receptor Signaling Pathway

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of 15-Keto-latanoprost in a given solution.

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results start Prepare 15-Keto-Latanoprost Solution stress Apply Stress Conditions (pH, Temp, Light) start->stress sampling Collect Samples at Time Points stress->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc quantify Quantify Remaining 15-Keto-Latanoprost hplc->quantify identify Identify Degradation Products hplc->identify kinetics Determine Degradation Kinetics quantify->kinetics pathway Propose Degradation Pathway identify->pathway end Establish Stability Profile kinetics->end pathway->end

References

Technical Support Center: 15-Keto-Latanoprost Adsorption

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 15-Keto-latanoprost. This guide provides detailed answers, protocols, and troubleshooting advice to help you minimize analyte loss due to adsorption to labware, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is 15-Keto-latanoprost and why is it prone to adsorption?

A: 15-Keto-latanoprost is an active metabolite of Latanoprost, a synthetic prostaglandin (B15479496) F2α analog used in glaucoma treatments. Like many prostaglandins (B1171923) and their metabolites, it is a lipid-based, hydrophobic molecule. This hydrophobicity causes it to interact with and adsorb to surfaces, a phenomenon known as non-specific binding. This is particularly problematic with plastic labware, which often has hydrophobic surfaces that readily bind such molecules, leading to a significant loss of the analyte from your solution.

Q2: Which labware materials are best for working with 15-Keto-latanoprost?

A: The choice of labware is critical for minimizing adsorption. Polypropylene (B1209903) is generally superior to polystyrene for working with hydrophobic compounds. While glass is an alternative, its surface contains silanol (B1196071) groups (Si-OH) that can also interact with analytes. For very low concentrations, treating glassware via silanization is highly recommended to create a more inert, hydrophobic surface.

Below is a summary of common labware materials and their properties concerning the adsorption of hydrophobic molecules.

MaterialAdvantagesDisadvantagesBest For
Polystyrene (PS) Optically clear, common in assay plates.High potential for hydrophobic interactions and analyte adsorption. Brittle.Not recommended for stock solutions or sensitive assays with 15-Keto-latanoprost.
Polypropylene (PP) More chemically resistant and less adsorptive for hydrophobic molecules than PS. Autoclavable.Opaque or translucent, which can be a drawback for optical measurements.General purpose use, storage of stock solutions, and as reaction vessels. The preferred plastic choice.
Borosilicate Glass High chemical resistance, transparent, can be heated.Surface silanol groups can cause adsorption of some solutes.Good for general use, but requires silanization for low-concentration or sensitive applications.
Silanized Glass Surface is passivated and hydrophobic, significantly reducing analyte "sticking". Improves recovery of low-concentration solutes.Requires a specific pre-treatment protocol. Improper silanization can affect results.Highly recommended for preparing standards, storing dilute solutions, and for HPLC vials.
Q3: What is silanization and how does it prevent adsorption?

A: Silanization is a chemical process that coats the surface of glass with organofunctional alkoxysilane molecules. The hydroxyl groups (-OH) present on the glass surface react with the silane (B1218182) reagent, creating a covalently bonded, hydrophobic layer. This process, also called siliconizing, passivates the surface, preventing solutes from adsorbing or "sticking" to the glass. This is especially important when working with low concentrations of sticky compounds like prostaglandins, proteins, or nucleic acids.

Q4: Can I use additives in my solution to prevent adsorption?

A: Yes, using additives in your buffer or solvent is a highly effective strategy.

  • Surfactants: Low concentrations of non-ionic surfactants, such as Tween 20 or Triton X-100, can be very effective. These detergents disrupt hydrophobic interactions between your analyte and the labware surface. They can also form micelles that encapsulate the 15-Keto-latanoprost, preventing it from binding to container walls.

  • Blocking Proteins: For some applications, adding a protein like Bovine Serum Albumin (BSA) can prevent adsorption. BSA effectively coats the surface of plastic and glass, creating a blocking layer that prevents the analyte of interest from binding. However, this is not suitable for all experiments, particularly those involving protein purification or analysis.

  • Solvent Modification: Increasing the salt concentration in your buffer can help shield charge-based interactions that may contribute to non-specific binding.

Troubleshooting Guide

Problem: Low or inconsistent recovery of 15-Keto-latanoprost in my experiments.

This is a common issue caused by the loss of analyte due to non-specific binding to labware surfaces. Follow this workflow to diagnose and solve the problem.

// Nodes start [label="Problem:\nLow or Inconsistent Recovery", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Step 1: Evaluate Labware\nAre you using polystyrene tubes,\ntips, or plates?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol1a [label="Switch to Polypropylene (PP)\nlabware. It is less hydrophobic\nthan polystyrene.", fillcolor="#F1F3F4", fontcolor="#202124"]; sol1b [label="Use certified low-adsorption\nmicroplates and tubes if\navailable.", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Step 2: Evaluate Glassware\nAre you using glass for standards\nor storage of dilute solutions?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Use silanized glassware.\nFollow Protocol 1 to treat\nglassware in-house.", fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Step 3: Evaluate Solution Chemistry\nIs your analyte in a simple buffer\n(e.g., PBS, water)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol3a [label="Add a non-ionic surfactant.\n(e.g., 0.01-0.05% Tween 20).", fillcolor="#F1F3F4", fontcolor="#202124"]; sol3b [label="If compatible with your assay,\npre-treat plasticware with BSA\n(see Protocol 2).", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Resolution:\nImproved Analyte Recovery", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> sol1a [label="Yes"]; q1 -> q2 [label="No"]; sol1a -> sol1b; sol1b -> q2; q2 -> sol2 [label="Yes"]; q2 -> q3 [label="No"]; sol2 -> q3; q3 -> sol3a [label="Yes"]; q3 -> end [label="No"]; sol3a -> sol3b; sol3b -> end; } dot Troubleshooting workflow for low analyte recovery.

Experimental Protocols

Protocol 1: Silanization of Glassware

This protocol creates a hydrophobic surface on glassware to prevent the adsorption of solutes.

Materials:

Safety Precautions:

  • Perform all steps in a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Silanizing agents are volatile, flammable, and corrosive. Avoid inhalation and contact with skin.

Procedure:

  • Cleaning: Thoroughly wash the glassware with detergent and water. Rinse multiple times with tap water, followed by a final rinse with distilled water.

  • Drying: Dry the glassware completely in an oven at 100-120°C for at least one hour. It is critical that the glass is free of any residual water.

  • Silanization:

    • Allow the glassware to cool to room temperature in a desiccator.

    • Fill the vessel to about one-third of its volume with the 5% dichlorodimethylsilane solution.

    • Agitate the vessel for 10-15 minutes, ensuring the entire inner surface is wetted by the solution.

  • Rinsing:

    • Decant the silanizing solution (it can be reused a few times).

    • Rinse the glassware three times with dry toluene to remove excess silanizing agent.

    • Fill the vessel to about one-third of its volume with dry methanol and agitate for 15 minutes. This step is to cap any unreacted silanol groups.

  • Final Wash & Dry:

    • Decant the methanol.

    • Rinse the glassware thoroughly with fresh methanol, followed by a final rinse with acetone.

    • Allow the glassware to air dry completely in the fume hood or in a clean oven at a low temperature (~60°C).

The treated glassware is now ready for use. The hydrophobic surface should be apparent, as water will bead up on the surface.

Protocol 2: Pre-treatment of Plasticware with Bovine Serum Albumin (BSA)

This protocol blocks non-specific binding sites on plastic surfaces, which is useful for immunoassays or other experiments where the addition of BSA to the final solution is acceptable.

Materials:

  • Polypropylene tubes, tips, or plates

  • Bovine Serum Albumin (BSA), preferably fatty-acid-free

  • Phosphate-Buffered Saline (PBS) or deionized water

  • Shaker or rocker (optional)

Procedure:

  • Prepare BSA Solution: Prepare a 1% (10 mg/mL) BSA solution in PBS or deionized water. Ensure the BSA is fully dissolved.

  • Coating:

    • Add the BSA solution to the polypropylene tubes or wells of a microplate, ensuring the entire surface that will contact the analyte is covered.

    • For pipette tips, aspirate and dispense the BSA solution several times to coat the inner surface.

  • Incubation: Incubate the labware with the BSA solution. For best results, incubate for at least 2 hours at room temperature or overnight at 4°C. Gentle agitation can improve coating efficiency.

  • Removal of BSA: Decant the BSA solution.

  • Washing (Optional but Recommended): Wash the surfaces gently 2-3 times with your experimental buffer (without analyte) to remove any loosely bound BSA.

  • Drying: Let the labware air dry completely before use. Alternatively, it can be used immediately after the final wash.

This pre-treated plasticware will now have a lower capacity for non-specific binding of hydrophobic analytes like 15-Keto-latanoprost.

Visualization of Adsorption Mechanisms

The following diagram illustrates the principles of analyte adsorption and the mechanisms by which common prevention strategies work.

Technical Support Center: Enhancing the Yield of 15-Keto-latanoprost Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chemical synthesis of 15-Keto-latanoprost. Our aim is to equip researchers with the necessary information to optimize reaction conditions, improve yields, and ensure the purity of the final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of 15-Keto-latanoprost, providing concise and actionable answers.

Q1: What is the most common synthetic route to 15-Keto-latanoprost?

A1: The most prevalent strategy for synthesizing 15-Keto-latanoprost involves a multi-step sequence starting from the well-established Corey lactone diol. This approach typically includes the installation of the alpha (α) and omega (ω) side chains, followed by a selective oxidation of the C-15 hydroxyl group. The synthesis of latanoprost (B1674536) itself often utilizes the Corey lactone as a key intermediate.[1]

Q2: How is the 15-keto group typically introduced?

A2: The 15-keto group is introduced via the oxidation of the corresponding C-15 secondary alcohol on a latanoprost or a protected latanoprost precursor. Several oxidation methods can be employed, with the choice depending on the substrate's sensitivity and the desired selectivity. Common methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Jones oxidation.

Q3: What are the main challenges in achieving a high yield of 15-Keto-latanoprost?

A3: Key challenges include:

  • Selective Oxidation: Ensuring that only the C-15 hydroxyl group is oxidized without affecting other sensitive functional groups in the molecule.

  • Side Reactions: Minimizing the formation of byproducts during the installation of the side chains and the oxidation step.

  • Purification: Efficiently separating the desired 15-Keto-latanoprost from starting materials, reagents, and byproducts, as it is a known impurity in latanoprost synthesis.

  • Stereocontrol: Maintaining the desired stereochemistry at multiple chiral centers throughout the synthetic sequence.

Q4: Are there any enzymatic methods for the synthesis of 15-Keto-latanoprost?

A4: Yes, 15-Keto-latanoprost is a known metabolite of latanoprost, formed by the action of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2] While primarily a biological process, chemoenzymatic strategies could potentially be developed for its synthesis.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the synthesis of 15-Keto-latanoprost, presented in a question-and-answer format.

Low Yield in the C-15 Oxidation Step

Question: My oxidation of the C-15 hydroxyl group is resulting in a low yield of 15-Keto-latanoprost. What are the potential causes and how can I improve the yield?

Answer: Low yields in the C-15 oxidation step can stem from several factors related to the choice of oxidant, reaction conditions, and substrate stability. Below is a troubleshooting guide comparing common oxidation methods.

Troubleshooting Workflow for C-15 Oxidation

G cluster_swern Swern Oxidation Issues cluster_dmp Dess-Martin Periodinane (DMP) Issues cluster_jones Jones Oxidation Issues start Low Yield in C-15 Oxidation swern_reagents Incomplete Reaction or Degradation start->swern_reagents Using Swern? dmp_reagent Sluggish or Incomplete Reaction start->dmp_reagent Using DMP? jones_overoxidation Over-oxidation or Degradation start->jones_overoxidation Using Jones? swern_sol_reagents Solution: - Use freshly distilled, anhydrous solvents (DCM). - Ensure high-purity DMSO and oxalyl chloride. - Check stoichiometry of reagents. swern_reagents->swern_sol_reagents swern_temp Side Product Formation (e.g., Pummerer rearrangement) swern_sol_temp Solution: - Maintain strict temperature control (-78 °C). - Add reagents slowly and monitor internal temperature. swern_temp->swern_sol_temp dmp_sol_reagent Solution: - Use fresh, high-quality DMP. - Add a small amount of water to accelerate the reaction. - Ensure substrate is fully dissolved. dmp_reagent->dmp_sol_reagent dmp_workup Difficulty in Removing Byproducts dmp_sol_workup Solution: - Quench with Na2S2O3 solution. - Use an aqueous basic wash (e.g., NaHCO3) to remove acetic acid byproduct. dmp_workup->dmp_sol_workup jones_sol_overoxidation Solution: - Titrate with Jones reagent and monitor by TLC. - Maintain low temperature (0 °C). - Use less acidic variants if possible. jones_overoxidation->jones_sol_overoxidation jones_selectivity Lack of Selectivity jones_sol_selectivity Solution: - Protect other sensitive hydroxyl groups (e.g., C-9, C-11) as silyl (B83357) ethers. - Consider milder, more selective reagents. jones_selectivity->jones_sol_selectivity

Caption: Troubleshooting workflow for C-15 oxidation.

Comparative Data on Oxidation Methods

Oxidizing AgentTypical Yield Range (%)AdvantagesDisadvantagesKey Considerations
Swern Oxidation 75-90Mild conditions, high selectivity, minimal over-oxidation.[3][4]Requires cryogenic temperatures (-78 °C), produces malodorous dimethyl sulfide.[4]Strict anhydrous conditions are essential.
Dess-Martin Periodinane (DMP) 80-95Mild, neutral conditions, room temperature reaction, high selectivity.[5][6]Reagent can be expensive and potentially explosive under certain conditions.[6]Use of a buffer (e.g., pyridine) can prevent acid-catalyzed side reactions.
Jones Oxidation 60-80Inexpensive reagent, rapid reaction.Highly acidic, can cause degradation of acid-sensitive substrates, uses toxic chromium.Not ideal for complex molecules with acid-labile protecting groups.
Side Reactions During Omega (ω) Chain Installation (Horner-Wadsworth-Emmons Reaction)

Question: I am observing significant byproduct formation during the Horner-Wadsworth-Emmons (HWE) reaction to install the omega chain. How can I improve the selectivity and yield?

Answer: The HWE reaction is crucial for forming the C-13-C-14 double bond in the omega chain.[7][8][9] Common issues include the formation of the undesired Z-isomer, low reactivity, and side reactions of the aldehyde intermediate (Corey aldehyde).

Troubleshooting the Horner-Wadsworth-Emmons Reaction

G start HWE Reaction Issues low_yield Low or No Reaction start->low_yield z_isomer Formation of Z-Isomer start->z_isomer side_reactions Aldehyde Decomposition start->side_reactions sol_low_yield Solution: - Ensure complete deprotonation of the phosphonate (B1237965) (use strong base like NaH). - Use anhydrous solvents (THF, DME). - Check for steric hindrance on the aldehyde. low_yield->sol_low_yield sol_z_isomer Solution: - Use conditions that favor thermodynamic control (e.g., NaH in THF). - Avoid potassium bases which can favor the Z-isomer. z_isomer->sol_z_isomer sol_side_reactions Solution: - Use freshly prepared Corey aldehyde. - Add the ylide to the aldehyde at low temperature. - Minimize reaction time. side_reactions->sol_side_reactions

Caption: Troubleshooting the Horner-Wadsworth-Emmons reaction.

Protecting Group Strategies and Deprotection Issues

Question: I am struggling with the selection and removal of protecting groups for the hydroxyl functions, leading to side reactions or incomplete deprotection. What is the recommended strategy?

Answer: A robust protecting group strategy is vital for the successful synthesis of 15-Keto-latanoprost. Silyl ethers are commonly used to protect the C-9 and C-11 hydroxyl groups.

Protecting Group Workflow

G start Start: Corey Lactone Diol protection Protect C-9 and C-11 Hydroxyls (e.g., with TBDMSCl or TESCl) start->protection synthesis Perform Side Chain Installations and C-15 Oxidation protection->synthesis deprotection Global Deprotection of Silyl Ethers synthesis->deprotection end Final Product: 15-Keto-Latanoprost deprotection->end

Caption: General protecting group workflow.

Troubleshooting Deprotection:

  • Incomplete Deprotection: If using fluoride (B91410) sources like TBAF, ensure the reagent is not hydrated, which can reduce its efficacy. For sterically hindered silyl groups, longer reaction times or heating may be necessary. Acidic deprotection with reagents like HF-Pyridine or aqueous HF in acetonitrile (B52724) can also be effective for stubborn silyl ethers.

  • Side Reactions during Deprotection: If the substrate is base-sensitive, avoid harsh basic conditions. Acid-catalyzed deprotection should be performed at low temperatures to minimize potential elimination or rearrangement reactions.

Section 3: Experimental Protocols

This section provides detailed experimental methodologies for key reactions in the synthesis of 15-Keto-latanoprost.

Selective Oxidation of Latanoprost to 15-Keto-latanoprost using Dess-Martin Periodinane (DMP)

Materials:

  • Latanoprost

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve latanoprost (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add Dess-Martin Periodinane (1.5 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.

  • Stir vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure 15-Keto-latanoprost.

Horner-Wadsworth-Emmons Olefination for Omega (ω) Chain Installation

Materials:

  • Corey aldehyde derivative (1 equivalent)

  • Dimethyl (2-oxo-4-phenylbutyl)phosphonate (1.1 equivalents)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of dimethyl (2-oxo-4-phenylbutyl)phosphonate in anhydrous THF dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the ylide.

  • Cool the ylide solution back to 0 °C and add a solution of the Corey aldehyde derivative in anhydrous THF dropwise.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench carefully by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting enone by flash column chromatography.

This technical support center provides a foundation for addressing common challenges in the synthesis of 15-Keto-latanoprost. For further assistance, please consult the cited literature or contact a qualified synthetic organic chemist.

References

Challenges in purifying 15-Keto-latanoprost from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 15-Keto-latanoprost from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect when synthesizing or purifying 15-Keto-latanoprost?

A1: In a typical reaction mixture, you can expect to find several related substances. 15-Keto-latanoprost itself is an active metabolite of Latanoprost (B1674536) and can be present as an impurity in Latanoprost preparations[1][2]. Key impurities to be aware of include:

  • Latanoprost Acid: A major degradation product formed through hydrolysis of the isopropyl ester group of Latanoprost[1].

  • Isomers of Latanoprost: These include the (15S)-latanoprost epimer and the 5,6-trans latanoprost geometric isomer[3][4][5].

  • Synthetic Derivatives: Compounds like triphenylphosphine (B44618) oxide (TPPO) and propan-2-yl 5-(diphenylphosphoryl)pentanoate (IDPP) may be present from the synthesis process[1][3].

  • Other Degradation Products: Oxidation can lead to the formation of other keto-derivatives, and exposure to extreme pH, light, and heat can generate additional impurities[4][6].

Q2: What are the initial recommended steps for characterizing the purity of my crude 15-Keto-latanoprost sample?

A2: A validated High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is crucial for initial purity assessment[3]. A good starting point is a reverse-phase method, as it is effective for separating acidic compounds like prostaglandins[7]. The initial analysis will help in identifying and quantifying the main impurities, which is essential for developing an effective purification strategy.

Q3: How can I improve the separation of 15-Keto-latanoprost from its closely related isomers?

A3: Baseline separation of prostaglandin (B15479496) isomers can be challenging. For separating latanoprost and its isomers like 15(S)-latanoprost and 5,6-trans-latanoprost, normal-phase HPLC using an amino (NH2) column has proven effective[3][5]. Chiral chromatography is also a powerful technique for separating enantiomers and diastereomers[1][7]. Combining different column chemistries, such as a chiral and a cyano column, can also enhance separation[1].

Q4: My 15-Keto-latanoprost sample is degrading during purification. What are the likely causes and how can I prevent it?

A4: Latanoprost and its derivatives are sensitive to several factors that can cause degradation[1][4][8]. Key factors include:

  • Temperature: Elevated temperatures can lead to significant degradation. It is advisable to conduct purification steps at controlled, cool temperatures[9].

  • pH: Extreme pH conditions, both acidic and alkaline, can cause hydrolysis and other degradation reactions[1][4][6]. Maintaining a near-neutral pH, when possible, is recommended.

  • Light: Latanoprost is unstable under UV exposure[8]. All purification steps should be performed under light-protected conditions.

  • Oxidation: The presence of oxidizing agents can lead to the formation of degradation products[4]. Using degassed solvents and an inert atmosphere can help minimize oxidation.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 15-Keto-latanoprost.

Problem Potential Cause Recommended Solution
Poor Resolution Between 15-Keto-Latanoprost and Other Impurities The chromatographic method is not optimized.- Modify the mobile phase composition and gradient. - Experiment with different stationary phases (e.g., C18, cyano, chiral columns)[1]. - Adjust the pH of the mobile phase to alter the ionization state of acidic impurities[7].
Peak Tailing for 15-Keto-Latanoprost - Secondary interactions with the stationary phase. - Overloading of the column.- Add a small amount of a competing agent like trifluoroacetic acid to the mobile phase. - Reduce the sample load on the column. - Ensure the sample is fully dissolved in the mobile phase.
Co-elution of Isomers Insufficient selectivity of the chromatographic system.- Employ a chiral stationary phase for enantiomeric or diastereomeric separation[1][7]. - Use a normal-phase HPLC method with an amino column, which has shown success in separating latanoprost isomers[3][5].
Loss of Product During Purification - Irreversible adsorption to the stationary phase. - Degradation during the process.- Use proper solvent systems and precautions to minimize irreversible adsorption. - Implement the stability precautions mentioned in FAQ Q4 (control of temperature, pH, and light)[8][9].
Appearance of New Impurity Peaks After Purification The purification process itself is causing degradation.- Re-evaluate the stability of 15-Keto-latanoprost under the purification conditions (solvents, temperature, pH). - Conduct forced degradation studies to understand potential degradation pathways[1][4].

Quantitative Data Summary

Table 1: HPLC Method Validation Parameters for Latanoprost and Related Substances

ParameterLatanoprostRelated Substances
Linearity Range40–60 µg/mL0.05–2.77 µg/mL
Correlation Coefficient (r)0.9990.999
Recovery98.0–102.0%90.0–110.0%
Limit of Detection (LOD)0.025 µg/mLNot Specified
Limit of Quantification (LOQ)0.35 µg/mLNot Specified
(Data sourced from a study on a chromatographic method for quantifying latanoprost and related substances)[1][3]

Table 2: Thermal Degradation of Latanoprost

TemperatureDegradation Rate (µg/mL/day)
27°CStable
37°C0.15
50°C0.29
(Data from a study on the thermal stability of latanoprost under simulated daily use)[9]

Experimental Protocols

Protocol 1: General HPLC Method for Purity Analysis of 15-Keto-Latanoprost

This protocol provides a general starting point for the analysis of 15-Keto-latanoprost and its impurities. Optimization will likely be required based on the specific impurity profile of the sample.

  • Chromatographic System:

    • HPLC or UPLC system with UV detection.

    • Column: C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm particle size)[3].

    • Detector Wavelength: 210 nm[1].

  • Mobile Phase:

    • A mixture of acetonitrile (B52724) and water (e.g., 70:30, v/v) containing 0.1% v/v trifluoroacetic acid, with the pH adjusted to 3.0[3].

    • The mobile phase should be filtered through a 0.45-µm filter and degassed[3].

  • Chromatographic Conditions:

    • Flow Rate: 1 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the 15-Keto-latanoprost sample in the mobile phase to achieve a known concentration.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Identify and quantify peaks based on the retention times of reference standards for 15-Keto-latanoprost and known impurities.

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation products and assess the stability of 15-Keto-latanoprost.

  • Sample Preparation:

    • Prepare solutions of 15-Keto-latanoprost in appropriate solvents.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.

    • Alkaline Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature[1].

    • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid sample or a solution to dry heat (e.g., 80°C)[9].

    • Photodegradation: Expose a solution of the sample to UV light[8].

  • Analysis:

    • After exposure to the stress conditions, neutralize the samples if necessary.

    • Analyze the stressed samples using a suitable stability-indicating HPLC method (as described in Protocol 1, but may require further optimization to separate all degradants).

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify the degradation products.

Visualizations

Purification_Workflow cluster_0 Initial Analysis cluster_1 Method Development cluster_2 Purification & Analysis Crude Sample Crude Sample HPLC/UPLC Analysis HPLC/UPLC Analysis Crude Sample->HPLC/UPLC Analysis Impurity Profile Impurity Profile HPLC/UPLC Analysis->Impurity Profile Select Column Select Column Impurity Profile->Select Column Optimize Mobile Phase Optimize Mobile Phase Select Column->Optimize Mobile Phase Preparative Chromatography Preparative Chromatography Optimize Mobile Phase->Preparative Chromatography Fraction Collection Fraction Collection Preparative Chromatography->Fraction Collection Purity Analysis of Fractions Purity Analysis of Fractions Fraction Collection->Purity Analysis of Fractions Pure 15-Keto-Latanoprost Pure 15-Keto-Latanoprost Purity Analysis of Fractions->Pure 15-Keto-Latanoprost

Caption: Workflow for the purification and analysis of 15-Keto-latanoprost.

Troubleshooting_Purification Start Start Problem Poor Resolution Yes No Start->Problem Solution1 Optimize Mobile Phase/Gradient Change Stationary Phase Problem:f0->Solution1 Problem2 Peak Tailing Yes No Problem:f1->Problem2 Solution1->Problem2 Solution2 Add Mobile Phase Modifier Reduce Sample Load Problem2:f0->Solution2 Problem3 New Impurities Formed Yes No Problem2:f1->Problem3 Solution2->Problem3 Solution3 Check for On-Column Degradation Modify Purification Conditions (Temp, pH) Problem3:f0->Solution3 End End Problem3:f1->End Solution3->End

Caption: Troubleshooting decision tree for common purification issues.

Latanoprost_Degradation_Pathway Latanoprost Latanoprost 15-Keto-Latanoprost 15-Keto-Latanoprost Latanoprost->15-Keto-Latanoprost Oxidation Latanoprost_Acid Latanoprost Acid Latanoprost->Latanoprost_Acid Hydrolysis Isomers Isomers (15S, 5,6-trans) Latanoprost->Isomers Isomerization

Caption: Relationship between Latanoprost and its major impurities/degradants.

References

Technical Support Center: Optimizing Storage and Handling of 15-Keto-Latanoprost

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the stable storage and effective use of 15-Keto-Latanoprost in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for 15-Keto-Latanoprost?

For long-term stability, 15-Keto-Latanoprost should be stored as supplied, typically as a solid or in an organic solvent, at -20°C.[1] Under these conditions, it is expected to be stable for at least two years.[1]

Q2: How should I handle 15-Keto-Latanoprost upon receiving it?

15-Keto-Latanoprost is often supplied as a solution in methyl acetate (B1210297).[1] To change the solvent, the methyl acetate can be evaporated under a gentle stream of nitrogen. Immediately following evaporation, the desired solvent should be added.[2]

Q3: What are the recommended solvents for preparing 15-Keto-Latanoprost solutions?

15-Keto-Latanoprost is soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) at concentrations of approximately 100 mg/mL.[3] For biological experiments, it is sparingly soluble in aqueous buffers.[2] To prepare an aqueous solution, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute with the aqueous buffer of choice.[2] For instance, a 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 80 µg/ml.[3]

Q4: How stable is 15-Keto-Latanoprost in aqueous solutions?

Aqueous solutions of prostaglandin (B15479496) analogs are prone to degradation. It is not recommended to store aqueous solutions of 15-Keto-Latanoprost for more than one day.[2]

Q5: What are the primary degradation pathways for 15-Keto-Latanoprost?

15-Keto-Latanoprost is a known degradation product and metabolite of Latanoprost.[3][4] Latanoprost is susceptible to degradation through hydrolysis of its isopropyl ester to form the corresponding carboxylic acid, oxidation, and isomerization.[5] Extreme pH conditions, heat, and light can accelerate the degradation of prostaglandin analogs.[5] Therefore, it is crucial to protect 15-Keto-Latanoprost from these conditions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no biological activity observed in experiments. Degradation of 15-Keto-Latanoprost due to improper storage or handling.- Ensure the compound has been stored at -20°C in a tightly sealed container. - Prepare fresh aqueous solutions for each experiment and use them within the same day.[2] - Protect solutions from light and elevated temperatures.
Unexpected peaks in HPLC or LC-MS/MS analysis. Presence of degradation products or impurities.- Confirm the identity of the main peak by comparing the retention time and mass spectrum with a reference standard. - Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. - Ensure the purity of the solvents and reagents used in the analysis.
Poor peak shape (tailing, fronting, or splitting) in chromatography. - Column contamination or degradation. - Inappropriate mobile phase pH. - Sample overload.- Use a guard column and regularly flush the analytical column. - Ensure the mobile phase pH is compatible with the analyte and the column. - Optimize the injection volume and sample concentration.
Inconsistent analytical results. - Inconsistent sample preparation. - Instability of the compound in the analytical solvent. - Fluctuations in instrument performance.- Follow a standardized and validated sample preparation protocol. - Prepare samples immediately before analysis. - Perform regular system suitability tests to ensure instrument performance.

Stability Data

Table 1: Thermal Stability of Latanoprost in Solution

TemperatureTime for 10% Degradation (t90)
4°CStable for at least 30 days
25°CStable for at least 30 days
50°C8.25 days
70°C1.32 days

Data adapted from a study on Latanoprost stability.

Table 2: Photostability of Latanoprost in Solution

Light SourceEffect
Ultraviolet A (UVA)Less effective in causing degradation
Ultraviolet B (UVB)Rapid degradation

Data adapted from a study on Latanoprost stability.

Experimental Protocols

Protocol 1: Preparation of 15-Keto-Latanoprost Stock Solution
  • Allow the vial of 15-Keto-Latanoprost to equilibrate to room temperature before opening.

  • Prepare a stock solution of 1-10 mg/mL in a suitable organic solvent such as DMSO or ethanol.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution at -20°C in a tightly sealed, light-protected vial.

Protocol 2: Forced Degradation Study of 15-Keto-Latanoprost

This protocol is adapted from general ICH guidelines for forced degradation studies and should be optimized for your specific analytical method.[6][7][8] The goal is to achieve 5-20% degradation.[6][9]

  • Acid Hydrolysis: Mix the 15-Keto-Latanoprost stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the 15-Keto-Latanoprost stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Treat the 15-Keto-Latanoprost solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid 15-Keto-Latanoprost or its solution at 70°C for 48 hours.

  • Photodegradation: Expose the 15-Keto-Latanoprost solution to a calibrated light source (UV and visible light) for a specified duration (e.g., 1.2 million lux hours and 200 watt-hours/square meter).

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC or LC-MS/MS method.

Protocol 3: Stability-Indicating HPLC Method

This is a general method that should be validated for the analysis of 15-Keto-Latanoprost and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FP_receptor FP Receptor (Prostaglandin F Receptor) Gq_protein Gq Protein FP_receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, ↓ Intraocular Pressure) PKC->Cellular_Response Ca_release->Cellular_Response Latanoprost 15-Keto-Latanoprost Latanoprost->FP_receptor

Caption: FP Receptor Signaling Pathway for 15-Keto-Latanoprost.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation stock_prep Prepare Stock Solution (e.g., 1 mg/mL in DMSO) stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stock_prep->stress_conditions sample_dilution Neutralize and Dilute Samples stress_conditions->sample_dilution hplc_injection Inject into HPLC/LC-MS System sample_dilution->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography detection Detection (UV or MS) chromatography->detection peak_integration Integrate Peaks detection->peak_integration degradation_calculation Calculate % Degradation peak_integration->degradation_calculation pathway_id Identify Degradation Products and Pathways degradation_calculation->pathway_id

Caption: Forced Degradation Experimental Workflow.

References

Technical Support Center: Overcoming Solubility Challenges of 15-Keto-Latanoprost

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility limitations of 15-Keto-latanoprost in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of 15-Keto-latanoprost in common solvents?

A1: 15-Keto-latanoprost is a lipophilic compound with good solubility in organic solvents but is sparingly soluble in aqueous buffers.[1] The known solubility data is summarized in the table below.

Q2: Why is 15-Keto-latanoprost poorly soluble in aqueous buffers?

A2: Like its parent compound, latanoprost (B1674536), 15-Keto-latanoprost is a prostaglandin (B15479496) F2α analog with a long hydrocarbon chain, making it hydrophobic. This nonpolar structure limits its ability to form favorable interactions with polar water molecules, leading to poor aqueous solubility.

Q3: What are the initial steps for preparing a solution of 15-Keto-latanoprost?

A3: 15-Keto-latanoprost is often supplied as a solution in an organic solvent like methyl acetate (B1210297).[1] To prepare a solution in a different solvent, the methyl acetate should be evaporated under a gentle stream of nitrogen, and the desired solvent should be added immediately.[1] For long-term storage, it is recommended to store the compound as supplied at -20°C.[1]

Q4: Can pH adjustment improve the solubility of 15-Keto-latanoprost?

A4: While specific data for 15-Keto-latanoprost is limited, the stability and solubility of the related compound, latanoprost, are known to be pH-dependent. Latanoprost is most stable in aqueous solutions at a pH between 5.0 and 6.25.[2] Extreme pH conditions can lead to degradation.[3] It is reasonable to infer that the solubility and stability of 15-Keto-latanoprost may also be influenced by pH. We recommend experimenting with buffers in the slightly acidic to neutral pH range (pH 6.0-7.2) for initial solubility tests.

Q5: How can co-solvents be used to dissolve 15-Keto-latanoprost in aqueous buffers?

A5: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds. Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are effective in dissolving 15-Keto-latanoprost.[1][4] A common technique is to first dissolve the compound in a small amount of a co-solvent to create a concentrated stock solution, which can then be serially diluted into the aqueous buffer of choice. It is crucial to ensure the final concentration of the organic solvent is low, as it may have physiological effects in biological experiments.[1]

Q6: Can cyclodextrins enhance the aqueous solubility of 15-Keto-latanoprost?

A6: Yes, cyclodextrins are effective in increasing the aqueous solubility and stability of prostaglandin analogs like latanoprost.[5][6][7][8] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity where they can encapsulate hydrophobic drug molecules, thereby increasing their apparent water solubility.[5][7][8] Studies have shown that various cyclodextrins, including hydroxypropyl-β-cyclodextrin and propylamino-β-cyclodextrin, can form inclusion complexes with latanoprost, enhancing its solubility and stability.[5][6] This approach is highly likely to be effective for 15-Keto-latanoprost as well.

Data Presentation

Table 1: Solubility of 15-Keto-Latanoprost in Various Solvents

SolventConcentrationReference
Dimethylformamide (DMF)100 mg/mL[4]
Dimethyl sulfoxide (DMSO)100 mg/mL[4]
Ethanol100 mg/mL[4]
DMSO:PBS (1:1, pH 7.2)500 µg/mL[1]
DMSO:PBS (1:12)80 µg/mL[4]
Aqueous BuffersSparingly soluble[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • If 15-Keto-latanoprost is supplied in methyl acetate, evaporate the solvent under a gentle stream of dry nitrogen.

  • Immediately add the desired volume of an appropriate organic solvent (e.g., DMSO, ethanol, or DMF) to the vial to achieve a high concentration stock solution (e.g., 10 mg/mL).

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C. Aliquoting is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution Using a Co-solvent
  • Start with a high-concentration stock solution of 15-Keto-latanoprost in an organic solvent such as DMSO (as prepared in Protocol 1).

  • Determine the final desired concentration of 15-Keto-latanoprost and the maximum tolerable concentration of the co-solvent in your experimental system (typically <0.5% for cell-based assays).

  • Perform serial dilutions of the stock solution into your aqueous buffer (e.g., PBS, pH 7.2).

  • After each dilution step, vortex the solution to ensure it is well-mixed.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration is above the solubility limit in that buffer with the given co-solvent concentration.

  • It is recommended not to store the aqueous solution for more than one day.[1]

Protocol 3: Enhancing Aqueous Solubility with Cyclodextrins
  • Prepare a stock solution of a suitable cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin) in the desired aqueous buffer. The concentration will depend on the specific cyclodextrin and the required solubility enhancement.

  • Prepare a high-concentration stock solution of 15-Keto-latanoprost in a minimal amount of a volatile organic solvent like ethanol.

  • Add the 15-Keto-latanoprost solution dropwise to the cyclodextrin solution while stirring vigorously.

  • Allow the mixture to equilibrate, which may involve stirring or sonication for a period of time (e.g., 1-24 hours) at a controlled temperature.

  • The resulting solution should be a clear, aqueous solution of the 15-Keto-latanoprost/cyclodextrin inclusion complex.

  • Filter the solution through a 0.22 µm filter to remove any potential aggregates before use.

Troubleshooting Guides

Issue: My 15-Keto-latanoprost has precipitated out of my aqueous buffer.

  • Possible Cause 1: The concentration is too high.

    • Solution: Decrease the final concentration of 15-Keto-latanoprost in your working solution.

  • Possible Cause 2: Insufficient co-solvent.

    • Solution: While keeping the final co-solvent concentration within the limits tolerated by your assay, you may need to slightly increase its proportion relative to the aqueous buffer.

  • Possible Cause 3: The solution was stored for too long.

    • Solution: Prepare fresh aqueous working solutions daily.[1]

  • Possible Cause 4: pH of the buffer.

    • Solution: Experiment with buffers of slightly different pH values (e.g., pH 6.0, 6.5, 7.0, 7.2) to see if solubility improves.

Issue: I am observing inconsistent results in my biological assays.

  • Possible Cause: Incomplete dissolution or precipitation of the compound.

    • Solution: Before each experiment, visually inspect your working solutions for any signs of precipitation. If you are not using a solubilizing agent, consider implementing one of the methods described above (co-solvents or cyclodextrins). Sonication of the final working solution before adding it to your assay may help to redissolve small, invisible precipitates.

Visualizations

Troubleshooting_Solubility_Issues start Start: 15-Keto-Latanoprost Solubility Issue check_concentration Is the concentration too high? start->check_concentration reduce_concentration Reduce the concentration. check_concentration->reduce_concentration Yes check_cosolvent Are you using a co-solvent? check_concentration->check_cosolvent No end_success Solubility Issue Resolved reduce_concentration->end_success add_cosolvent Add a co-solvent (e.g., DMSO, Ethanol). See Protocol 2. check_cosolvent->add_cosolvent No increase_cosolvent Slightly increase co-solvent concentration. (Check assay tolerance) check_cosolvent->increase_cosolvent Yes add_cosolvent->end_success check_storage Was the aqueous solution stored? increase_cosolvent->check_storage end_fail Consult further literature or technical support. increase_cosolvent->end_fail prepare_fresh Prepare fresh solution daily. check_storage->prepare_fresh Yes consider_cyclodextrin Still issues? Consider using cyclodextrins. See Protocol 3. check_storage->consider_cyclodextrin No prepare_fresh->end_success consider_cyclodextrin->end_success consider_cyclodextrin->end_fail

Caption: Troubleshooting flowchart for 15-Keto-latanoprost solubility issues.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Aqueous Working Solution Preparation start Start with 15-Keto-Latanoprost (solid or in methyl acetate) evaporate Evaporate methyl acetate (if present) start->evaporate dissolve Dissolve in minimal organic solvent (e.g., DMSO) evaporate->dissolve stock High-concentration stock solution dissolve->stock dilute Serially dilute stock solution into aqueous buffer stock->dilute vortex Vortex after each dilution dilute->vortex inspect Visually inspect for precipitation vortex->inspect working_solution Final aqueous working solution inspect->working_solution No Precipitation

Caption: Workflow for preparing an aqueous solution of 15-Keto-latanoprost.

Cyclodextrin_Mechanism cluster_system Aqueous Environment CD Cyclodextrin Complex Inclusion Complex (Water-Soluble) CD->Complex CD_structure Hydrophilic Exterior Hydrophobic Cavity CD->CD_structure Drug 15-Keto-Latanoprost (Hydrophobic) Drug->Complex Drug_property Poorly water-soluble Drug->Drug_property Complex_property Increased apparent solubility Complex->Complex_property

References

Validation & Comparative

A Comparative Analysis of 15-Keto-Latanoprost and Latanoprost for Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 15-keto-latanoprost and its parent compound, latanoprost (B1674536), focusing on their efficacy in reducing intraocular pressure (IOP). The information presented is based on available preclinical data and is intended to inform research and development in the field of glaucoma therapeutics.

Executive Summary

Latanoprost, a prostaglandin (B15479496) F2α analogue, is a well-established first-line treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. It is a prodrug that is hydrolyzed in the cornea to its biologically active form, latanoprost acid. 15-Keto-latanoprost is a major metabolite of latanoprost, formed by the oxidation of the 15-hydroxyl group. Preclinical studies in a monkey model of glaucoma have demonstrated that 15-keto-latanoprost is not only an active metabolite but also a potent ocular hypotensive agent in its own right, exhibiting comparable or even greater IOP-lowering effects than latanoprost at certain concentrations. This guide delves into the quantitative data from these studies, details the experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the performance of 15-keto-latanoprost and latanoprost.

Table 1: In Vivo Efficacy in IOP Reduction (Monkey Model of Glaucoma) [1][2]

CompoundConcentrationMaximum IOP Reduction (mmHg ± SEM) on Day 5Percentage IOP Reduction from Baseline on Day 5
15-Keto-Latanoprost0.0001%3.0 ± 0.39%
15-Keto-Latanoprost0.001%7.6 ± 0.623%
15-Keto-Latanoprost0.01%6.3 ± 0.418%
Latanoprost0.005%6.6 ± 0.620%

Table 2: Prostaglandin F2α (FP) Receptor Binding Affinity

CompoundBinding Affinity (Ki) in nM
Latanoprost Acid98[3]
15-Keto-LatanoprostData not available in the reviewed literature

Note: While 15-keto-latanoprost is an active agonist at the FP receptor, a specific Ki value was not found in the reviewed scientific literature.

Mechanism of Action

Both latanoprost acid and its metabolite, 15-keto-latanoprost, are agonists of the prostaglandin F2α (FP) receptor.[2][4] Activation of the FP receptor in the ciliary muscle and other tissues of the eye is believed to increase the uveoscleral outflow of aqueous humor, which is the primary mechanism for reducing IOP.[5] Studies in monkeys suggest that the IOP reduction by 15-keto-latanoprost is also primarily mediated through an increase in uveoscleral outflow, as it did not significantly alter aqueous humor flow or tonographic outflow facility.[1][2]

Signaling Pathway

The binding of an agonist like latanoprost acid or 15-keto-latanoprost to the FP receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to the physiological response of increased uveoscleral outflow.

Prostaglandin FP Receptor Signaling Pathway Prostaglandin F2α Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Latanoprost Acid or 15-Keto-Latanoprost FP_Receptor FP Receptor Agonist->FP_Receptor Binds to G_Protein Gq/11 FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca_Release->Downstream PKC->Downstream Outflow Increased Uveoscleral Outflow Downstream->Outflow Leads to

Caption: Prostaglandin F2α Receptor Signaling Pathway.

Experimental Protocols

In Vivo IOP Reduction in a Monkey Model of Glaucoma[1]

A detailed methodology for evaluating the IOP-lowering effects of 15-keto-latanoprost and latanoprost in a preclinical model is provided below.

1. Animal Model:

  • The study utilized cynomolgus monkeys with unilateral laser-induced glaucoma. This is a well-established model that mimics the elevated IOP characteristic of human glaucoma.

2. Drug Administration:

  • Test compounds (15-keto-latanoprost at 0.0001%, 0.001%, and 0.01% concentrations, and latanoprost at 0.005%) and a vehicle control were administered topically to the glaucomatous eye.

  • A single 30 µL drop was administered once daily in the morning for 5 consecutive days.

  • A minimum washout period of 2 weeks was observed between testing different compounds.

3. IOP Measurement:

  • Intraocular pressure was measured using a calibrated applanation tonometer.

  • Measurements were taken hourly for 6 hours, starting just before the daily dose (time 0).

  • Baseline IOP was established on day 1 before any treatment. Day 2 involved vehicle-only administration to serve as a control.

4. Data Analysis:

  • The mean change in IOP from the vehicle-treated baseline was calculated for each time point and each treatment group.

  • Statistical analysis was performed to determine the significance of the IOP reduction for each compound compared to the vehicle control.

In Vitro Prostaglandin FP Receptor Binding Assay (General Protocol)[3][6]

The following is a representative protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound to the prostaglandin FP receptor.

1. Membrane Preparation:

  • Cell membranes expressing the prostaglandin FP receptor are prepared. This can be from a cell line stably expressing the recombinant human FP receptor or from tissues known to express the receptor, such as bovine corpus luteum.

  • The cells or tissues are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in an assay buffer.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains a fixed amount of the prepared cell membranes, a fixed concentration of a radiolabeled prostaglandin F2α (e.g., [³H]-PGF2α), and varying concentrations of the unlabeled test compound (e.g., latanoprost acid or 15-keto-latanoprost).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled FP receptor agonist.

3. Incubation and Filtration:

  • The plate is incubated to allow the binding to reach equilibrium.

  • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

  • The filters are washed with cold buffer to remove any unbound radioligand.

4. Detection and Data Analysis:

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

  • The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for an in vivo study comparing the IOP-lowering effects of different compounds.

IOP Reduction Experimental Workflow Experimental Workflow for IOP Reduction Study cluster_setup Study Setup cluster_experiment Experiment Execution cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Monkey with Laser-Induced Glaucoma) Baseline Establish Baseline IOP (Day 1, Pre-treatment) Animal_Model->Baseline Drug_Prep Prepare Test Compounds (15-Keto-Latanoprost, Latanoprost) and Vehicle Control Treatment Administer Test Compounds (Once daily for 5 days) Drug_Prep->Treatment Vehicle Administer Vehicle Control (Day 2) Baseline->Vehicle Vehicle->Treatment IOP_Measure Measure IOP Hourly for 6 Hours Post-Dose Treatment->IOP_Measure Daily Data_Collection Collect and Tabulate IOP Data IOP_Measure->Data_Collection Calc_Change Calculate Mean IOP Change from Vehicle Baseline Data_Collection->Calc_Change Stats Perform Statistical Analysis (e.g., t-test, ANOVA) Calc_Change->Stats Conclusion Draw Conclusions on Efficacy and Potency Stats->Conclusion

Caption: Workflow for In Vivo IOP Reduction Study.

Conclusion

The available preclinical data indicates that 15-keto-latanoprost is a potent IOP-lowering agent, with efficacy comparable to or, at certain concentrations, greater than its parent compound, latanoprost. Both compounds are agonists of the prostaglandin FP receptor and are thought to reduce IOP primarily by increasing uveoscleral outflow. While the receptor binding affinity of latanoprost acid is well-documented, further studies are needed to quantify the specific binding affinity of 15-keto-latanoprost to the FP receptor to provide a more complete understanding of its pharmacological profile at the molecular level. The information and protocols presented in this guide offer a valuable resource for researchers and professionals involved in the development of novel glaucoma therapies.

References

A Comparative Analysis of 15-Keto-Latanoprost and Other Prostaglandin Analogs for Glaucoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 15-Keto-latanoprost and other widely used prostaglandin (B15479496) analogs in the context of glaucoma research and development. By presenting key performance data, detailed experimental methodologies, and visual representations of critical biological pathways, this document aims to facilitate informed decisions in the selection and development of novel ophthalmic therapeutics.

Introduction to Prostaglandin Analogs in Glaucoma Therapy

Prostaglandin (PG) analogs are a cornerstone in the management of open-angle glaucoma, primarily due to their efficacy in lowering intraocular pressure (IOP). These drugs are synthetic derivatives of naturally occurring prostaglandins (B1171923) and function as selective agonists for the prostaglandin F receptor (FP receptor). Activation of the FP receptor in the ciliary muscle and trabecular meshwork is believed to increase the uveoscleral outflow of aqueous humor, thereby reducing IOP.

This guide focuses on a comparative analysis of several key prostaglandin analogs, with a special emphasis on 15-Keto-latanoprost, an active metabolite of the widely prescribed drug, latanoprost.

Quantitative Comparison of Prostaglandin Analogs

The following tables summarize the key quantitative parameters for various prostaglandin analogs, providing a basis for direct comparison of their biochemical and physiological properties.

Table 1: Prostaglandin FP Receptor Binding Affinities (Ki)

CompoundReceptor Binding Affinity (Ki) [nM]Reference
Latanoprost Acid98[1]
Travoprost Acid35 ± 5[1]
Bimatoprost Acid83[1]
Tafluprost Acid0.4[2]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Prostaglandin FP Receptor Agonist Efficacy (EC50)

CompoundReceptor Agonist Efficacy (EC50) [nM]Cell TypeReference
Latanoprost Acid32 - 124Human Ciliary Muscle / Trabecular Meshwork[1]
Latanoprost Acid31.7Swiss mouse 3T3 cells[3]
Travoprost Acid1.4 - 3.6Human Ciliary Muscle / Trabecular Meshwork[1]
Bimatoprost Acid2.8 - 3.8Most cell types[1]
Tafluprost Acid---
Bimatoprost (amide)681 - 3245Cloned human FP receptor / h-TM cells[1]

Note: Lower EC50 values indicate greater potency in activating the receptor.

Table 3: In Vivo Intraocular Pressure (IOP) Reduction in Glaucomatous Monkeys

CompoundConcentrationMaximum IOP Reduction (mmHg)Maximum IOP Reduction (%)Reference
15-Keto-latanoprost0.0001%3.0 ± 0.39%[4]
15-Keto-latanoprost0.001%7.6 ± 0.623%[4]
15-Keto-latanoprost0.01%6.3 ± 0.418%[4]
Latanoprost0.005%6.6 ± 0.620%[4]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the methods used for evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGA Prostaglandin Analog FP_Receptor FP Receptor PGA->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Induces Ca2_release->PKC Co-activates Downstream Downstream Cellular Effects (e.g., Increased Uveoscleral Outflow) PKC->Downstream Phosphorylates targets leading to Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Receptor Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., Phosphoinositide Turnover) (Determine EC50) Binding_Assay->Functional_Assay Identifies potent binders for functional testing Animal_Model Glaucomatous Monkey Model Functional_Assay->Animal_Model Selects potent and efficacious compounds for in vivo studies Drug_Admin Topical Drug Administration Animal_Model->Drug_Admin IOP_Measurement Intraocular Pressure (IOP) Measurement Drug_Admin->IOP_Measurement Data_Analysis Data Analysis and Comparison IOP_Measurement->Data_Analysis

References

15-Keto-Latanoprost: A Comparative Analysis of Efficacy in Experimental Glaucoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 15-Keto-latanoprost with other leading prostaglandin (B15479496) analogs in preclinical glaucoma models. The data presented is intended to inform research and development efforts in the field of ophthalmology.

Executive Summary

Elevated intraocular pressure (IOP) is a primary risk factor in the progression of glaucoma. Prostaglandin F2α analogs are a first-line treatment for reducing IOP. This guide focuses on 15-Keto-latanoprost, an active metabolite of latanoprost (B1674536), and compares its IOP-lowering efficacy against its parent compound and other commonly used prostaglandin analogs, namely travoprost (B1681362) and bimatoprost (B1667075). The data is derived from studies utilizing the laser-induced ocular hypertension model in monkeys, a well-established preclinical model for glaucoma research.

Comparative Efficacy of Prostaglandin Analogs

The following table summarizes the quantitative data on the IOP-lowering effects of 15-Keto-latanoprost and other prostaglandin analogs in glaucomatous monkey eyes. The data is extracted from studies employing a laser-induced model of ocular hypertension.

DrugConcentrationMaximum IOP Reduction (Mean ± SEM)Percent IOP ReductionAnimal Model
15-Keto-latanoprost 0.0001%3.0 ± 0.3 mmHg[1]9%[1]Laser-induced glaucomatous monkey eyes
0.001% 7.6 ± 0.6 mmHg [1]23% [1]Laser-induced glaucomatous monkey eyes
0.01%6.3 ± 0.4 mmHg[1]18%[1]Laser-induced glaucomatous monkey eyes
Latanoprost 0.005%6.6 ± 0.6 mmHg[1]20%[1]Laser-induced glaucomatous monkey eyes
0.005%7.5 ± 1.0 mmHg[2]22%[2]Laser-induced glaucomatous monkey eyes
Travoprost 0.004%7.0 ± 0.4 mmHg[2]20%[2]Laser-induced glaucomatous monkey eyes
Bimatoprost 0.03%6.5 ± 1.6 mmHg[2][3]18%[2][3]Laser-induced glaucomatous monkey eyes

Key Observation: At a concentration of 0.001%, 15-Keto-latanoprost demonstrated a greater mean IOP reduction than the standard 0.005% concentration of latanoprost, as well as travoprost and bimatoprost in the laser-induced glaucomatous monkey model.[1][2][3]

Experimental Protocols

The following methodologies are based on established protocols for inducing and evaluating treatments in non-human primate models of glaucoma.

Laser-Induced Ocular Hypertension Model in Monkeys

This model is a widely accepted method for creating a sustained elevation of IOP, mimicking the conditions of glaucoma for preclinical drug evaluation.

  • Animal Species: Cynomolgus or Rhesus monkeys are commonly used due to the anatomical and physiological similarities of their eyes to human eyes.

  • Anesthesia: Animals are anesthetized for all procedures. A common regimen includes ketamine hydrochloride combined with medetomidine.

  • Procedure:

    • The pupil is constricted using a miotic agent like pilocarpine (B147212) nitrate (B79036) eye drops.

    • An argon or diode laser is used to apply confluent burns to the trabecular meshwork, the primary site of aqueous humor outflow. The laser settings (power, duration, spot size) are adjusted to achieve blanching of the tissue without causing excessive damage.

    • Multiple laser sessions, typically spaced weeks apart, may be necessary to achieve a stable and significant elevation in IOP.

  • Post-Procedure Monitoring: IOP is monitored regularly using a tonometer calibrated for monkey eyes. Slit-lamp biomicroscopy and fundus photography are used to assess anterior chamber inflammation and optic nerve head morphology.

Drug Administration Protocol
  • Formulation: The prostaglandin analogs are typically formulated as topical eye drops.

  • Dosing: A single drop (e.g., 30-50 µL) of the test substance is administered to the glaucomatous eye.

  • Frequency: Dosing is typically once daily.

  • Washout Period: A washout period of at least two weeks is implemented between testing different drugs to ensure that the effects of the previous drug have dissipated.

Intraocular Pressure Measurement
  • Instrumentation: A pneumatonometer or a rebound tonometer (e.g., TonoVet™) is commonly used for IOP measurements in conscious or lightly anesthetized monkeys. The instrument must be specifically calibrated for the animal species.

  • Procedure:

    • Topical anesthetic is applied to the cornea.

    • The tonometer probe is gently applied to the central cornea to obtain a reading.

    • Multiple readings are taken and averaged to ensure accuracy.

    • Measurements are typically taken at baseline (before treatment) and at various time points post-treatment (e.g., hourly for the first several hours and then at 24-hour intervals) to assess the onset and duration of the drug's effect.

Visualizing the Mechanisms

Signaling Pathway of Prostaglandin Analogs

Prostaglandin F2α analogs, including latanoprost and its active metabolite 15-Keto-latanoprost, lower IOP primarily by increasing the uveoscleral outflow of aqueous humor. This is achieved through the activation of the prostaglandin F receptor (FP receptor) in the ciliary muscle.

Prostaglandin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Ciliary Muscle Cell) Prostaglandin Analog Prostaglandin Analog FP Receptor FP Receptor Prostaglandin Analog->FP Receptor Binds to Gq Protein Gq Protein FP Receptor->Gq Protein Activates PLC Phospholipase C Gq Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & Protein Kinase C IP3_DAG->Ca_PKC MMP_Upregulation Upregulation of Matrix Metalloproteinases (MMPs) Ca_PKC->MMP_Upregulation ECM_Remodeling Extracellular Matrix Remodeling MMP_Upregulation->ECM_Remodeling Increased_Outflow Increased Uveoscleral Aqueous Outflow ECM_Remodeling->Increased_Outflow

Caption: Prostaglandin analog signaling pathway in ciliary muscle cells.

Experimental Workflow for Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel anti-glaucoma compound in a preclinical animal model.

Experimental_Workflow cluster_setup Model Development cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cluster_outcome Outcome A Animal Selection (e.g., Monkeys) B Induction of Ocular Hypertension (Laser) A->B C Baseline IOP Measurement B->C D Randomization into Treatment Groups C->D E Drug Administration (e.g., Topical Eyedrops) D->E F Post-Treatment IOP Monitoring E->F G Data Analysis (Comparison to Baseline & Control) F->G H Determination of Efficacy G->H

Caption: Preclinical experimental workflow for anti-glaucoma drug efficacy.

Conclusion

The presented data suggests that 15-Keto-latanoprost is a potent IOP-lowering agent in a preclinical model of glaucoma. Notably, at a 0.001% concentration, it exhibited a greater reduction in IOP compared to the widely used 0.005% latanoprost and other prostaglandin analogs. These findings underscore the potential of 15-Keto-latanoprost as a therapeutic candidate for glaucoma and warrant further investigation in clinical settings. The detailed experimental protocols and workflow diagrams provided herein offer a framework for the continued evaluation of novel anti-glaucoma therapies.

References

A Comparative Analysis of Receptor Binding Affinity: 15-Keto-Latanoprost vs. 15(R)-Latanoprost

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of ophthalmic drug development, particularly for glaucoma treatment, the prostaglandin (B15479496) F2α (FP) receptor is a key therapeutic target. Latanoprost (B1674536), an isopropyl ester prodrug, is hydrolyzed in the cornea to its biologically active form, 15(R)-latanoprost acid, a potent FP receptor agonist. A significant metabolite of latanoprost is 15-Keto-latanoprost. This guide provides a detailed comparison of the receptor binding affinity and functional potency of 15-Keto-latanoprost and 15(R)-Latanoprost, offering valuable insights for researchers and scientists in drug development.

Quantitative Comparison of Receptor Affinity and Potency

In contrast, 15-Keto-latanoprost is recognized as an active metabolite of latanoprost.[2][3] Although a precise Ki value is not cited, in vivo studies have demonstrated its significant biological activity. One study in cynomolgus monkeys with laser-induced glaucoma found that 0.001% 15-Keto-latanoprost produced an equivalent, and at some time points, greater reduction in intraocular pressure (IOP) compared to 0.005% latanoprost.[4][5] This suggests that 15-Keto-latanoprost is a highly potent FP receptor agonist, potentially even more so than latanoprost on a concentration basis in a physiological setting.

CompoundReceptorBinding Affinity (Ki)Functional Activity (EC50)In Vivo Potency (IOP Reduction)
15(R)-Latanoprost acid Prostaglandin F2α (FP) Receptor98 nM[1]32-124 nM[1]6.6 ± 0.6 mm Hg (20%) with 0.005% solution[4][5]
15-Keto-latanoprost Prostaglandin F2α (FP) ReceptorNot explicitly reportedNot explicitly reported7.6 ± 0.6 mm Hg (23%) with 0.001% solution[4][5]

Experimental Protocols

Prostaglandin FP Receptor Radioligand Binding Assay

A standard methodology for determining the binding affinity of compounds to the prostaglandin FP receptor is a competitive radioligand binding assay. This in vitro experiment quantifies the ability of a test compound to displace a known radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the FP receptor.

Materials:

  • Cell membranes expressing the human prostaglandin FP receptor.

  • Radioligand: [3H]-Prostaglandin F2α.

  • Test compounds: 15-Keto-latanoprost and 15(R)-Latanoprost acid.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: A homogenate of cells expressing the FP receptor is prepared and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the radioligand ([3H]-PGF2α), and varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7]

Signaling Pathway and Visualization

Upon binding of an agonist like 15(R)-Latanoprost acid or 15-Keto-latanoprost, the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. The receptor primarily couples to the Gq alpha subunit of the heterotrimeric G protein. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular calcium and DAG together activate protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction and modulation of gene expression, which are relevant to its therapeutic effect in glaucoma.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 15-Keto-Latanoprost or 15(R)-Latanoprost FP_Receptor FP Receptor (GPCR) Agonist->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Responses (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Leads to

FP Receptor Signaling Cascade

Conclusion

Both 15(R)-Latanoprost acid and its metabolite, 15-Keto-latanoprost, are potent agonists of the prostaglandin F2α receptor. While in vitro binding affinity data for 15-Keto-latanoprost is not definitively established in the public domain, in vivo studies on intraocular pressure reduction in a relevant animal model indicate that it possesses high potency, comparable to or even exceeding that of latanoprost. This suggests that 15-Keto-latanoprost significantly contributes to the overall therapeutic effect of latanoprost in the treatment of glaucoma. Further direct comparative in vitro binding studies would be beneficial to fully elucidate the pharmacodynamic profile of this active metabolite.

References

A Head-to-Head Comparison: 15-Keto-Latanoprost and Travoprost for Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of glaucoma therapeutics, prostaglandin (B15479496) F2α analogs stand out for their efficacy in lowering intraocular pressure (IOP). This guide provides a detailed, data-driven comparison of two such agents: 15-Keto-latanoprost, an active metabolite of latanoprost (B1674536), and travoprost (B1681362), a widely prescribed prostaglandin analog. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data to inform further research and development.

It is important to note that direct head-to-head clinical trials comparing 15-Keto-latanoprost and travoprost were not identified in a comprehensive literature search. Therefore, this comparison is based on data from separate studies.

Physicochemical Properties

A fundamental understanding of the physicochemical characteristics of these compounds is crucial for formulation development and predicting their biological behavior.

Property15-Keto-LatanoprostTravoprost
Molecular Formula C26H38O5C26H35F3O6
Molecular Weight 430.6 g/mol [1]500.56 g/mol
Appearance White solidClear, colorless to slightly yellow liquid[2]
Solubility Soluble in DMF, DMSO, and Ethanol[1]Soluble in ethanol (B145695) and methanol; sparingly soluble in water[2]
LogP (Partition Coefficient) ~3.9Not explicitly found, but described as lipophilic[2]
Chemical Class Prostaglandin F2α analog metaboliteProstaglandin F2α analog[2]

Mechanism of Action

Both 15-Keto-latanoprost and travoprost lower IOP by increasing the outflow of aqueous humor from the eye. Their primary target is the prostaglandin F (FP) receptor.

Travoprost is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its active free acid form. This active metabolite is a selective and full agonist for the prostaglandin FP receptor.[3] By binding to FP receptors in the ciliary muscle and trabecular meshwork, it increases the uveoscleral and, to some extent, the trabecular outflow of aqueous humor.[4] This leads to a reduction in intraocular pressure.

15-Keto-latanoprost is an active metabolite of latanoprost.[5] Latanoprost, also a prodrug, is hydrolyzed to latanoprost acid, which is then oxidized to 15-keto-latanoprost.[5] Studies in monkeys suggest that 15-keto-latanoprost itself is a potent ocular hypotensive agent.[6][7] While the precise receptor interactions are less extensively documented than for travoprost, it is understood to act on prostaglandin receptors to increase aqueous humor outflow. The IOP reduction by 15-Keto-Latanoprost in normal monkeys appeared to have no effect on aqueous humor production or tonographic outflow facility, suggesting a drug-induced increase in uveoscleral outflow.[6]

cluster_travoprost Travoprost Pathway cluster_latanoprost 15-Keto-Latanoprost Pathway Travoprost (Prodrug) Travoprost (Prodrug) Travoprost Acid (Active) Travoprost Acid (Active) Travoprost (Prodrug)->Travoprost Acid (Active) Corneal Esterases FP Receptor FP Receptor Travoprost Acid (Active)->FP Receptor Agonist Increased Uveoscleral & Trabecular Outflow Increased Uveoscleral & Trabecular Outflow FP Receptor->Increased Uveoscleral & Trabecular Outflow Reduced IOP_T Reduced IOP Increased Uveoscleral & Trabecular Outflow->Reduced IOP_T Latanoprost (Prodrug) Latanoprost (Prodrug) Latanoprost Acid Latanoprost Acid Latanoprost (Prodrug)->Latanoprost Acid Corneal Esterases 15-Keto-Latanoprost (Active Metabolite) 15-Keto-Latanoprost (Active Metabolite) Latanoprost Acid->15-Keto-Latanoprost (Active Metabolite) Oxidation Prostaglandin Receptors Prostaglandin Receptors 15-Keto-Latanoprost (Active Metabolite)->Prostaglandin Receptors Increased Uveoscleral Outflow Increased Uveoscleral Outflow Prostaglandin Receptors->Increased Uveoscleral Outflow Reduced IOP_L Reduced IOP Increased Uveoscleral Outflow->Reduced IOP_L Laser-induced Glaucoma in Monkeys Laser-induced Glaucoma in Monkeys Topical Administration (30 µL) Topical Administration (30 µL) Laser-induced Glaucoma in Monkeys->Topical Administration (30 µL) Hourly IOP Measurement (6 hours) Hourly IOP Measurement (6 hours) Topical Administration (30 µL)->Hourly IOP Measurement (6 hours) Days 1, 3, 5 Data Analysis Data Analysis Hourly IOP Measurement (6 hours)->Data Analysis Patient Recruitment (OAG or OHT) Patient Recruitment (OAG or OHT) Randomization Randomization Patient Recruitment (OAG or OHT)->Randomization Treatment Arm (e.g., Travoprost) Treatment Arm (e.g., Travoprost) Randomization->Treatment Arm (e.g., Travoprost) Control Arm (e.g., Timolol) Control Arm (e.g., Timolol) Randomization->Control Arm (e.g., Timolol) Follow-up Visits (IOP Measurement) Follow-up Visits (IOP Measurement) Treatment Arm (e.g., Travoprost)->Follow-up Visits (IOP Measurement) Control Arm (e.g., Timolol)->Follow-up Visits (IOP Measurement) Safety & Efficacy Analysis Safety & Efficacy Analysis Follow-up Visits (IOP Measurement)->Safety & Efficacy Analysis

References

In Vivo Validation of 15-Keto-Latanoprost's Effect on Aqueous Humor Dynamics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of 15-Keto-latanoprost with other leading prostaglandin (B15479496) analogs in the management of intraocular pressure (IOP). The data presented is compiled from preclinical studies to offer a comprehensive overview of its effects on aqueous humor dynamics.

Comparative Performance on Aqueous Humor Dynamics

15-Keto-latanoprost has demonstrated significant efficacy in reducing intraocular pressure, a critical factor in the management of glaucoma. Its performance, particularly in comparison to the well-established prostaglandin analog latanoprost (B1674536), is noteworthy.

A study in a monkey model of glaucoma revealed that 15-Keto-latanoprost (KL) at a concentration of 0.001% achieved a maximal IOP reduction of 7.6 ± 0.6 mm Hg (23%), which was comparable to, and at some time points greater than, the 6.6 ± 0.6 mm Hg (20%) reduction seen with 0.005% latanoprost.[1] Interestingly, a higher concentration of 0.01% 15-Keto-latanoprost resulted in a slightly lower maximal IOP reduction of 6.3 ± 0.4 mm Hg (18%).[1] This suggests a potent dose-response relationship for 15-Keto-latanoprost.

The mechanism of action for 15-Keto-latanoprost appears to be primarily through an increase in uveoscleral outflow. In normal monkey eyes, a single dose of 0.005% 15-Keto-latanoprost did not alter tonographic outflow facility or aqueous humor flow rates.[1] This indicates that the observed IOP reduction is likely attributable to enhanced drainage through the unconventional outflow pathway.

The following tables summarize the quantitative data on the effects of 15-Keto-latanoprost and other prostaglandin analogs on key aqueous humor dynamic parameters. It is important to note that the data for 15-Keto-latanoprost and latanoprost are from a head-to-head comparative study, while the data for travoprost (B1681362) and bimatoprost (B1667075) are from separate in vivo studies in monkeys.

Table 1: Comparison of Maximum Intraocular Pressure (IOP) Reduction in Glaucomatous Monkey Eyes

CompoundConcentrationMaximum IOP Reduction (mm Hg)Maximum IOP Reduction (%)Citation
15-Keto-latanoprost0.001%7.6 ± 0.623%[1]
15-Keto-latanoprost0.01%6.3 ± 0.418%[1]
Latanoprost0.005%6.6 ± 0.620%[1]
Travoprost0.004%7.9~23%[2]
Bimatoprost0.03%7.5 - 8.1~28-33%

Note: Data for Travoprost and Bimatoprost are from separate studies and not direct head-to-head comparisons with 15-Keto-latanoprost.

Table 2: Effects on Aqueous Humor Dynamics in Normotensive Monkey Eyes

CompoundConcentrationChange in Outflow FacilityChange in Uveoscleral OutflowChange in Aqueous Humor FlowCitation
15-Keto-latanoprost0.005%No significant changeInferred increaseNo significant change[1]
Latanoprost0.005%No significant changeIncreaseNo significant change
Travoprost0.004%No significant changeSignificant increase (0.35 to 1.02 µL/min)No significant change[2]
Bimatoprost0.01%No effectSignificant increase (0.96 to 1.37 µL/min)No significant change[3][4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of these compounds.

Intraocular Pressure (IOP) Measurement in Glaucomatous Monkeys
  • Animal Model: Cynomolgus monkeys with laser-induced unilateral glaucoma are utilized. This model mimics the elevated IOP characteristic of human glaucoma.

  • Procedure: IOP is measured using a calibrated pneumatonometer. Measurements are typically taken at baseline (before treatment) and at various time points after topical administration of the test compound or vehicle. For multi-day studies, IOP is often measured hourly for a set period (e.g., 6 hours) on each measurement day.

  • Data Analysis: The change in IOP from baseline is calculated for each treatment group and compared statistically.

Tonographic Outflow Facility Measurement
  • Principle: Tonography is a non-invasive method used to estimate the ease with which aqueous humor leaves the eye through the conventional (trabecular) outflow pathway.

  • Procedure: A tonometer is placed on the cornea for a sustained period (typically 2-4 minutes). The weight of the tonometer displaces a small amount of aqueous humor, causing a transient increase in IOP. The rate at which the IOP declines back towards its steady state is measured.

  • Calculation: The outflow facility (C) is calculated based on the change in intraocular volume and the corresponding change in IOP over time, using the Friedenwald equation. A higher 'C' value indicates a greater ease of outflow.

Aqueous Humor Flow Rate Measurement (Fluorophotometry)
  • Principle: This technique measures the rate at which aqueous humor is produced by the ciliary body.

  • Procedure: A fluorescent tracer (e.g., fluorescein) is administered topically to the eye. After a period to allow for tracer distribution in the anterior chamber, the concentration of the tracer is measured non-invasively using a fluorophotometer at multiple time points.

  • Calculation: The rate of decrease in fluorescein (B123965) concentration in the anterior chamber over time is used to calculate the aqueous humor flow rate, as the tracer is cleared from the eye by the natural flow of aqueous humor.

Uveoscleral Outflow Measurement
  • Direct Method (Tracer Studies): A fluorescent or radiolabeled tracer is perfused into the anterior chamber. After a set period, the eye is enucleated, and the amount of tracer in various ocular tissues (uvea, sclera) is quantified. This allows for a direct measurement of the amount of aqueous humor that has exited the eye through the uveoscleral pathway.

  • Indirect Method (Goldmann Equation): Uveoscleral outflow (Fu) can be calculated using the Goldmann equation: Fu = F - C * (IOP - EVP) , where F is the aqueous humor flow rate, C is the tonographic outflow facility, IOP is the intraocular pressure, and EVP is the episcleral venous pressure. This method is non-invasive and can be used in vivo.

Visualizing the Mechanisms

Experimental Workflow for In Vivo Validation

experimental_workflow cluster_model Animal Model Preparation cluster_treatment Treatment Administration cluster_measurements Aqueous Humor Dynamics Assessment cluster_analysis Data Analysis and Comparison glaucoma_model Induce Unilateral Glaucoma (Laser Trabeculoplasty) drug_admin Topical Administration (15-Keto-latanoprost vs. Alternatives) glaucoma_model->drug_admin Dosing Regimen iop IOP Measurement (Pneumatonometry) drug_admin->iop tonography Outflow Facility (Tonography) drug_admin->tonography fluoro Aqueous Flow (Fluorophotometry) drug_admin->fluoro uveo Uveoscleral Outflow (Tracer/Calculation) drug_admin->uveo data_analysis Statistical Analysis & Comparative Assessment iop->data_analysis tonography->data_analysis fluoro->data_analysis uveo->data_analysis

Caption: Experimental workflow for in vivo validation.

Signaling Pathways of Prostaglandin Analogs

signaling_pathway cluster_pg_analogs Prostaglandin Analogs cluster_receptors Receptor Interaction cluster_downstream Downstream Signaling & Cellular Effects latanoprost Latanoprost Travoprost Bimatoprost fp_receptor FP Receptor latanoprost->fp_receptor Agonist keto_latanoprost 15-Keto-latanoprost keto_latanoprost->fp_receptor Potential Agonist ep_receptors EP2/EP4 Receptors keto_latanoprost->ep_receptors Potential Agonist plc Phospholipase C (PLC) Activation fp_receptor->plc ac Adenylyl Cyclase (AC) Activation ep_receptors->ac ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release mmp ↑ Matrix Metalloproteinase (MMP) Expression & Activity ca_release->mmp ecm Extracellular Matrix Remodeling in Ciliary Muscle mmp->ecm uveoscleral_outflow ↑ Uveoscleral Outflow ecm->uveoscleral_outflow camp ↑ cAMP ac->camp camp->ecm Potential Contribution

Caption: Prostaglandin analog signaling pathways.

Recent evidence suggests that 15-keto prostaglandins (B1171923) may also interact with other prostanoid receptors, such as EP2 and EP4 receptors, which could contribute to their overall effect on aqueous humor dynamics.[6][7] This potential for alternative signaling pathways differentiates 15-Keto-latanoprost from traditional FP receptor agonists and warrants further investigation.

References

A Comparative Analysis of the Side Effect Profiles: 15-Keto-Latanoprost and Latanoprost

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the side effect profiles of drug candidates is paramount. This guide provides a detailed comparison of the known side effects of 15-Keto-latanoprost and its parent compound, latanoprost (B1674536), a widely used prostaglandin (B15479496) F2α analogue for the treatment of glaucoma and ocular hypertension.

Due to the limited availability of direct comparative preclinical and clinical studies on the side effect profile of 15-Keto-latanoprost, this guide will focus on the well-documented adverse effects of latanoprost. Where available, preclinical observations for 15-Keto-latanoprost will be presented. Additionally, data from a comparative study of latanoprost and latanoprostene bunod, a nitric oxide-donating latanoprost analog, will be included to offer quantitative insights into the side effect profile of a closely related compound.

Quantitative Comparison of Ocular Adverse Events: Latanoprost vs. Latanoprostene Bunod (VOYAGER Study)

The VOYAGER study, a randomized, controlled clinical trial, provides valuable data on the comparative side effect profiles of latanoprost and latanoprostene bunod. The following table summarizes the incidence of key ocular adverse events.

Adverse EventLatanoprost 0.005%Latanoprostene Bunod 0.024%
Instillation Site Pain6.1%12.0%
Ocular Hyperemia8.5%2.4%
Conjunctival HyperemiaNot specified4.8%
Eye IrritationNot specifiedNot specified
Foreign Body SensationNot specifiedNot specified
Vision BlurredNot specifiedNot specified
Lacrimation IncreasedNot specifiedNot specified

Known Side Effect Profile of Latanoprost

Latanoprost is generally well-tolerated, with most side effects being localized to the eye. The following table summarizes the most commonly reported adverse effects.

CategorySide EffectIncidenceOnsetReversibility
Very Common Iris HyperpigmentationHigher in patients with mixed-color iridesGradual (months to years)Generally considered permanent
Eyelash Changes (increased length, thickness, and number)CommonGradualReversible upon discontinuation
Conjunctival Hyperemia5% to 15%Can occur shortly after initiationOften transient or mild with continued use
Common Eye Irritation (burning, grittiness, itching, stinging)FrequentUpon instillationTransient
Foreign Body SensationFrequentUpon instillationTransient
Blurred VisionUp to 15%Shortly after instillationTransient
Eyelid Skin DarkeningLess commonGradualReversible upon discontinuation
Uncommon Eye PainLess frequentVariable-
Eyelid EdemaLess frequentVariable-
Rare Macular EdemaRare, higher risk in aphakic patients or those with risk factorsVariableCan be reversible
Iritis/UveitisRareVariable-

Preclinical Observations for 15-Keto-Latanoprost

A key preclinical study investigating the efficacy of 15-Keto-latanoprost in monkey eyes with laser-induced glaucoma reported that the compound was well-tolerated. However, a detailed, quantitative comparison of its side effect profile with latanoprost was not the primary focus of this study and is not available. The study primarily assessed the intraocular pressure (IOP) lowering effects.

Experimental Protocols

Preclinical Evaluation of 15-Keto-Latanoprost in Monkey Eyes (Adapted from Wang et al., IOVS 2007)
  • Study Animals: Adult female cynomolgus monkeys with unilateral laser-induced glaucoma. All procedures were approved by the Institutional Animal Care and Utilization Committee.

  • Drug Administration: A 30 µL drop of 15-Keto-latanoprost (at concentrations of 0.0001%, 0.001%, and 0.01%) or latanoprost 0.005% was topically applied to the glaucomatous eye once daily for five consecutive days. A washout period of at least two weeks was observed between the testing of different drugs.

  • Intraocular Pressure (IOP) Measurement: IOP was measured hourly for six hours, starting at 9:30 AM, on baseline (day 1), vehicle-only (day 2), and on treatment days 1, 3, and 5.

  • Aqueous Humor Dynamics: In a separate cohort of normal monkeys, tonographic outflow facility and fluorophotometric aqueous humor flow rates were measured before and after a single topical dose of 0.005% 15-Keto-latanoprost.

  • Side Effect Assessment: While the primary endpoint was IOP reduction, the study reported that the tested concentrations of 15-Keto-latanoprost were well-tolerated, though specific parameters for assessing tolerability (e.g., scoring of hyperemia, irritation) were not detailed in the publication.

Signaling Pathways

Latanoprost-Induced Iris Pigmentation

The increase in iris pigmentation associated with latanoprost use is believed to be mediated through the activation of the prostaglandin F2α (FP) receptor on iridial melanocytes. This activation stimulates melanogenesis, the process of melanin (B1238610) production. A key step in this pathway is the upregulation of the transcription of the tyrosinase gene, which encodes the rate-limiting enzyme in melanin synthesis.[1][2] This leads to an increased production and accumulation of melanin within the melanocytes of the iris stroma, resulting in a gradual darkening of the iris color.[3]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular cluster_3 Nucleus Latanoprost Latanoprost FP_Receptor FP Receptor Latanoprost->FP_Receptor binds G_Protein G-protein Signaling FP_Receptor->G_Protein activates PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG PKC Protein Kinase C IP3_DAG->PKC CREB CREB Activation PKC->CREB Tyrosinase_Gene Tyrosinase Gene Transcription CREB->Tyrosinase_Gene upregulates Melanogenesis Increased Melanogenesis Tyrosinase_Gene->Melanogenesis leads to

References

15-Keto-Latanoprost Efficacy: A Statistical and Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of 15-Keto-latanoprost's efficacy in reducing intraocular pressure (IOP), a critical factor in the management of glaucoma. Through a comparative lens, this document objectively assesses its performance against its parent compound, latanoprost (B1674536), and other leading prostaglandin (B15479496) analogs. Detailed experimental methodologies and mechanistic insights are provided to support the presented data.

Comparative Efficacy in Intraocular Pressure Reduction

The primary measure of efficacy for anti-glaucoma medications is their ability to lower IOP. The following tables summarize the quantitative data from a key preclinical study comparing various concentrations of 15-Keto-latanoprost to the clinically approved 0.005% latanoprost in a glaucomatous monkey model.

Table 1: Maximum Intraocular Pressure (IOP) Reduction from Baseline

Treatment GroupConcentrationMaximum Mean IOP Reduction (mmHg ± SEM)Maximum IOP Reduction (%)
15-Keto-latanoprost0.0001%3.0 ± 0.39%
15-Keto-latanoprost0.001%7.6 ± 0.623%
15-Keto-latanoprost0.01%6.3 ± 0.418%
Latanoprost0.005%6.6 ± 0.620%

Data sourced from a study in monkey eyes with laser-induced unilateral glaucoma.[1][2]

Table 2: Comparative Efficacy of Prostaglandin Analogs in Human Clinical Trials

DrugConcentrationMean IOP Reduction (mmHg)Percentage IOP Reduction
Latanoprost0.005%8.6~30-35%
Bimatoprost0.03%8.7~33-36%
Travoprost0.004%8.0~31-35%

Data represents findings from various 12-week, randomized, masked-evaluator multicenter studies in patients with open-angle glaucoma or ocular hypertension.

Experimental Protocols

The data presented for 15-Keto-latanoprost is derived from a robust preclinical model designed to mimic human glaucoma. Understanding the methodology is crucial for interpreting the results.

Key Experiment: IOP Reduction in a Glaucomatous Monkey Model
  • Animal Model: The study utilized adult cynomolgus monkeys with unilateral laser-induced glaucoma, a well-established model for preclinical glaucoma research.[1][2]

  • Drug Administration: A single 30 µL drop of the respective test substance (15-Keto-latanoprost at 0.0001%, 0.001%, and 0.01%, or latanoprost at 0.005%) or vehicle was administered topically to the glaucomatous eye once daily.[1][2]

  • IOP Measurement: Intraocular pressure was measured hourly for six hours following drug administration on treatment days 1, 3, and 5.[1][2] Measurements were taken using a calibrated pneumatonometer. To minimize discomfort and ensure accurate readings, the monkeys were sedated with intramuscular ketamine during the procedure.

  • Washout Period: A minimum washout period of two weeks was observed between the testing of different drugs to prevent carry-over effects.[1][2]

  • Aqueous Humor Dynamics: To investigate the mechanism of action, tonographic outflow facility and fluorophotometric aqueous humor flow rates were measured in normal monkeys after a single dose of 0.005% 15-Keto-latanoprost.[1][2]

Mechanistic Insights: Signaling Pathways

Prostaglandin F2α analogs, including latanoprost and its metabolite 15-Keto-latanoprost, primarily lower IOP by increasing the uveoscleral outflow of aqueous humor. This is achieved through a complex signaling cascade initiated by the activation of the prostaglandin F receptor (FP receptor).

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response in Ciliary Muscle cluster_3 Physiological Outcome Prostaglandin Analog Prostaglandin Analog FP Receptor FP Receptor Prostaglandin Analog->FP Receptor Binds to G-protein Activation G-protein Activation FP Receptor->G-protein Activation Second Messengers Second Messengers G-protein Activation->Second Messengers Protein Kinase C Activation Protein Kinase C Activation Second Messengers->Protein Kinase C Activation MAPK Pathway Activation MAPK Pathway Activation Protein Kinase C Activation->MAPK Pathway Activation ↑ MMP Expression Increased Matrix Metalloproteinase (MMP) Expression MAPK Pathway Activation->↑ MMP Expression ECM Remodeling Extracellular Matrix (ECM) Remodeling ↑ MMP Expression->ECM Remodeling Ciliary Muscle Relaxation Ciliary Muscle Relaxation ECM Remodeling->Ciliary Muscle Relaxation ↑ Uveoscleral Outflow Increased Uveoscleral Outflow Ciliary Muscle Relaxation->↑ Uveoscleral Outflow ↓ IOP Decreased Intraocular Pressure (IOP) ↑ Uveoscleral Outflow->↓ IOP

Caption: Signaling pathway of prostaglandin F2α analogs.

The binding of the prostaglandin analog to the FP receptor, a G-protein coupled receptor, initiates a cascade of intracellular events.[3][4] This leads to the activation of various signaling pathways, including the protein kinase C and MAPK pathways. Ultimately, this results in the increased expression and activity of matrix metalloproteinases (MMPs).[5] These enzymes are crucial for remodeling the extracellular matrix within the ciliary muscle, leading to its relaxation and a subsequent increase in the outflow of aqueous humor through the uveoscleral pathway, thereby reducing IOP.[5][6][7]

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study evaluating the efficacy of a novel anti-glaucoma compound like 15-Keto-latanoprost.

G cluster_0 Phase 1: Model Induction & Baseline cluster_1 Phase 2: Treatment & Data Collection cluster_2 Phase 3: Analysis & Conclusion A Induce Glaucoma in Non-Human Primate Model B Baseline IOP Measurement (Multiple Days) A->B C Randomized Allocation to Treatment Groups B->C D Daily Topical Drug Administration C->D E Hourly IOP Monitoring (Post-Administration) D->E F Washout Period E->F Between Drug Trials G Statistical Analysis of IOP Reduction Data E->G F->C Crossover (if applicable) H Comparison of Efficacy Between Groups G->H I Conclusion on Potency and Dose-Response H->I

Caption: Preclinical experimental workflow for glaucoma drug testing.

References

Safety Operating Guide

Proper Disposal of 9-Keto-latanoprost: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 9-Keto-latanoprost, a synthetic prostaglandin (B15479496) analog used in research, is critical for maintaining laboratory safety and ensuring environmental protection. While this compound is not classified as hazardous under the Globally Harmonized System (GHS), adherence to established protocols for chemical waste is mandatory to prevent environmental release and ensure regulatory compliance.[1] This guide provides a step-by-step operational plan for the safe handling and disposal of this compound, intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Safety Ratings

According to its Safety Data Sheet (SDS), this compound is not a classified substance, and no particular dangers to humans or the environment have been identified.[1] However, it is essential to follow standard precautionary measures for handling laboratory chemicals.[1] The hazard ratings for this compound are summarized below.

Hazard Rating SystemCategoryRatingDescription
NFPA Health0No hazard beyond that of ordinary combustible material.
Fire0Will not burn under typical fire conditions.
Reactivity0Normally stable, even under fire exposure conditions, and is not reactive with water.
HMIS Health0No significant risk to health.
Flammability0Materials that will not burn.
Reactivity0Minimal hazard.

Source: 9-keto Latanoprost (B1674536) Safety Data Sheet[1]

Standard Disposal Protocol

Disposal of this compound and its parent compound, latanoprost, must be conducted in accordance with all applicable local, regional, and national environmental regulations.[2][3][4] The following procedure outlines the recommended steps for its proper disposal.

Step 1: Initial Assessment & Preparation

  • Consult Regulations: Before beginning disposal, consult local, state, and federal hazardous waste regulations to ensure complete and accurate classification and compliance.[5] Chemical waste generators are responsible for correctly identifying and classifying their waste.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound for disposal.[6]

  • Segregate Waste: Do not mix this compound with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

Step 2: Containment

  • Primary Container: Keep the this compound waste in its original container or a compatible, sealed, and clearly labeled container.[5][6] The label should include the chemical name and any known hazard information.

  • Prevent Contamination: Ensure the container is tightly sealed to prevent leaks or spills.[2]

Step 3: Prohibited Disposal Methods

  • Do Not Dispose in Household Garbage: This compound must not be disposed of with household garbage.[2]

  • Do Not Dispose Down the Drain: Do not allow the product to reach the sewage system or watercourses.[2] Prostaglandins like latanoprost are considered slightly hazardous to water, and releasing them into the environment should be avoided.[2][3][4]

Step 4: Final Disposal

  • Engage a Licensed Waste Contractor: Arrange for the collection and disposal of the chemical waste through your institution's EHS office or a licensed hazardous waste disposal company.

  • Incineration: For many non-hazardous pharmaceutical wastes, incineration at an approved facility is a common and recommended disposal method.[7][8] Destructive techniques are often advised for pharmaceutical waste to prevent environmental release.[4]

  • Documentation: Maintain records of the disposal process, including dates, quantities, and the name of the waste disposal contractor, as required by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Identified consult_regs Consult Institutional & Local Regulations start->consult_regs is_hazardous Classified as Hazardous Waste? consult_regs->is_hazardous prep_non_haz Prepare for Non-Hazardous Chemical Disposal is_hazardous->prep_non_haz No (per SDS) prep_haz Follow Hazardous Waste Protocol is_hazardous->prep_haz Yes (per local rule) contain Ensure Waste is in a Sealed, Clearly Labeled Container prep_non_haz->contain prep_haz->contain prohibit_check Disposal Method Check contain->prohibit_check sewer_disposal Sewer / Drain Disposal prohibit_check->sewer_disposal Sewer? trash_disposal General Trash Disposal prohibit_check->trash_disposal Trash? contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor prohibit_check->contact_ehs Neither prohibited PROHIBITED sewer_disposal->prohibited trash_disposal->prohibited end End: Compliant Disposal contact_ehs->end

Caption: Logical workflow for the disposal of this compound.

Spill and Decontamination Procedures

In the event of a spill, collect the material with an inert absorbent and place it in a suitable, closed container for disposal.[3][5] Ensure the spill area is cleaned thoroughly.[3][6] All cleanup materials should also be disposed of as chemical waste according to the protocol described above. For large spills, evacuate non-essential personnel from the area and contact your institution's safety office immediately.[3][6]

References

Essential Safety and Operational Guide for Handling 9-Keto-latanoprost

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 9-Keto-latanoprost, a metabolite of the prostaglandin (B15479496) analog Latanoprost (B1674536).

Chemical and Physical Properties

A summary of the known properties of this compound and its parent compound, Latanoprost, is provided below. Data for this compound is limited, so properties of the related compound 15-Keto-latanoprost and the parent compound Latanoprost are included for reference.

PropertyThis compound15-Keto-latanoprostLatanoprost
CAS Number 141074-06-8[1]135646-98-9[2][3]130209-82-4[4][5]
Molecular Formula C23H30O5 (as acid)C26H38O5[2][6]C26H40O5[7]
Molecular Weight Not specified430.6 g/mol [2]432.6 g/mol
Appearance Not specifiedWhite solidLight yellow liquid[5]
Storage Temperature Not specified<-15°C[6]Freezer[5]
Solubility Not specifiedDMF: 100 mg/ml, DMSO: 100 mg/ml, Ethanol: 100 mg/ml[2]Soluble in acetonitrile
Chemical Stability Stable under normal conditions. No decomposition if used according to specifications.[1]Chemically stable under standard ambient conditions (room temperature).[7]Stable at normal conditions.[4]
Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound does not classify the substance as hazardous according to the Globally Harmonized System (GHS), it is prudent to treat it as a potent compound due to its relationship with Latanoprost.[1] The following PPE is recommended as a standard for handling this and other prostaglandin analogs to minimize exposure.[8][9][10]

  • Gloves : Wear two pairs of powder-free nitrile or neoprene chemotherapy gloves.[8][10] The inner glove should be tucked under the cuff of the lab coat or gown, and the outer glove should be worn over the cuff.[8] Gloves should be changed regularly or immediately if contaminated.[8]

  • Eye Protection : Chemical safety goggles are required to protect against potential splashes.[9][11] A face shield may be necessary when there is a significant risk of splashing.[11]

  • Lab Coat/Gown : A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is recommended.[8][10] This provides a barrier against skin contact.

  • Respiratory Protection : While the SDS for this compound states that breathing equipment is not required, a risk assessment should be performed.[1] For operations that may generate aerosols or dust, such as weighing or preparing solutions, an N95 respirator or a higher level of respiratory protection may be necessary.[11]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Unpacking should be performed in a designated area, preferably within a chemical fume hood, by personnel wearing appropriate PPE.[11]

2. Storage:

  • Store this compound in a clearly labeled, tightly sealed container in a secure, well-ventilated area.

  • Follow the specific storage temperature recommendations provided by the supplier. For the related compound 15-Keto-latanoprost, storage at <-15°C is recommended.[6]

3. Preparation and Use:

  • All handling of the compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use dedicated equipment (spatulas, weigh boats, glassware) for handling the compound.

  • Avoid eating, drinking, or applying cosmetics in the laboratory area.[8]

4. Spills and Decontamination:

  • In the event of a spill, evacuate the immediate area.

  • For small spills, trained personnel wearing appropriate PPE should absorb the material with an inert absorbent and place it in a sealed container for disposal.

  • Decontaminate the spill area with an appropriate cleaning agent.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential exposure.

  • Waste Containers : All waste materials, including empty containers, used PPE, and contaminated lab supplies, should be placed in a clearly labeled, sealed hazardous waste container.

  • Disposal Method : Dispose of chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

  • Unused Product : Unused or expired this compound should be disposed of as hazardous chemical waste. Consider drug take-back programs if available for unused medications.[12]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE (Gloves, Gown, Goggles) B Prepare Work Area (Chemical Fume Hood) A->B C Retrieve Compound from Storage B->C D Weighing and Solution Preparation C->D E Perform Experiment D->E F Decontaminate Work Area and Equipment E->F I Spill Response E->I G Dispose of Waste (Chemical & PPE) F->G H Doff PPE and Wash Hands G->H I->F

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.